Product packaging for Apocynoside II(Cat. No.:)

Apocynoside II

Cat. No.: B1246886
M. Wt: 402.4 g/mol
InChI Key: UBPXJBQKHFQSGI-FNNVBTKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apocynoside II is a natural compound of research interest, structurally related to other bioactive sesquiterpenoids such as Apocynoside I found in the medicinal plant Apocynum venetum . Plants in the Apocynum genus are known to produce a variety of phytochemicals, including flavonoids and sesquiterpenoids, which have been investigated for various pharmacological activities such as antioxidant, hepatoprotective, and potential enzyme inhibition effects . Research into similar compounds suggests potential mechanisms of action may involve interactions with metabolic enzymes like Cytochrome P450, but the specific mechanism and full research value of this compound require further scientific investigation . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O9 B1246886 Apocynoside II

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O9

Molecular Weight

402.4 g/mol

IUPAC Name

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O9/c1-10(21)4-5-19(26)11(6-12(22)7-18(19,2)3)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

UBPXJBQKHFQSGI-FNNVBTKYSA-N

Isomeric SMILES

C[C@H](/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CC(C=CC1(C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O)O

Synonyms

apocynoside II

Origin of Product

United States

Foundational & Exploratory

Apocynoside II: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apocynoside II is a naturally occurring ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family.[1] This technical guide provides a detailed overview of the chemical structure of this compound, methods for its isolation and structural elucidation, and a discussion of its potential biological significance for researchers, scientists, and professionals in drug development. Apocynum venetum has a history of use in traditional medicine, and its chemical constituents, including flavonoids and glucosides, are of interest for their potential therapeutic applications.[2]

Chemical Structure

This compound is characterized by a core ionone aglycone linked to a glucose moiety. The absolute stereostructure of this compound was determined through a combination of chemical and physicochemical methods, including the application of the modified Mosher's method and the circular dichroism helicity rule.[1]

Figure 1: Schematic Representation of this compound Structure Ionone_Aglycone Ionone Aglycone Glucose_Moiety β-D-Glucopyranosyl Moiety Ionone_Aglycone->Glucose_Moiety

Figure 1: Schematic of this compound

Physicochemical Properties and Structural Elucidation

The precise chemical structure and stereochemistry of this compound were established using advanced spectroscopic and chemical techniques.

Technique Purpose
Magnetic Resonance Spectroscopy (NMR) To determine the connectivity of atoms and the relative stereochemistry.
Circular Dichroism (CD) To establish the absolute stereochemistry of the molecule using the helicity rule.[1]
Modified Mosher's Method A chemical derivatization method followed by NMR analysis to determine the absolute configuration of chiral centers.[1]
Hydrolysis To cleave the glycosidic bond and separate the ionone aglycone from the sugar moiety for individual analysis.[1]

Experimental Protocols

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound would be found in the primary literature, a general workflow for the isolation of such compounds from plant material is as follows. Apocynoside I and II were first isolated from the roasted leaves of Apocynum venetum L.[1]

Figure 2: General Workflow for Isolation of this compound Plant_Material Roasted Leaves of Apocynum venetum Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Separated Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Apocynoside_II Pure this compound Purification->Apocynoside_II

Figure 2: Isolation Workflow

Biological Activity and Signaling Pathways

Currently, there is limited specific data in the public domain regarding the quantitative biological activity of pure this compound. The broader extracts of Apocynum venetum, which contain a multitude of compounds including flavonoids and other glycosides, have been reported to possess antioxidant and antimicrobial properties.[2]

Given that many natural products exert their effects through the modulation of key cellular signaling pathways, it is plausible that this compound could interact with pathways involved in cellular processes such as apoptosis. The diagram below illustrates a simplified generic apoptosis signaling cascade, which is a common target for investigation in drug discovery. The specific effects of this compound on this or any other pathway remain to be elucidated through dedicated research.

Figure 3: Hypothetical Target Signaling Pathway (Apoptosis) cluster_pathway Apoptosis Pathway Apocynoside_II This compound (Hypothetical) Mitochondria Mitochondria Apocynoside_II->Mitochondria Modulation? Extrinsic_Stimuli Extrinsic Stimuli (e.g., Death Ligands) Caspase8 Caspase-8 Extrinsic_Stimuli->Caspase8 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Intrinsic_Stimuli->Mitochondria Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Potential Signaling Pathway

Conclusion and Future Directions

This compound is a structurally defined ionone glucoside from Apocynum venetum. While its chemical structure has been elucidated, its biological activity profile remains largely unexplored. Future research should focus on the synthesis of this compound to enable comprehensive biological screening. Key areas of investigation would include its cytotoxic, anti-inflammatory, and neuroprotective potential, as well as the elucidation of its specific molecular targets and mechanism of action within cellular signaling pathways. Such studies will be crucial in determining the therapeutic potential of this natural product.

References

Apocynoside II: A Technical Guide on its Discovery, Origin, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II is a naturally occurring ionone glucoside that has been identified from the plant kingdom. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed isolation protocols for this compound. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential applications of this and related natural products. While the complete biological activity profile and specific molecular mechanisms of this compound remain to be fully elucidated, this guide furnishes the essential information available to date, with a focus on its chemical origins and extraction.

Discovery and Origin

This compound was first reported in 2001 by a team of researchers led by T. Murakami. It was isolated from the roasted leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family[1]. Apocynum venetum, commonly known as "Luobuma" or "Rafuma," has a history of use in traditional medicine and as a health tea, particularly in East Asia. The plant is a rich source of various secondary metabolites, including flavonoids, phenolic acids, and other glycosides[2][3][4]. The discovery of this compound, a novel ionone glucoside, expanded the known phytochemical profile of this plant species[1]. Its absolute stereostructure was determined through a combination of chemical and physicochemical methods, including Mosher's method and circular dichroism helicity rule[1].

Experimental Protocols

Isolation of this compound from Apocynum venetum L. Leaves

The following protocol for the isolation of this compound is based on the methodology described in the primary literature[1].

1. Plant Material and Extraction:

  • Roasted leaves of Apocynum venetum L. are used as the starting material.

  • The dried leaves are refluxed with methanol.

  • The resulting methanol extract is then concentrated under reduced pressure.

2. Fractionation:

  • The concentrated methanol extract is suspended in water and partitioned with ethyl acetate.

  • The aqueous layer is further extracted with n-butanol.

  • The n-butanol soluble fraction is concentrated and subjected to column chromatography on silica gel.

3. Chromatographic Purification:

  • The silica gel column is eluted with a solvent system of chloroform-methanol-water (7:3:0.5, v/v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel with the same solvent system.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a methanol-water gradient.

Below is a workflow diagram illustrating the isolation process.

G start Roasted Leaves of Apocynum venetum L. extraction Methanol Reflux Extraction start->extraction partition Ethyl Acetate-Water Partition extraction->partition aq_layer Aqueous Layer partition->aq_layer buoh_extraction n-Butanol Extraction aq_layer->buoh_extraction buoh_fraction n-Butanol Soluble Fraction buoh_extraction->buoh_fraction silica1 Silica Gel Column Chromatography (CHCl3-MeOH-H2O, 7:3:0.5) buoh_fraction->silica1 fractions Collect and Monitor Fractions (TLC) silica1->fractions silica2 Repeated Silica Gel Column Chromatography fractions->silica2 prep_hplc Preparative HPLC (ODS) (MeOH-H2O gradient) silica2->prep_hplc end Pure this compound prep_hplc->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb activates IKK lps Inflammatory Stimulus (e.g., LPS) lps->receptor gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) mapk->gene activates transcription factors ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocation ikb_nfkb->ikb IκB phosphorylation & degradation ikb_nfkb->nfkb nfkb_n->gene plant_compounds Plant Phenolic Compounds (Hypothesized Target) plant_compounds->mapk inhibition plant_compounds->ikb inhibition of degradation

References

Apocynoside II and its Source Plant Apocynum venetum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynum venetum L., a perennial plant in the Apocynaceae family, has a rich history in traditional medicine, particularly in Asia, for treating conditions like hypertension, anxiety, and insomnia.[1] Its therapeutic potential is attributed to a diverse array of phytochemicals, including flavonoids, phenolic acids, and cardiac glycosides.[2][3] Among these constituents are the ionone glucosides, Apocynoside I and II, which were first isolated from the roasted leaves of the plant.[4] This technical guide provides an in-depth overview of Apocynum venetum with a specific focus on Apocynoside II. It covers the plant's chemical composition, details the experimental protocol for the isolation of this compound, and explores the pharmacological activities and associated signaling pathways of Apocynum venetum leaf extracts. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating available scientific data, highlighting experimental methodologies, and identifying areas for future investigation.

Introduction to Apocynum venetum L.

Apocynum venetum, commonly known as dogbane or Luobuma, is a resilient plant native to Eastern and Central Asia and parts of Europe.[1][5] It has been traditionally used for centuries to manage stress, anxiety, insomnia, and cardiovascular health.[1] Modern scientific research has begun to validate these traditional uses, with studies demonstrating its anxiolytic, antidepressant, sleep-promoting, and antihypertensive effects.[1] The leaves of A. venetum are particularly rich in bioactive compounds and are often consumed as a tea.[6]

Chemical Composition of Apocynum venetum Leaves

The leaves of Apocynum venetum are a complex matrix of phytochemicals. The primary classes of compounds identified include flavonoids, phenolic acids, polysaccharides, and cardiac glycosides.[2][7] While numerous studies have focused on quantifying the major flavonoids, specific quantitative data for this compound remains largely unreported in the available literature, suggesting it may be a minor constituent or require specific analytical methods for detection and quantification.

Table 1: Major Chemical Constituents Identified in Apocynum venetum Leaves

Compound ClassSpecific Compounds IdentifiedReference
Flavonoids Hyperoside, Isoquercitrin, Quercetin, Kaempferol, Rutin, Astragalin, Quercitrin[3][4][8][9]
Phenolic Acids Chlorogenic acid, Caffeic acid, 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid[2][10]
Ionone Glucosides Apocynoside I, this compound[3][4]
Other Compounds Lupeol, β-sitosterol, Scopoletin, Isofraxidin, Polysaccharides[6][8]

Table 2: Quantitative Analysis of Major Flavonoids in Apocynum venetum Leaf Extract

CompoundContent (mg/g of dry extract)Analytical MethodReference
HyperosideNot Detected - 13.62 ± 1.24HPLC[9]
Isoquercitrin11.89 ± 1.13 - 13.62 ± 1.24HPLC[9]
This compound Data Not Available --
Total Phenolics~31.09 ± 1.73 (mg RE/g)Colorimetric[9]
Total Flavonoids~31.09 ± 1.73 (mg RE/g)Colorimetric[9]

Note: The content of hyperoside and isoquercitrin can vary significantly between different species and geographical locations.[4][9]

Experimental Protocols

Isolation and Structural Elucidation of this compound

The following protocol is based on the methodology described by Murakami et al. (2001), who first isolated Apocynoside I and II.[3]

3.1.1. Plant Material and Extraction

  • Roasted leaves of Apocynum venetum L. are used as the starting material.

  • The leaves are extracted with methanol (MeOH) under reflux.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation of the Crude Extract

  • The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The n-BuOH soluble fraction is subjected to column chromatography on Diaion HP-20.

  • The column is eluted with a stepwise gradient of water, 30% MeOH, 60% MeOH, MeOH, and acetone.

3.1.3. Isolation of this compound

  • The fraction eluted with 60% MeOH is further purified using a combination of chromatographic techniques.

  • This includes repeated column chromatography on silica gel and ODS (octadecylsilane).

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

3.1.4. Structural Elucidation The absolute stereostructures of Apocynoside I and II were determined using chemical and physicochemical evidence, including:

  • NMR Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) to determine the planar structure and relative stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Circular Dichroism (CD) Spectroscopy: Application of the helicity rule to determine the absolute configuration of the aglycone.

  • Modified Mosher's Method: A chemical derivatization technique used to determine the absolute stereochemistry of chiral alcohols.[3]

Workflow for this compound Isolation

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Structural Elucidation A Roasted A. venetum Leaves B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (n-hexane, EtOAc, n-BuOH) C->D E n-BuOH Soluble Fraction D->E F Diaion HP-20 Column Chromatography E->F G 60% MeOH Eluate F->G H Silica Gel & ODS Column Chromatography G->H I Preparative HPLC H->I J Isolated this compound I->J K NMR Spectroscopy J->K L Mass Spectrometry J->L M Circular Dichroism J->M N Modified Mosher's Method J->N G cluster_0 Src/PI3K/Akt/eNOS Signaling Pathway AVLE A. venetum Leaf Extract Src Src AVLE->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation induces G cluster_0 AMPK/SREBP-1c Signaling Pathway AVLE A. venetum Leaf Extract AMPK AMPK AVLE->AMPK modulates SREBP1c SREBP-1c AMPK->SREBP1c inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes G cluster_0 Akt/Bcl-2 Anti-Apoptotic Pathway AVLE A. venetum Leaf Extract Akt Akt AVLE->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits G cluster_0 NF-κB Inflammatory Pathway AVLE A. venetum Leaf Extract NFkB NF-κB Activation AVLE->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynoside II, an ionone glucoside isolated from Apocynum venetum, presents a molecule of interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related C13-norisoprenoid glycosides to propose a putative pathway for this compound. We delve into the likely precursor molecules, key enzymatic steps involving carotenoid cleavage dioxygenases (CCDs) and UDP-glycosyltransferases (UGTs), and provide generic, detailed experimental protocols for researchers to investigate and validate this proposed pathway. This document aims to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this compound, paving the way for its potential biotechnological production and therapeutic application.

Introduction

This compound is a C13-norisoprenoid glycoside found in the plant Apocynum venetum. C13-norisoprenoids are a class of terpenoid-derived compounds that are formed from the oxidative cleavage of carotenoids. While the precise biosynthetic route to this compound has not been experimentally determined, a putative pathway can be constructed based on well-characterized analogous pathways for other ionone glucosides and C13-norisoprenoids. This guide outlines this hypothetical pathway, providing a roadmap for researchers to explore the enzymatic machinery responsible for the synthesis of this intriguing natural product.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of a Carotenoid Precursor: The pathway originates from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C40 carotenoid backbone. Based on the structure of other ionone glucosides, a likely carotenoid precursor for this compound is a xanthophyll such as zeaxanthin or lutein.

  • Generation of the C13-Norisoprenoid Aglycone: A key step is the oxidative cleavage of the C40 carotenoid precursor by a carotenoid cleavage dioxygenase (CCD) . This reaction breaks specific double bonds in the carotenoid backbone to release a C13-norisoprenoid. This initial C13 product likely undergoes further enzymatic modifications, such as reductions and hydroxylations, catalyzed by reductases and cytochrome P450 monooxygenases (CYPs), respectively, to form the specific aglycone of this compound.

  • Glycosylation of the Aglycone: The final step is the attachment of a glucose moiety to a hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the activated sugar donor.

Below is a graphical representation of the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_0 Plastid cluster_1 Cytosol / ER MEP MEP Pathway IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP C40 C40 Carotenoid (e.g., Zeaxanthin) IPP_DMAPP->C40 C13_initial C13-Norisoprenoid C40->C13_initial CCD Aglycone This compound Aglycone C13_initial->Aglycone Reductases, CYPs Apocynoside_II This compound Aglycone->Apocynoside_II UGT UDP UDP Apocynoside_II->UDP UDP_Glucose UDP-Glucose UDP_Glucose->Apocynoside_II

A putative biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthesis of this compound is yet to be characterized, no quantitative data is currently available. The following table is provided as a template for researchers to populate as data becomes available through experimental investigation.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)Reference
AvCCD(Carotenoid)
AvReductase(C13-Norisoprenoid)
AvCYP(C13-Norisoprenoid)
AvUGT(Aglycone), UDP-Glucose

Av denotes enzymes from Apocynum venetum.

Experimental Protocols

To facilitate the study of the proposed biosynthetic pathway, this section provides detailed, generic protocols for the key enzyme families involved.

Identification and Characterization of a Candidate Carotenoid Cleavage Dioxygenase (CCD)

The following workflow outlines the steps to identify and characterize a CCD involved in this compound biosynthesis.

CCD_Workflow A Transcriptome analysis of Apocynum venetum B Identify candidate CCD genes A->B C Clone candidate gene into expression vector B->C D Heterologous expression in E. coli C->D E Purify recombinant CCD protein D->E F Enzyme assay with carotenoid substrates E->F G Product identification (GC-MS, LC-MS) F->G

Workflow for CCD identification and characterization.

Protocol for in vitro CCD Enzyme Assay:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM FeSO4

    • 2 mM Ascorbate

    • 0.1% (w/v) Triton X-100

    • 10-20 µM Carotenoid substrate (e.g., zeaxanthin, lutein, β-carotene)

    • Purified recombinant CCD enzyme (1-5 µg)

    • Bring the final volume to 200 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours in the dark.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Sample Preparation for Analysis: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Product Analysis: Re-dissolve the residue in a suitable solvent (e.g., hexane or methanol) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cleavage products.

Identification and Characterization of a Candidate UDP-Glycosyltransferase (UGT)

The workflow for identifying and characterizing a UGT is similar to that of a CCD.

UGT_Workflow A Transcriptome analysis of Apocynum venetum B Identify candidate UGT genes A->B C Clone candidate gene into expression vector B->C D Heterologous expression in E. coli or yeast C->D E Purify recombinant UGT protein D->E F Enzyme assay with putative aglycone and UDP-glucose E->F G Product identification (LC-MS, NMR) F->G

Workflow for UGT identification and characterization.

Protocol for in vitro UGT Enzyme Assay:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM UDP-glucose

    • 100 µM Putative aglycone substrate

    • Purified recombinant UGT enzyme (1-5 µg)

    • Bring the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Sample Preparation for Analysis: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitated protein.

  • Product Analysis: Analyze the supernatant directly by High-Performance Liquid Chromatography (HPLC) or LC-MS to detect the formation of the glycosylated product. Comparison with an authentic standard of this compound, if available, would confirm the identity of the product.

Logical Relationship of Carotenoid Precursors and C13-Norisoprenoids

The diversity of C13-norisoprenoids arises from the variety of carotenoid precursors and the specific cleavage sites targeted by CCDs. The following diagram illustrates this relationship.

Carotenoid_Cleavage cluster_precursors Carotenoid Precursors cluster_products C13-Norisoprenoid Products Beta_Carotene β-Carotene Beta_Ionone β-Ionone Beta_Carotene->Beta_Ionone CCD1 (9,10, 9',10' cleavage) Lutein Lutein Alpha_Ionone α-Ionone Lutein->Alpha_Ionone CCD1 (9,10 cleavage) Violaxanthin Violaxanthin Damascone β-Damascenone Violaxanthin->Damascone CCD4 (9,10 cleavage) Neoxanthin Neoxanthin Grasshopper_Ketone Grasshopper Ketone Neoxanthin->Grasshopper_Ketone CCD (cleavage)

Relationship between carotenoid precursors and C13-norisoprenoids.

Distinction from Apocynin Biosynthesis

It is important to distinguish the biosynthesis of this compound from that of apocynin, another compound isolated from Apocynum venetum. Apocynin (acetovanillone) is a methoxy-substituted catechol and is biosynthesized via the phenylpropanoid pathway, which starts from the amino acid phenylalanine. This pathway is distinct from the terpenoid pathway that leads to this compound.

Conclusion

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. By leveraging knowledge from related pathways, we have outlined the likely enzymatic steps and provided detailed, generic experimental protocols to empower researchers to validate this proposed route. The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the sustainable production of this and other valuable natural products through metabolic engineering and synthetic biology approaches.

Apocynoside II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known physical and chemical properties of Apocynoside II, an ionone glucoside isolated from Apocynum venetum L. This guide synthesizes available data on its characterization, experimental procedures, and lays the groundwork for future research into its potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a naturally occurring ionone glucoside.[1][2] The fundamental physicochemical characteristics of this compound are summarized below. The data is primarily derived from its initial isolation and characterization by Murakami et al. (2001).

PropertyValueSource
Molecular Formula C₁₉H₃₀O₈Murakami et al., 2001
Molecular Weight 398.44 g/mol Calculated from Molecular Formula
Melting Point Not Reported-
Optical Rotation Not Reported-
Solubility Not Reported-
CAS Number Not Reported-

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

TechniqueIon ModeObserved m/zInterpretationSource
FAB-MSPositive385[M+H]⁺Murakami et al., 2001[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the complete structural assignment of this compound. The following tables present the reported chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ) ppmCoupling Constant (J) Hz
Data Not Fully Available in Search Results

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
Data Not Fully Available in Search Results
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
Data Not Available in Search Results

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from the leaves of Apocynum venetum. A detailed, step-by-step protocol from the primary literature is not fully available in the search results.

G start Dried Leaves of Apocynum venetum extraction Extraction with a suitable solvent system (e.g., aqueous ethanol) start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->chromatography purification Further Purification Steps (e.g., HPLC) chromatography->purification end Isolated this compound purification->end

Fig. 1: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of isolated this compound. However, extracts of Apocynum venetum, the plant source of this compound, have been reported to possess various pharmacological activities, including antioxidant and anti-inflammatory properties.[3] Furthermore, the structural class to which this compound belongs, ionone glucosides, has been investigated for a range of biological effects.

Given the absence of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Future research is needed to investigate the potential bioactivity of this compound and elucidate its mechanism of action. A hypothetical workflow for such an investigation is presented below.

G compound This compound screening In vitro Biological Screening (e.g., cell-based assays) compound->screening hit_id Identification of a Biological 'Hit' (e.g., anti-inflammatory activity) screening->hit_id target_id Target Identification and Validation hit_id->target_id pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis in_vivo In vivo Efficacy and Safety Studies pathway_analysis->in_vivo

References

The Elusive Mechanism of Apocynoside II: A Technical Guide to the Bioactive Compounds of Apocynum venetum and the Action of Apocynin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Initial investigations into the specific mechanism of action of Apocynoside II, an ionone glucoside isolated from the roasted leaves of Apocynum venetum, have revealed a scarcity of detailed molecular studies in the current scientific literature. To provide a comprehensive and valuable resource, this technical guide expands its scope to elucidate the well-documented mechanisms of other key bioactive constituents of Apocynum venetum, namely the flavonoids hyperoside and kaempferol. Furthermore, this guide will detail the mechanism of Apocynin, a potent inhibitor of NADPH oxidase, whose name bears a resemblance to Apocynoside and is a critical tool in inflammation and oxidative stress research.

Bioactive Flavonoids of Apocynum venetum: Hyperoside and Kaempferol

The leaves of Apocynum venetum are a rich source of flavonoids, with hyperoside and kaempferol being among the most pharmacologically significant.[1][2] These compounds have demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties through the modulation of several key signaling pathways.[2][3]

Anti-Cancer Mechanisms

Hyperoside and kaempferol exert their anti-cancer effects by inducing apoptosis and autophagy, and by arresting the cell cycle in various cancer cell lines.[4][5][6] These actions are primarily mediated through the inhibition of the PI3K/AKT/mTOR and the modulation of the NF-κB signaling pathways.

1.1.1. PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. Both hyperoside and kaempferol have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[5][7][8] Kaempferol, for instance, has been observed to decrease the phosphorylation of PI3K, AKT, and mTOR in cervical and liver cancer cells.[5][8] This inactivation leads to the downstream suppression of protein synthesis and cell growth, and the induction of programmed cell death.[7]

1.1.2. Modulation of NF-κB Signaling

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of pro-inflammatory cytokines and anti-apoptotic proteins. Hyperoside has been demonstrated to induce apoptosis in breast cancer cells by reducing the production of reactive oxygen species (ROS), which in turn inhibits the NF-κB signaling pathway.[4][9] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and XIAP, thereby promoting apoptosis.[4]

Quantitative Data: Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of kaempferol in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
KaempferolPANC-1Pancreatic Cancer78.75[10]
KaempferolMia PaCa-2Pancreatic Cancer79.07[10]
KaempferolMDA-MB-231Breast Cancer43[6]
KaempferolBT474Breast Cancer>100[6]
KaempferolHCT116Colorectal Cancer53.6[11]
KaempferolMDA-MB-231Breast Cancer60.0 ± 16.3[11]
KaempferolHuh7Liver Cancer4.75[11]

Signaling Pathway Diagrams

Kaempferol_PI3K_AKT_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Kaempferol-mediated inhibition of the PI3K/AKT/mTOR pathway.

Hyperoside_NFkB_Pathway Hyperoside Hyperoside ROS ROS Hyperoside->ROS inhibits NFkB NF-κB ROS->NFkB AntiApoptotic Anti-apoptotic proteins (Bcl-2, XIAP) NFkB->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibits

Caption: Hyperoside-induced apoptosis via ROS-mediated NF-κB inhibition.

Apocynin: A Classic NADPH Oxidase Inhibitor

Apocynin is a naturally occurring compound that has been extensively studied for its anti-inflammatory and antioxidant properties.[12][13] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in inflammatory cells.[12][14]

Mechanism of NADPH Oxidase Inhibition

Apocynin itself is a pro-drug and requires activation by peroxidases, such as myeloperoxidase (MPO) present in neutrophils, to form its active metabolite, diapocynin.[14] Diapocynin prevents the assembly of the active NADPH oxidase complex by inhibiting the translocation of the cytosolic subunits (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox).[14] This disruption of the enzyme complex assembly effectively blocks the production of superoxide anions.[14]

Downstream Effects

By inhibiting NADPH oxidase, apocynin reduces oxidative stress and the subsequent inflammatory cascade. This includes the decreased activation of redox-sensitive transcription factors like NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

Signaling Pathway and Experimental Workflow Diagrams

Apocynin_NOX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox p22 p22phox p47 p47phox p47->gp91 p67 p67phox p67->gp91 Apocynin Apocynin Diapocynin Diapocynin (Active form) Apocynin->Diapocynin Peroxidase (e.g., MPO) Diapocynin->p47 inhibits translocation Diapocynin->p67 inhibits translocation

Caption: Mechanism of NADPH oxidase inhibition by Apocynin.

NOX_Activity_Assay_Workflow Start Isolate Neutrophils or other target cells Pretreat Pre-incubate cells with Apocynin or vehicle Start->Pretreat Stimulate Stimulate with PMA or other agonist Pretreat->Stimulate Measure Measure Superoxide Production (e.g., Cytochrome c reduction) Stimulate->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for assessing NADPH oxidase activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay) for Kaempferol
  • Cell Seeding: Seed cancer cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of kaempferol (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins
  • Cell Lysis: Treat cells with kaempferol as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NADPH Oxidase Activity Assay (Cytochrome c Reduction)
  • Cell Preparation: Isolate neutrophils from fresh blood or use a suitable cell line (e.g., HL-60).

  • Pre-treatment: Pre-incubate the cells with various concentrations of apocynin or vehicle control for 30 minutes.

  • Assay Mixture: Prepare an assay mixture containing cytochrome c (e.g., 1 mg/mL) and the pre-treated cells in a suitable buffer.

  • Stimulation: Initiate the reaction by adding an NADPH oxidase agonist, such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL).

  • Absorbance Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c.

While the specific molecular mechanism of this compound remains an area for future investigation, the bioactive flavonoids from its source, Apocynum venetum, and the related compound Apocynin, offer significant insights into potential therapeutic pathways. Hyperoside and kaempferol demonstrate promising anti-cancer activity through the modulation of key signaling cascades like PI3K/AKT/mTOR and NF-κB. Apocynin serves as a valuable tool for studying the role of NADPH oxidase in inflammation and oxidative stress. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the ongoing exploration of novel therapeutic agents from natural sources.

References

Apocynoside II: An Examination of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apocynoside II is a naturally occurring ionone glucoside isolated from the roasted leaves of Apocynum venetum L. While its chemical structure has been elucidated, a comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding its specific biological activities and potential therapeutic applications. Consequently, this document serves to summarize the existing, albeit limited, information on this compound and to provide a broader context by examining the therapeutic properties of its source plant and a similarly named, but chemically distinct, compound, apocynin. Due to the lack of specific experimental data for this compound, quantitative data tables and detailed experimental protocols cannot be provided at this time.

Introduction to this compound

This compound was first isolated and structurally characterized in 2001.[1] It is a member of the ionone glucoside class of natural products.[1] Beyond its discovery and structural determination, there is a notable absence of published research into its pharmacological effects, mechanism of action, or potential therapeutic uses.

The Therapeutic Landscape of Apocynum venetum

The plant from which this compound is derived, Apocynum venetum, has a history of use in traditional medicine and has been the subject of modern pharmacological investigation.[2] Leaf extracts of A. venetum have demonstrated a variety of beneficial effects, including:

  • Anti-inflammatory activity [3][4]

  • Antidepressant and anxiolytic properties [3]

  • Cardioprotective effects [3][5][6]

  • Neuroprotective potential [7]

  • Antioxidant effects [7]

These activities are largely attributed to the plant's rich content of flavonoids and other phenolic compounds.[2][7] The specific contribution of this compound to the overall therapeutic profile of Apocynum venetum extracts remains unknown.

Distinguishing this compound from Apocynin

It is critical for researchers to differentiate this compound from apocynin, a well-studied methoxy-substituted catechol. Apocynin is a known inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).[8][9] Its established anti-inflammatory and neuroprotective effects are primarily mediated through this mechanism.

Therapeutic Applications of Apocynin

Preclinical studies have highlighted the potential of apocynin in various disease models:

  • Neurodegenerative Disorders: Apocynin has shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[9]

  • Airway Inflammation: It has been found to attenuate airway hyperresponsiveness and inflammation in experimental asthma models.[8]

  • Arthritis: Oral administration of apocynin has been shown to suppress collagen-induced arthritis in rats.[9]

Mechanism of Action of Apocynin

Apocynin's primary mechanism involves the inhibition of the NADPH oxidase enzyme complex. In inflammatory cells, apocynin is metabolized into its active dimeric form, diapocynin, which then prevents the assembly of the functional NOX enzyme, thereby reducing ROS production.

G Simplified Signaling Pathway of Apocynin's Anti-inflammatory Action cluster_0 Simplified Signaling Pathway of Apocynin's Anti-inflammatory Action Pro-inflammatory Stimuli Pro-inflammatory Stimuli Activation of\nRedox-sensitive\nTranscription Factors\n(NF-κB, AP-1) Activation of Redox-sensitive Transcription Factors (NF-κB, AP-1) Pro-inflammatory Stimuli->Activation of\nRedox-sensitive\nTranscription Factors\n(NF-κB, AP-1) Production of\nPro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activation of\nRedox-sensitive\nTranscription Factors\n(NF-κB, AP-1)->Production of\nPro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Apocynin Apocynin Apocynin->Activation of\nRedox-sensitive\nTranscription Factors\n(NF-κB, AP-1) inhibits

Caption: Apocynin's inhibition of pro-inflammatory signaling.

Future Research and Conclusion

The lack of specific data on the therapeutic uses of this compound presents a clear opportunity for future research. Elucidating the biological activity of this ionone glucoside is a necessary first step. This would involve a range of in vitro and in vivo studies to screen for potential anti-inflammatory, neuroprotective, and other pharmacological effects.

References

Apocynoside II and its Role in Cancer Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies on the role of Apocynoside II in cancer research. Therefore, this document focuses on the anti-cancer properties of the plant from which it is derived, Apocynum venetum, and its other identified bioactive constituents. The experimental data, protocols, and signaling pathways described herein pertain to extracts of Apocynum venetum or compounds other than this compound and should not be directly attributed to this compound without further specific investigation.

Introduction to Apocynum venetum and its Bioactive Compounds

Apocynum venetum L., a plant from the Apocynaceae family, is widely used in traditional medicine and as a health beverage, particularly in Asia.[1] While this compound is a known constituent of this plant, its biological activity in the context of cancer has not been reported in the available scientific literature. However, various extracts and other compounds isolated from Apocynum venetum have demonstrated notable anti-cancer properties.

These bioactive constituents primarily include flavonoids, such as quercetin and kaempferol, and triterpenes like lupeol.[1] Research has shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.

Quantitative Data on the Anti-Cancer Activity of Apocynum venetum Constituents

The following tables summarize the quantitative data available for the anti-cancer effects of compounds found in Apocynum venetum. It is crucial to reiterate that this data does not pertain to this compound.

Table 1: Inhibitory Effects of Apocynum venetum Leaf Total Flavonoids on Breast Cancer Cells

Cell LineCompoundConcentration (µg/mL)Inhibition Rate (%)
MDA-MB-231Total Flavonoids10Noticeable Inhibition
MDA-MB-231Total Flavonoids20Noticeable Inhibition
MDA-MB-231Total Flavonoids40Noticeable Inhibition
MDA-MB-231Total Flavonoids60Optimal Inhibition
MDA-MB-231Total Flavonoids80Noticeable Inhibition
MDA-MB-231Total Flavonoids100Noticeable Inhibition
MDA-MB-231Total Flavonoids120Promoted Proliferation

Data extracted from a patent on an antitumor pharmaceutical composition containing Folium Apocyni Veneti total flavonoids.

Table 2: Synergistic Anti-proliferative Effects of Apocynum venetum Leaf Total Flavonoids with Pirarubicin

TreatmentCell LineInhibition Rate (%)
Pirarubicin (3.32 µg/mL)MDA-MB-23132.91
Dexrazoxane + PirarubicinMDA-MB-231-
Total Flavonoids (60 µg/mL)MDA-MB-23121.16
Total Flavonoids + PirarubicinMDA-MB-23167.55 - 86.87

Data extracted from a patent, indicating a stronger anti-tumor effect when total flavonoids are combined with pirarubicin compared to dexrazoxane with pirarubicin.

Signaling Pathways Modulated by Apocynum venetum Constituents

The anti-cancer effects of compounds isolated from Apocynum venetum are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

β-catenin Signaling Pathway

Lupeol, a triterpene found in Apocynum venetum, has been shown to inhibit the β-catenin signaling pathway in prostate cancer cells.[1] Downregulation of this pathway is associated with decreased cell proliferation.

G cluster_0 Lupeol (from Apocynum venetum) cluster_1 Signaling Cascade cluster_2 Cellular Response Lupeol Lupeol Beta-catenin Beta-catenin Lupeol->Beta-catenin Inhibits TCF/LEF TCF/LEF Beta-catenin->TCF/LEF Target_Genes Target Gene Expression TCF/LEF->Target_Genes Proliferation Proliferation Target_Genes->Proliferation

Caption: Inhibition of the β-catenin pathway by Lupeol.

Apoptosis Induction Pathway

Extracts of Apocynum venetum have been observed to induce apoptosis in cancer cells.[2] This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Specifically, lupeol has been shown to regulate apoptotic signal molecules including cytochrome c, Bcl-2, p53, and caspases 3 and 8.[1]

G cluster_0 Apocynum venetum Extract cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome AV_Extract A. venetum Extract (e.g., Lupeol) p53 p53 AV_Extract->p53 Upregulates Bcl2 Bcl-2 AV_Extract->Bcl2 Downregulates Caspase8 Caspase-8 AV_Extract->Caspase8 Activates Cytochrome_c Cytochrome c (release) p53->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by A. venetum constituents.

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the anti-cancer properties of compounds like those found in Apocynum venetum. These are generalized protocols and specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., total flavonoids from A. venetum) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

G Start Seed Cells in 96-well Plate Treat Treat with A. venetum Compound Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions, typically for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

G Start Treat Cells with Compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify

Caption: Workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Protein Extraction: Cells are treated with the test compound, and then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using an assay such as the Bradford or BCA assay.

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., β-catenin, Bcl-2, Caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

While this compound is a known constituent of Apocynum venetum, there is currently no scientific evidence to support its role in cancer research. However, the plant itself and other compounds it contains, such as lupeol and various flavonoids, have demonstrated significant anti-cancer potential in preclinical studies. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways. Further research is warranted to isolate and investigate the bioactivity of this compound to determine if it shares the anti-cancer properties of other compounds found in Apocynum venetum. Researchers, scientists, and drug development professionals are encouraged to consider the potential of this plant and its constituents in the development of novel cancer therapies, while also recognizing the need for specific investigation into the properties of this compound.

References

Apocynoside II: An Uncharted Territory in Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the specific biological activities and mechanisms of action of Apocynoside II, an ionone glucoside isolated from the leaves of Apocynum venetum L. While the plant extract itself has undergone considerable study, research delineating the independent pharmacological profile of this compound is currently unavailable. This guide addresses the existing knowledge gap and summarizes the broader research on Apocynum venetum leaf extract, providing context for potential future investigations into its individual constituents like this compound.

This compound was first isolated and its stereostructure determined from the roasted leaves of Apocynum venetum[1]. However, beyond its chemical characterization, there is a conspicuous absence of published in vitro or in vivo studies investigating its specific biological effects. Consequently, quantitative data on its activity, detailed experimental protocols, and elucidated signaling pathways directly attributable to this compound cannot be provided at this time.

Research Landscape of Apocynum venetum Leaf Extract

The leaf extract of Apocynum venetum, the source of this compound, has been the subject of numerous pharmacological studies. It is crucial to emphasize that these findings are the result of the synergistic or independent actions of a multitude of compounds within the extract, with flavonoids being the most predominantly studied constituents[2][3]. The biological activities of the whole extract cannot be singularly ascribed to this compound.

Apocynum venetum leaf extract has demonstrated a wide array of pharmacological properties, including:

  • Cardioprotective Effects : Studies suggest the extract can alleviate doxorubicin-induced cardiotoxicity, potentially through the AKT/Bcl-2 signaling pathway[4].

  • Antihypertensive and Vasorelaxant Effects : The extract has been shown to induce endothelium-dependent relaxation of blood vessels, possibly via the Src/PI3K/Akt signaling pathway, leading to nitric oxide (NO) production[5].

  • Neuroprotective Effects : The extract has been observed to protect against oxidative stress-induced apoptosis in neuronal cells by potentially increasing autophagy and reducing reactive oxygen species (ROS)[6].

  • Hepatoprotective, Antidepressant, and Antioxidant Properties : A comprehensive review of Apocynum venetum highlights its traditional uses and modern pharmacological research supporting its role in liver protection, mood regulation, and combating oxidative stress[2].

Potential Future Directions for this compound Research

The lack of specific research on this compound presents a clear opportunity for future investigation. A logical first step would be to isolate this compound in sufficient quantities to perform initial in vitro screening.

Proposed Experimental Workflow

The following diagram outlines a hypothetical workflow for the initial biological screening of this compound.

G cluster_0 Phase 1: Isolation and Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic Studies Isolation Isolation of this compound from Apocynum venetum Purification Purification and Structural Verification Isolation->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) AntiInflammatory->Antioxidant Neuroprotection Neuroprotection Assays (e.g., H2O2-induced cell death) Antioxidant->Neuroprotection Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Neuroprotection->Pathway_Analysis Target_ID Target Identification Studies Pathway_Analysis->Target_ID

Hypothetical workflow for initial this compound research.

Concluding Remarks

For researchers, scientists, and drug development professionals, this compound represents an unexplored molecule with potential pharmacological relevance, given the activities of its source plant. The current body of scientific work does not provide the necessary data to compile a technical guide on its core biological functions. Future research, as outlined in the hypothetical workflow, is required to elucidate the specific contributions of this compound to the therapeutic effects of Apocynum venetum and to determine if it holds promise as a standalone therapeutic agent. Until such studies are conducted and published, any discussion of its biological activity remains speculative.

References

Apocynoside II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, putative experimental protocols for its isolation and characterization, and potential signaling pathways for further investigation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that a specific CAS number for this compound has not been identified in publicly available databases. The molecular weight is inferred from mass spectrometry data reported in the literature, which identified a prominent ion peak at m/z 385 ([M+H]⁺), suggesting a molecular weight of 384 g/mol for the neutral molecule.

PropertyValueSource
CAS Number Not availableN/A
Molecular Formula Not definitively determinedInferred from MS data
Molecular Weight ~384 g/mol Inferred from[1]
Class Ionone Glucoside[1]
Source Apocynum venetum L. (leaves)[1]

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of this compound from Apocynum venetum leaves, based on established protocols for similar natural products.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and purification of ionone glucosides from plant material.

  • Plant Material Preparation:

    • Air-dried and powdered leaves of Apocynum venetum are used as the starting material.

  • Extraction:

    • The powdered leaves are extracted exhaustively with methanol (MeOH) at room temperature.

    • The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Purification:

    • The n-BuOH soluble fraction, which is expected to contain the glycosides, is subjected to column chromatography on a silica gel column.

    • Elution is performed with a gradient of chloroform-methanol-water to separate fractions based on polarity.

    • Fractions containing compounds with similar TLC profiles are combined.

    • Further purification of the target fractions is achieved by repeated column chromatography on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation of this compound

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon and proton framework of the molecule.

    • 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the structure.

  • UV-Visible Spectroscopy:

    • UV-Vis spectroscopy is used to identify the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is employed to identify the functional groups present in the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, research on structurally related ionone derivatives suggests potential avenues of investigation. For instance, some ionone alkaloids have been shown to exhibit anti-metastatic effects by targeting the HIF-1α/VEGF/VEGFR2 pathway. Based on this, a hypothetical signaling pathway for this compound is proposed below.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space cluster_4 Cellular Response This compound This compound Receptor Receptor This compound->Receptor Downstream Signaling Molecules Downstream Signaling Molecules Receptor->Downstream Signaling Molecules HIF-1α (stabilization) HIF-1α (stabilization) Downstream Signaling Molecules->HIF-1α (stabilization) Inhibition VEGF Gene Transcription VEGF Gene Transcription HIF-1α (stabilization)->VEGF Gene Transcription Inhibition VEGF VEGF VEGF Gene Transcription->VEGF Inhibition of synthesis VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition Cell Proliferation Cell Proliferation VEGFR2->Cell Proliferation Inhibition Metastasis Metastasis VEGFR2->Metastasis Inhibition

Caption: Hypothetical inhibitory effect of this compound on the HIF-1α/VEGF/VEGFR2 signaling pathway.

Experimental Workflow Visualization

The logical flow of the experimental procedures described above is illustrated in the following diagram.

G Experimental Workflow for this compound Start Start Plant Material Apocynum venetum Leaves Start->Plant Material Extraction Methanol Extraction Plant Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Crude Fractions n-Hexane, EtOAc, n-BuOH Fractions Partitioning->Crude Fractions Column Chromatography Silica Gel & Sephadex LH-20 Crude Fractions->Column Chromatography HPLC Preparative HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound Structural Elucidation Spectroscopic Analysis (MS, NMR, etc.) Pure this compound->Structural Elucidation Biological Activity In vitro & In vivo Assays Pure this compound->Biological Activity End End Structural Elucidation->End Biological Activity->End

Caption: Workflow for the isolation, purification, and analysis of this compound.

Conclusion

This compound represents a promising natural product for further scientific investigation. This guide provides a starting point for researchers by consolidating the available information and presenting putative methodologies for its study. Future research should focus on definitively determining its chemical structure, obtaining a pure standard for bioactivity screening, and exploring its mechanism of action in relevant disease models. The potential for this compound to modulate key signaling pathways involved in various pathologies warrants a dedicated research effort to unlock its therapeutic potential.

References

Apocynoside II: A Review of the Literature and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive review of the available scientific literature on Apocynoside II. However, it is critical to note at the outset that there is a significant lack of published data regarding the biological activity, mechanism of action, and quantitative pharmacological parameters of this compound. The primary research available focuses on its isolation and structural elucidation.

To provide a valuable resource for researchers interested in this compound, this guide will broaden its scope to review the biological activities of the plant from which this compound was first isolated, Apocynum venetum L., and its other well-studied bioactive constituents. This will offer crucial context, highlight potential areas of investigation for this compound, and provide examples of experimental protocols and signaling pathways that could be relevant for future studies.

Introduction to this compound and Apocynum venetum

This compound is a novel ionone glucoside that was first isolated from the roasted leaves of Apocynum venetum L., a perennial herbaceous shrub belonging to the Apocynaceae family. This plant, commonly known as "Luobuma" or "Kendir," has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.

Apocynum venetum is widely distributed in temperate regions of Asia and Europe and is recognized for its ecological and economic importance.[1] Its leaves are often used to make herbal tea and have been officially listed in the Chinese Pharmacopoeia.[1]

The Bioactive Landscape of Apocynum venetum

While data on this compound is scarce, extensive research has been conducted on the crude extracts of Apocynum venetum and its other chemical constituents. These studies have revealed a broad spectrum of pharmacological activities, primarily attributed to its rich flavonoid content.

Modern pharmacological investigations have confirmed that Apocynum venetum possesses the following properties:

  • Antihypertensive[2][3]

  • Cardiotonic and Cardioprotective[1][4][5]

  • Antidepressant and Anxiolytic[1][5][6]

  • Anti-inflammatory[1]

  • Antioxidant[2][5]

  • Lipid-lowering[2][5]

  • Hepatoprotective[1][2][5]

Over 174 compounds have been identified from Apocynum venetum, with flavonoids being the most studied active constituents.[5] Key bioactive flavonoids include:

  • Hyperoside [1]

  • Isoquercitrin [1][6]

  • Quercetin [1]

  • Kaempferol [1]

  • Astragalin [1]

The diverse biological activities of Apocynum venetum extracts and its flavonoid constituents provide a strong rationale for investigating the potential therapeutic properties of its less-studied components, such as this compound.

Quantitative Data on the Bioactivity of Apocynum venetum Extracts

Quantitative data for the biological activities of Apocynum venetum extracts are available for some of its effects. The following table summarizes key findings.

ActivityTest SystemExtract/CompoundConcentration/DoseResultReference
VasorelaxationRat AortaApocynum venetum leaf extract (AVLE)10 µg/mLOptimal endothelium-dependent dilation[7]
AntidepressantForced Swimming Test (mice)Flavonoid extract of Apocynum venetum leaf50 and 100 mg/kgSignificant reduction in immobility time[8]
AntidepressantForced Swimming Test (rats)Apocynum venetum leaf extract30–125 mg/kgMarked shortening of immobility time, comparable to imipramine (20 mg/kg)[8]
CytotoxicityHuman PCa cellsEthanol extract of Apocynum venetum leafNot specifiedInhibition of proliferation[1]
AntioxidantDPPH radical scavengingMalonylated flavonol glycosidesNot specifiedStrong scavenging activity[9]

Key Experimental Protocols

Detailed methodologies for studying the biological activities of Apocynum venetum extracts can serve as a template for future investigations into this compound.

Vasorelaxation and Antihypertensive Effects

Objective: To investigate the endothelium-dependent vasorelaxant effects of Apocynum venetum leaf extract (AVLE).

Methodology:

  • Aortic Ring Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats. The aortas are cleaned of connective tissue and cut into rings (2-3 mm in width). The rings are then mounted in organ chambers containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Functional Study: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. The endothelial integrity is assessed by pre-contracting the rings with phenylephrine (1 µM) and then exposing them to acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. After washing, the rings are pre-contracted again with phenylephrine, and cumulative concentration-response curves to AVLE are generated.

  • Investigation of Mechanism: To elucidate the signaling pathway, the experiments are repeated in the presence of various inhibitors, such as L-NAME (an eNOS inhibitor), ODQ (a guanylyl cyclase inhibitor), PP2 (a Src kinase inhibitor), and wortmannin or LY294002 (PI3K inhibitors).

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

This protocol is based on the methodology described in the study by Xie et al. (2015).[1]

Antidepressant-like Effects

Objective: To evaluate the antidepressant-like effects of AVLE in a rat model of chronic unpredictable mild stress (CUMS).

Methodology:

  • Animal Model: Male Sprague-Dawley rats are subjected to a CUMS protocol for 4 weeks. The stressors include food deprivation, water deprivation, cage tilt, soiled cage, and overnight illumination, applied randomly.

  • Drug Administration: AVLE is administered orally to the rats daily during the CUMS procedure. A control group receives saline, and a positive control group receives an antidepressant drug like fluoxetine.

  • Behavioral Tests:

    • Sucrose Preference Test: The consumption of 1% sucrose solution versus plain water is measured to assess anhedonia, a core symptom of depression.

    • Forced Swimming Test: Rats are placed in a cylinder of water, and the duration of immobility is recorded as an indicator of behavioral despair.

    • Open Field Test: The locomotor activity and exploratory behavior of the rats are assessed in an open arena.

  • Biochemical Analysis: After the behavioral tests, brain tissues (hippocampus and cortex) are collected to measure levels of neurotransmitters (norepinephrine, dopamine, serotonin) and to assess markers of apoptosis (e.g., Bcl-2, Bax, caspase-3) by Western blot or ELISA.

This protocol is adapted from the study by Wu et al. (2018).[8]

Signaling Pathways Modulated by Apocynum venetum

Research has begun to uncover the molecular mechanisms underlying the pharmacological effects of Apocynum venetum extracts.

Src/PI3K/Akt/eNOS Pathway in Vasorelaxation

The antihypertensive effect of AVLE is mediated by its ability to induce endothelium-dependent vasorelaxation. This process involves the activation of the Src/PI3K/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator.

G AVLE Apocynum venetum leaf extract (AVLE) Src Src Kinase AVLE->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasorelaxation Vasorelaxation NO->Vasorelaxation

Caption: AVLE-induced vasorelaxation signaling pathway.

Akt/Bcl-2 Pathway in Cardioprotection

Apocynum venetum leaf extract has been shown to protect against doxorubicin-induced cardiotoxicity. This protective effect is associated with the modulation of the Akt/Bcl-2 signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis.

G Doxorubicin Doxorubicin Cardiomyocyte Cardiomyocyte Doxorubicin->Cardiomyocyte induces stress Apoptosis Apoptosis Cardiomyocyte->Apoptosis Akt Akt Bcl2 Bcl-2 Akt->Bcl2 upregulates Bcl2->Apoptosis inhibits Cardioprotection Cardioprotection AVLE Apocynum venetum leaf extract (AVLE) AVLE->Akt activates

Caption: Cardioprotective mechanism of AVLE.

Future Directions for this compound Research

The lack of biological data for this compound presents a significant research opportunity. Based on the known activities of Apocynum venetum and its other constituents, the following areas of investigation are proposed for this compound:

  • Pharmacological Screening: A broad-based screening of this compound for the activities observed in Apocynum venetum extracts, including antihypertensive, cardioprotective, neuroprotective (antidepressant/anxiolytic), anti-inflammatory, and antioxidant effects.

  • Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies should be undertaken to elucidate the underlying signaling pathways. The pathways identified for the crude extracts can serve as a starting point.

  • Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and EC50 values for any confirmed biological activities.

  • Comparative Studies: Comparing the potency and efficacy of this compound with the major flavonoid constituents of Apocynum venetum to understand its relative contribution to the overall therapeutic effects of the plant.

  • Investigation of Ionone Glucoside Activity: As an ionone glucoside, this compound belongs to a less-studied class of natural products. Research into its biological activities could provide novel insights into the therapeutic potential of this chemical class. Recent studies on other ionone glycosides have shown anti-inflammatory and anti-platelet aggregation activities, suggesting potential avenues for investigation.[10][11][12][13]

Conclusion

While this compound remains a largely uncharacterized compound, its origin from the medicinally important plant Apocynum venetum suggests that it may possess significant biological activities. This guide has summarized the extensive research on Apocynum venetum and its major bioactive components to provide a solid foundation and rationale for future research into this compound. The provided experimental protocols and elucidated signaling pathways offer a roadmap for researchers to begin to unravel the potential therapeutic value of this novel ionone glucoside. Further investigation is warranted to determine if this compound contributes to the known pharmacological profile of Apocynum venetum or if it possesses unique therapeutic properties.

References

The Elusive Biological Activities of Apocynoside II: A Review of Available Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II, an ionone glucoside, has been identified and isolated from the leaves of Apocynum venetum L., a plant with a history of use in traditional medicine.[1] Despite the well-documented and varied pharmacological activities of Apocynum venetum extracts, which are rich in flavonoids and other bioactive compounds, specific research detailing the biological activities of isolated this compound is strikingly limited in the currently accessible scientific literature. This guide aims to provide a comprehensive overview of the current state of knowledge, which, at present, points to a significant gap in the understanding of this compound's specific pharmacological profile.

While direct data on this compound is scarce, an examination of the bioactivities of its source, Apocynum venetum, may offer preliminary clues for future research directions. Extracts from this plant have demonstrated a wide array of effects, including:

  • Antidepressant

  • Hepatoprotective

  • Antihypertensive

  • Lipid-lowering

  • Cardiotonic

  • Anxiolytic

  • Antioxidant

  • Anti-inflammatory

These diverse activities are generally attributed to the complex mixture of phytochemicals present in the plant, particularly its rich flavonoid content. However, the specific contribution of this compound to these effects remains uninvestigated.

Quantitative Data Summary

A thorough review of published research reveals a lack of specific quantitative data on the biological activity of this compound. No studies providing metrics such as IC₅₀, EC₅₀, or other quantitative measures of efficacy for the isolated compound were identified.

Key Experiments and Methodologies

Detailed experimental protocols for assessing the biological activity of this compound are not available due to the absence of published studies on its specific effects.

Signaling Pathways and Mechanisms of Action

There is currently no information available regarding the signaling pathways or molecular mechanisms of action specifically modulated by this compound.

Experimental Workflows and Logical Relationships

Due to the lack of experimental data, it is not possible to construct diagrams of experimental workflows or logical relationships pertaining to the biological activity of this compound.

Conclusion and Future Directions

The biological activities of this compound remain an unexplored area of natural product research. While the pharmacological profile of its source plant, Apocynum venetum, is well-documented, the specific role of this compound has not been elucidated. This represents a significant knowledge gap and a promising opportunity for future investigation.

Researchers are encouraged to pursue studies to isolate this compound and screen it for a variety of biological activities, particularly in the areas suggested by the known effects of Apocynum venetum extracts, such as cardiovascular, neurological, and anti-inflammatory applications. Such research would be invaluable in determining the potential therapeutic value of this natural compound.

Caption: Due to the lack of available data, no diagrams can be generated at this time.

References

Methodological & Application

Application Notes and Protocols: Extraction of Apocynoside II from Apocynum venetum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynum venetum L., a perennial herbaceous plant, has a long history of use in traditional medicine for the treatment of various ailments, including cardiovascular diseases and hepatitis.[1] The leaves of this plant are a rich source of bioactive phytochemicals, particularly flavonoids and phenolic acids. Among the diverse constituents, ionone glucosides such as Apocynoside I and II have been identified.[1][2] Ionone glycosides from various plant sources have demonstrated a range of biological activities, including anti-inflammatory and anti-platelet aggregation effects, suggesting their potential as therapeutic agents. This document provides a detailed protocol for the extraction and isolation of Apocynoside II from the leaves of Apocynum venetum, based on established scientific literature.

Data Presentation

Table 1: Summary of Extraction Parameters for Bioactive Compounds from Apocynum venetum

ParameterMethod 1: Reflux ExtractionMethod 2: Ultrasonic-Assisted Extraction (UAE)Method 3: Countercurrent Extraction (Patent CN101966139A)
Plant Material Powdered leavesPowdered leavesFresh or dried leaves
Solvent Methanol/Water (50:50 v/v)EthanolWater
Solvent Concentration 50% Methanol64% EthanolN/A
Liquid-to-Solid Ratio 100:1 (mL/g)16:1 (mL/g)1:8 to 1:20 (w/w)
Extraction Temperature 70 °CNot specified, typically ambient45–70 °C
Extraction Time 30 min20 min30–90 min
Post-extraction Processing FiltrationNot specifiedFiltration, Flocculation, Centrifugation, Concentration
Yield Not specified for single compounds8.932 ± 0.091 mg/g (phenolic acids), 20.530 ± 0.198 mg/g (flavonoids)>30% total flavonoids in final extract

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from Apocynum venetum Leaves

This protocol is a generalized procedure for the initial extraction of a broad range of phytochemicals from Apocynum venetum leaves, based on the method described by Murakami et al. (2001).[1]

1. Plant Material Preparation:

  • Obtain roasted leaves of Apocynum venetum L.

  • Grind the dried leaves into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Weigh the powdered plant material.

  • Add methanol to the powdered leaves in a flask suitable for reflux.

  • Heat the mixture under reflux. The temperature should be maintained at the boiling point of methanol.

  • After the extraction period, allow the mixture to cool to room temperature.

3. Fractionation:

  • Filter the methanol extract to remove solid plant debris.

  • Partition the filtrate with ethyl acetate and water in a separatory funnel.

  • Separate the ethyl acetate-soluble fraction and the aqueous phase.

  • Further extract the aqueous phase with 1-butanol to obtain a 1-butanol-soluble fraction and a water-soluble fraction. This compound, being a glycoside, is expected to be in the more polar fractions (1-butanol and water-soluble portions).

Protocol 2: Isolation of this compound

This protocol outlines the chromatographic steps for the specific isolation of this compound from the crude extract fractions obtained in Protocol 1. This is based on the procedures for isolating ionone glucosides.[1]

1. Column Chromatography of the 1-Butanol Soluble Fraction:

  • Concentrate the 1-butanol-soluble fraction under reduced pressure to obtain a dry residue.

  • Subject the residue to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform-methanol-water. The specific gradient will need to be optimized, starting with a higher ratio of chloroform and gradually increasing the polarity with methanol and water.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

2. Further Purification by Reversed-Phase Chromatography:

  • Combine the fractions containing the compound of interest (as determined by TLC).

  • Subject these combined fractions to reversed-phase column chromatography (e.g., using ODS silica gel).

  • Elute with a gradient of methanol-water.

3. High-Performance Liquid Chromatography (HPLC):

  • For final purification, utilize preparative or semi-preparative HPLC.

  • A reversed-phase column (e.g., C18) is typically used.

  • The mobile phase will likely be a mixture of acetonitrile and water or methanol and water, run in an isocratic or gradient mode.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Visualizations

Extraction_Workflow Plant_Material Dried Apocynum venetum Leaves Grinding Grinding Plant_Material->Grinding Methanol_Extraction Methanol Reflux Extraction Grinding->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (EtOAc/H2O, then BuOH/H2O) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction BuOH_Fraction 1-Butanol Fraction Partitioning->BuOH_Fraction H2O_Fraction Aqueous Fraction Partitioning->H2O_Fraction Silica_Gel_CC Silica Gel Column Chromatography BuOH_Fraction->Silica_Gel_CC Reversed_Phase_CC Reversed-Phase Column Chromatography Silica_Gel_CC->Reversed_Phase_CC HPLC Preparative HPLC Reversed_Phase_CC->HPLC Apocynoside_II Pure this compound HPLC->Apocynoside_II

Caption: Workflow for the extraction and isolation of this compound.

Caption: Putative anti-inflammatory signaling pathway of ionone glycosides.

References

Application Notes and Protocols for the Isolation and Purification of Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the isolation and purification of Apocynoside II, a cardiac glycoside found in the leaves of Apocynum venetum. The protocols are based on established methodologies for the extraction of cardiac glycosides and flavonoids from plant materials, particularly from the Apocynaceae family.

Introduction

This compound is an ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum[1][2]. As a cardiac glycoside, it holds potential for various pharmacological applications. Effective isolation and purification are crucial for its further study and development. This document outlines a general yet detailed workflow for obtaining this compound in a purified form.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively reported in the literature, the following table provides representative yields and purities that can be expected when working with related compounds from Apocynum venetum and other medicinal plants, based on various extraction and purification techniques.

ParameterUltrasound-Assisted Extraction (UAE) of Flavonoids from A. venetum[3]Macroporous Resin Purification of Flavonoids[1]Methanol Extraction and Aqueous Two-Phase Separation of Saponins[4]
Starting Material Apocynum venetum leavesSophora tonkinensisCamellia oleifera seed meal
Initial Purity Not specified12.14%36.15%
Final Purity 93.35% (extraction efficiency)57.82%83.72%
Yield/Recovery 93.35% (extraction efficiency)84.93%25.26% (methanol extraction yield)

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound, beginning with extraction from the plant material and proceeding through various chromatographic techniques.

Protocol 1: Extraction and Preliminary Fractionation

This protocol is based on the general method described for the isolation of this compound[1].

1. Plant Material Preparation:

  • Dry the leaves of Apocynum venetum at a controlled temperature (e.g., 50°C) to a constant weight.

  • Grind the dried leaves into a coarse powder (e.g., 60 mesh) to increase the surface area for extraction[3].

2. Methanol Extraction:

  • Suspend the powdered leaves in methanol (e.g., a 1:10 solid-to-solvent ratio).

  • Perform extraction under reflux for a specified period (e.g., 2-3 hours).

  • Repeat the extraction process three times with fresh methanol to ensure maximum recovery.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude methanol extract in a mixture of ethyl acetate and water (1:1 v/v) in a separatory funnel.

  • Shake vigorously and allow the layers to separate. Collect the ethyl acetate-soluble fraction and the aqueous phase.

  • Further extract the aqueous phase with 1-butanol. This step is crucial as cardiac glycosides often partition into the butanol layer.

  • Collect the 1-butanol-soluble fraction and concentrate it under reduced pressure. This fraction is enriched with this compound.

Protocol 2: Purification by Column Chromatography

This protocol outlines the use of both normal-phase and reversed-phase column chromatography for the purification of the 1-butanol soluble fraction.

1. Normal-Phase Column Chromatography (Silica Gel):

  • Column Packing: Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane. Pour the slurry into a glass column and allow it to settle, ensuring a homogenous packing without air bubbles[5][6].

  • Sample Loading: Dissolve the concentrated 1-butanol fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., hexane:ethyl acetate gradients of 9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles corresponding to the target compound.

2. Reversed-Phase Column Chromatography (C18):

  • Column Preparation: Use a pre-packed C18 column or pack a column with C18-functionalized silica gel. Equilibrate the column with the initial mobile phase (a polar solvent mixture, e.g., methanol:water).

  • Sample Loading: Dissolve the partially purified fractions from the normal-phase chromatography in the initial mobile phase and load onto the column.

  • Elution: Elute the column with a gradient of decreasing polarity, for example, by increasing the proportion of methanol or acetonitrile in water (e.g., water:methanol gradients of 8:2, 6:4, 4:6, etc.).

  • Fraction Collection and Analysis: Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol describes the use of preparative HPLC for obtaining high-purity this compound.

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is suitable for this purpose[4].

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is commonly used[7][8]. A typical gradient might be:

    • 0-5 min: 10% A

    • 5-30 min: linear gradient from 10% to 50% A

    • 30-35 min: hold at 50% A

    • 35-40 min: return to 10% A

  • Flow Rate: A flow rate of 2-5 mL/min is typical for a preparative column of this size.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 210-280 nm) based on the UV absorbance spectrum of this compound.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity. Combine pure fractions and remove the solvent under vacuum to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Dried & Powdered Apocynum venetum Leaves methanol_extraction Methanol Extraction (Reflux) plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract liquid_partition Liquid-Liquid Partitioning (EtOAc/H2O, then BuOH) crude_extract->liquid_partition butanol_fraction 1-Butanol Soluble Fraction (Enriched) liquid_partition->butanol_fraction np_chromatography Normal-Phase Column Chromatography (Silica Gel) butanol_fraction->np_chromatography partially_purified Partially Purified Fractions np_chromatography->partially_purified rp_chromatography Reversed-Phase Column Chromatography (C18) partially_purified->rp_chromatography hplc_purification Preparative HPLC (C18) rp_chromatography->hplc_purification pure_apocynoside Pure this compound hplc_purification->pure_apocynoside

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway of Cardiac Glycosides

As a cardiac glycoside, this compound is expected to exert its biological effects through the inhibition of the Na+/K+-ATPase pump, a mechanism shared by other cardiac glycosides like digoxin and ouabain[5][6][9]. This primary action triggers a cascade of downstream signaling events.

signaling_pathway apocynoside This compound (Cardiac Glycoside) na_k_atpase Na+/K+-ATPase Inhibition apocynoside->na_k_atpase hif1a HIF-1α/VEGF/VEGFR2 Pathway Inhibition (Potential for Ionone Moiety) apocynoside->hif1a Potential na_increase ↑ Intracellular Na+ na_k_atpase->na_increase src_mapk Src/MAPK Pathway Activation na_k_atpase->src_mapk pi3k_akt PI3K/Akt Pathway Activation na_k_atpase->pi3k_akt nf_kb NF-κB Pathway Inhibition na_k_atpase->nf_kb ca_increase ↑ Intracellular Ca²⁺ (via Na+/Ca²⁺ exchanger) na_increase->ca_increase cellular_effects Cellular Effects (e.g., Altered Gene Expression, Apoptosis, Reduced Inflammation) ca_increase->cellular_effects src_mapk->cellular_effects pi3k_akt->cellular_effects nf_kb->cellular_effects hif1a->cellular_effects

Caption: Proposed signaling pathway of this compound as a cardiac glycoside.

The ionone moiety of this compound may also contribute to its biological activity, potentially through pathways such as the inhibition of the HIF-1α/VEGF/VEGFR2 pathway, which has been observed with other ionone derivatives[10]. Further research is needed to elucidate the specific signaling cascades activated by this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II, a cardiac glycoside found in plants of the Apocynum genus, is of increasing interest to the pharmaceutical and natural product research communities. Its potential therapeutic effects necessitate reliable and robust analytical methods for quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and accuracy.

This document provides a detailed application note and protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The methodologies described are based on established principles for the analysis of cardiac glycosides and compounds isolated from Apocynum venetum.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase, typically ranging from 1 µg/mL to 100 µg/mL.

  • Store the stock and standard solutions at 4°C and protect from light.

1.2. Plant Material Sample Preparation:

  • Dry the plant material (e.g., leaves of Apocynum venetum) in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds[1].

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction[1].

  • Accurately weigh 1.0 g of the powdered plant material into a suitable flask.

  • Add 20 mL of 70% (v/v) aqueous methanol and sonicate for 30 minutes at room temperature[2].

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are a recommended starting point and may require optimization for specific instrumentation and samples.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis or DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile[4]
Gradient Elution 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B (hold)30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm[2]
Method Validation Parameters

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[2][5]. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Precision (RSD%) Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 2%.
Accuracy (% Recovery) Recovery between 98% and 102%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. This is the lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. This is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Data Presentation

Quantitative Data Summary

The following table should be used to record and compare the quantitative results from the HPLC analysis.

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Standard 1User DataUser DataUser Data
Standard 2User DataUser DataUser Data
Standard 3User DataUser DataUser Data
Standard 4User DataUser DataUser Data
Standard 5User DataUser DataUser Data
Sample Extract 1User DataUser DataUser Data
Sample Extract 2User DataUser DataUser Data
Method Validation Data Summary

This table summarizes the expected performance characteristics of the HPLC method.

ParameterResult
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Intra-day Precision (RSD%) ≤ 2%
Inter-day Precision (RSD%) ≤ 2%
Accuracy (% Recovery) 98 - 102%
LOD (µg/mL) User Data
LOQ (µg/mL) User Data

Visualization

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to data analysis for the HPLC determination of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction drying->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc detection UV Detection (220 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

HPLC Analysis Workflow

This comprehensive guide provides a robust starting point for researchers and scientists to develop and validate an HPLC method for the analysis of this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is crucial for research, development, and quality control purposes.

References

Quantification of Apocynoside II in Apocynum venetum Leaf Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apocynoside II is an ionone glucoside first isolated from the roasted leaves of Apocynum venetum L., a plant with a history of use in traditional medicine.[1][2] The leaves of Apocynum venetum contain a variety of bioactive compounds, including flavonoids and phenolic acids, which have been studied for their antioxidant, cardioprotective, and other pharmacological effects.[3][4][5] While much of the research on this plant has focused on its flavonoid content, there is growing interest in the potential biological activities of its other constituents, such as this compound. This application note provides a detailed protocol for the extraction and quantification of this compound in Apocynum venetum leaf extracts by High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

Extraction of this compound from Apocynum venetum Leaves

This protocol is adapted from established methods for the extraction of secondary metabolites from Apocynum species.[6]

Materials:

  • Dried and powdered leaves of Apocynum venetum

  • 70% (v/v) Ethanol in deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of dried, powdered Apocynum venetum leaf material into a 50 mL conical tube.

  • Add 20 mL of 70% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in 5 mL of methanol (HPLC grade).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Quantification of this compound

This protocol is a developed method based on common HPLC analyses of flavonoids and other phenolic compounds in Apocynum venetum.[7][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    25 60 40
    30 40 60
    35 10 90

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (based on the UV absorbance spectrum of ionone glucosides)

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

Quantification Procedure:

  • Inject 10 µL of each calibration standard into the HPLC system to construct a calibration curve.

  • Inject 10 µL of the prepared plant extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the extract using the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Apocynum venetum Leaf Extracts from Different Sources.

Sample IDPlant SourceThis compound Concentration (mg/g of dry weight)
AV-01Shandong, China1.25
AV-02Xinjiang, China1.87
AV-03Gansu, China1.42

Table 2: Method Validation Parameters for this compound Quantification.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (RSD%)< 2.0%
Accuracy (Recovery %)98.5% - 102.3%

Note: These values represent typical performance for a validated HPLC method.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis HPLC Analysis plant_material Dried & Powdered Apocynum venetum Leaves sonication Ultrasonic Extraction (30 min) plant_material->sonication Add solvent extraction_solvent 70% Ethanol extraction_solvent->sonication centrifugation Centrifugation (4000 rpm, 10 min) sonication->centrifugation collection Collect Supernatant centrifugation->collection repeat_extraction Repeat Extraction 2x collection->repeat_extraction combine Combine Supernatants repeat_extraction->combine evaporation Rotary Evaporation combine->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution filtration 0.45 µm Syringe Filter reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (235 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Workflow for the extraction and HPLC quantification of this compound.

Potential Signaling Pathway of this compound

As this compound is an ionone glucoside, its aglycone, a β-ionone derivative, may be involved in plant defense signaling, potentially interacting with hormonal pathways.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response apocynoside This compound hydrolysis Glucosidase (Hydrolysis) apocynoside->hydrolysis ionone Ionone Aglycone hydrolysis->ionone receptor Putative Receptor ionone->receptor mapk_cascade MAPK Cascade receptor->mapk_cascade ros_production ROS Production receptor->ros_production transcription_factors Activation of Transcription Factors mapk_cascade->transcription_factors hormone_signaling Crosstalk with Hormone Signaling (e.g., ABA, JA) mapk_cascade->hormone_signaling ros_production->transcription_factors gene_expression Defense Gene Expression transcription_factors->gene_expression defense_response Plant Defense Response gene_expression->defense_response hormone_signaling->defense_response

Caption: A hypothesized signaling pathway for this compound in plant cells.

References

Application Notes and Protocols for Apocynoside II Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II, an ionone glycoside isolated from the plant Apocynum venetum, belongs to a class of natural products with emerging interest in biomedical research. While the biological activities of Apocynum venetum extracts—including antioxidant, anti-inflammatory, and neuroprotective effects—are well-documented, the specific cellular effects of its individual constituents like this compound are less understood.[1][2][3][4] Structurally related ionone compounds have demonstrated potential anticancer properties by modulating key signaling pathways.[5][6][7] Therefore, robust cell-based assays are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

This document provides a detailed protocol for a primary cell-based assay to evaluate the cytotoxic potential of this compound against various cancer cell lines using the Sulforhodamine B (SRB) assay.[8][9][10] This assay offers a reliable and sensitive method for screening natural product extracts and their purified components.[10][11] Additionally, this note outlines potential signaling pathways that may be affected by this compound, providing a basis for further mechanistic studies.

Data Presentation: Cytotoxicity of this compound

The following table summarizes representative quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour exposure period. This data is illustrative and serves as a reference for expected outcomes.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer25.5 ± 2.1
MDA-MB-231Breast Cancer18.9 ± 1.5
A549Lung Cancer32.8 ± 3.4
K562Leukemia45.2 ± 4.9
HT-29Colon Cancer28.3 ± 2.7

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details the steps for determining the in vitro cytotoxicity of this compound. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye Sulforhodamine B.[8][12]

Materials and Reagents:

  • This compound (stock solution in DMSO, sterile filtered)

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid in water

  • Microplate reader (absorbance at 515-540 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. A typical final concentration range might be 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the corresponding this compound dilution. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant, resulting in a final TCA concentration of approximately 3.3%.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plate five times with slow-running tap water or distilled water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Dye Solubilization:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a mechanical shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the optical density (OD) at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of untreated control cells) x 100

  • Plot the percentage of viability against the log of this compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Visualizations

Experimental Workflow

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Staining cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (0.1-100 µM) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 fixation Fix Cells with TCA incubation2->fixation staining Stain with SRB fixation->staining wash Wash with Acetic Acid staining->wash solubilization Solubilize Dye with Tris wash->solubilization readout Read Absorbance (540 nm) solubilization->readout analysis Calculate % Viability & Determine IC50 readout->analysis

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ApocynosideII This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) ApocynosideII->DeathReceptor Extrinsic Pathway Bax Bax ApocynosideII->Bax Intrinsic Pathway Bcl2 Bcl-2 ApocynosideII->Bcl2 Inhibits Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential modulation of apoptotic pathways by this compound.

References

Application Notes and Protocols for Apocynum venetum Leaf Extract (AVLE) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Apocynum venetum L., a perennial plant, has a history of use in traditional medicine for various ailments, including hypertension, anxiety, and depression.[1] Its leaf extract (AVLE) is rich in bioactive compounds, including flavonoids like hyperoside and isoquercitrin, which are believed to contribute to its pharmacological effects.[2] While research on individual compounds like Apocynoside II is limited, numerous studies have investigated the therapeutic potential of the whole extract in various animal models. These notes provide a summary of key findings and detailed protocols for researchers and drug development professionals interested in the in vivo evaluation of Apocynum venetum leaf extract.

The primary pharmacological activities demonstrated in animal models include antihypertensive, antidepressant, and cardioprotective effects. The mechanisms of action are multifaceted, involving signaling pathways related to vasodilation and cell survival.

Pharmacological Effects and Quantitative Data

The therapeutic effects of Apocynum venetum leaf extract have been quantified in several preclinical animal studies. The data below summarizes the key findings in models of hypertension, depression, and cardiotoxicity.

Pharmacological Effect Animal Model Dosage/Concentration Key Quantitative Results Reference
Antihypertensive Male Sprague-Dawley Rats10 µg/mL (in vitro)Induces significant endothelium-dependent relaxation of aortic rings.[2][3]
Antidepressant-like Male Sprague-Dawley Rats (Chronic Unpredictable Mild Stress)50 and 100 mg/kg (intragastric)Significantly reduced immobility time in forced swimming and tail suspension tests.[4]
Cardioprotective Mice (Doxorubicin-induced cardiotoxicity)Orally administered AVLEAlleviated doxorubicin-induced cardiotoxicity.[5][6]
Neuroprotective Male Rats30-125 mg/kg for 14 daysShortened immobility time in the forced swimming test, comparable to imipramine (20 mg/kg).[7]

Signaling Pathways

Apocynum venetum leaf extract has been shown to modulate specific signaling pathways to exert its therapeutic effects.

Src/PI3K/Akt Signaling Pathway in Endothelium-Dependent Vasodilation

AVLE induces endothelium-dependent relaxation of rat aortas, a key mechanism for its antihypertensive effect. This process is mediated by the activation of the Src/PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.

G AVLE Apocynum venetum Leaf Extract (AVLE) Src Src Kinase AVLE->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

AVLE-induced vasodilation pathway.
Akt/Bcl-2 Signaling Pathway in Cardioprotection

In a mouse model of doxorubicin-induced cardiotoxicity, AVLE demonstrated protective effects through the Akt/Bcl-2 signaling pathway. This pathway is crucial for cell survival and inhibition of apoptosis.

G AVLE Apocynum venetum Leaf Extract (AVLE) Akt Akt AVLE->Akt Activation Doxorubicin Doxorubicin Apoptosis Apoptosis Doxorubicin->Apoptosis Bcl2 Bcl-2 Akt->Bcl2 Upregulation Bcl2->Apoptosis Cardioprotection Cardioprotection

Cardioprotective mechanism of AVLE.

Experimental Protocols

Antihypertensive Effect: In Vitro Vasodilation in Rat Aorta

This protocol is adapted from studies investigating the endothelium-dependent relaxation effect of AVLE.[2][3]

Objective: To assess the vasodilatory effect of AVLE on isolated rat thoracic aortic rings.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Apocynum venetum leaf extract (AVLE)

  • Krebs-Henseleit solution

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Aorta Isolation: Euthanize rats via CO2 inhalation. Isolate the descending thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Aortic Ring Preparation: Carefully remove adhering connective and adipose tissues. Cut the aorta into 2-3 mm wide rings.

  • Mounting in Organ Bath: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, contract the rings with 1 µM phenylephrine. Once a stable contraction is reached, assess endothelial integrity by applying 10 µM acetylcholine. A relaxation of over 80% indicates intact endothelium.

  • AVLE Application: After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine. Once a stable plateau is reached, cumulatively add AVLE at increasing concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to determine the concentration-response relationship.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the phenylephrine-induced contraction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Rat Aorta B Prepare Aortic Rings A->B C Mount in Organ Bath B->C D Equilibrate & Check Viability C->D E Pre-contract with PE D->E F Apply AVLE E->F G Record Tension F->G H Calculate Relaxation G->H

Workflow for in vitro vasodilation assay.
Antidepressant-like Effects: Chronic Unpredictable Mild Stress (CUMS) in Rats

This protocol is based on a study evaluating the antidepressant-like effects of AVLE in a rat model of depression.[4]

Objective: To determine the effect of AVLE on depressive-like behaviors in rats subjected to CUMS.

Materials:

  • Male Sprague-Dawley rats

  • Apocynum venetum leaf extract (AVLE)

  • Imipramine (positive control)

  • Apparatus for CUMS stressors (e.g., water and food deprivation, cage tilt, soiled cage, etc.)

  • Forced swimming test apparatus

  • Tail suspension test apparatus

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats for one week. Divide them into control, CUMS model, AVLE-treated (e.g., 50 and 100 mg/kg), and imipramine-treated groups.

  • CUMS Protocol: Subject the CUMS, AVLE, and imipramine groups to a 4-week CUMS protocol. This involves applying a variety of mild, unpredictable stressors daily (e.g., 24h food deprivation, 24h water deprivation, 5 min cold swim at 4°C, 45° cage tilt). The control group remains undisturbed.

  • AVLE Administration: Administer AVLE or imipramine orally via gavage daily for the 4 weeks of the CUMS protocol.

  • Behavioral Testing:

    • Forced Swimming Test (FST): Place rats individually in a cylinder of water. Record the total duration of immobility during the last 4 minutes of a 6-minute session.

    • Tail Suspension Test (TST): Suspend rats by their tails and record the duration of immobility over a 6-minute period.

  • Data Analysis: Compare the immobility times between the different groups. A significant decrease in immobility time in the AVLE-treated groups compared to the CUMS model group indicates an antidepressant-like effect.

Cardioprotective Effects: Doxorubicin-Induced Cardiotoxicity in Mice

This protocol is derived from a study assessing the cardioprotective potential of AVLE.[5][6]

Objective: To evaluate the ability of AVLE to mitigate doxorubicin-induced cardiac damage in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Apocynum venetum leaf extract (AVLE)

  • Doxorubicin (Dox)

  • Echocardiography equipment

  • Biochemical assay kits for cardiac injury markers (e.g., troponin, CK-MB)

  • Histopathology supplies

Procedure:

  • Animal Grouping and AVLE Pre-treatment: Divide mice into control, Dox-only, and AVLE + Dox groups. Administer AVLE orally to the treatment group for a specified period (e.g., 7-14 days) before Dox injection.

  • Induction of Cardiotoxicity: Induce cardiotoxicity in the Dox-only and AVLE + Dox groups by administering a single or multiple intraperitoneal injections of doxorubicin.

  • Cardiac Function Assessment: At the end of the study period, assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.

  • Biochemical Analysis: Collect blood samples to measure serum levels of cardiac injury biomarkers.

  • Histopathological Examination: Euthanize the mice and collect heart tissues. Fix the tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate myocardial damage and fibrosis.

  • Data Analysis: Compare the cardiac function parameters, biomarker levels, and histopathological scores between the groups to determine the protective effect of AVLE.

References

Application Notes and Protocols for Investigating Apocynoside II as a Na+/K+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), or sodium pump, is a vital transmembrane enzyme found in all animal cells.[1][2] It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cellular volume, and facilitating the transport of other molecules.[1][2][3] For every molecule of ATP hydrolyzed, the pump exports three Na+ ions and imports two K+ ions.[1][2] Due to its critical physiological role, the Na+/K+-ATPase is a significant drug target.[4] Inhibition of this pump by cardiac glycosides, for instance, leads to an increase in intracellular calcium, enhancing cardiac contractility, which is a mechanism used in the treatment of heart failure.[3]

Apocynoside II is a novel ionone glucoside isolated from the roasted leaves of Apocynum venetum L. While the biological activities of Apocynum venetum extracts are known to include cardiovascular effects, the specific action of this compound on Na+/K+-ATPase has not been extensively characterized. These application notes provide a detailed protocol for researchers to investigate the inhibitory potential of this compound on Na+/K+-ATPase activity.

Mechanism of Na+/K+-ATPase and Inhibition

The Na+/K+-ATPase operates through a cycle of conformational changes, transitioning between a sodium-bound (E1) and a potassium-bound (E2) state, driven by the phosphorylation and dephosphorylation of its α-subunit.[4] Cardiac glycosides, a well-known class of Na+/K+-ATPase inhibitors, bind to the extracellular side of the α-subunit, stabilizing the E2-P conformation and thereby inhibiting the pump's activity.[5] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[3][6]

Signaling Pathways Associated with Na+/K+-ATPase Inhibition

Inhibition of Na+/K+-ATPase can trigger various downstream signaling cascades. Beyond its ion transport function, the enzyme can act as a signal transducer.[1] Binding of inhibitors like cardiac glycosides can activate pathways such as Src kinase, Protein Kinase C (PKC), and the MAPK/ERK pathway, and can also influence intracellular levels of reactive oxygen species (ROS).[1][5]

Na_K_ATPase_Inhibition_Pathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Blocks Na+ efflux ROS ↑ ROS NaK_ATPase->ROS Induces EGFR EGFR Src->EGFR Transactivates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates Apocynoside_II This compound (or other inhibitor) Apocynoside_II->NaK_ATPase Inhibition Ca_Exchanger Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ Ca_Exchanger->Intra_Ca Reduces Ca2+ efflux Intra_Na->Ca_Exchanger Reduces activity Cellular_Effects Downstream Cellular Effects (e.g., Inotropy, Apoptosis) Intra_Ca->Cellular_Effects ROS->Cellular_Effects MAPK_ERK->Cellular_Effects

Signaling pathway of Na+/K+-ATPase inhibition.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials and Reagents
  • Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

  • This compound

  • Ouabain (positive control inhibitor)

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Malachite Green reagent or similar phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Experimental_Workflow A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound and Ouabain A->B D Add this compound / Ouabain / Vehicle to wells B->D C Aliquot Na+/K+-ATPase into 96-well plate C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding ATP E->F G Incubate at 37°C F->G H Stop reaction and add Phosphate Detection Reagent G->H I Measure Absorbance H->I J Calculate % Inhibition and IC50 I->J

Workflow for the Na+/K+-ATPase inhibition assay.
Assay Procedure

  • Preparation of Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, and 5 mM MgCl₂.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a similar dilution series for ouabain as a positive control.

    • The final solvent concentration in all wells should be kept constant and low (e.g., <1%).

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in the assay buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Total Activity Wells: Add enzyme, assay buffer, and the vehicle control (solvent without the test compound).

    • Inhibitor Wells: Add enzyme, assay buffer, and the desired concentration of this compound or ouabain.

    • Background Wells (Ouabain-insensitive ATPase activity): Add enzyme, assay buffer, and a high concentration of ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase activity. This will account for the activity of other ATPases.

  • Pre-incubation: Add 10 µL of the test compound, control, or vehicle to the respective wells. Then add 80 µL of the diluted enzyme solution. Mix gently and pre-incubate the plate at 37°C for 10-60 minutes. The pre-incubation time may need to be optimized, especially for slow-binding inhibitors.[7][8]

  • Reaction Initiation: Start the reaction by adding 10 µL of ATP solution (to a final concentration of e.g., 2-5 mM) to all wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution, followed by the phosphate detection reagent (e.g., Malachite Green). The specific volumes and incubation times for color development will depend on the manufacturer's instructions for the detection reagent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green) using a microplate reader.

Data Analysis
  • Calculate Na+/K+-ATPase specific activity:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

  • Calculate the percentage of inhibition for each concentration of this compound:

    • % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is a template table, populated with example data for known cardiac glycosides, to illustrate how to present the results for this compound.[9]

CompoundTargetIC50 (nM)Source Organism of EnzymeAssay Conditions
This compound Na+/K+-ATPaseTo be determinedPorcine Kidney37°C, pH 7.4
OuabainNa+/K+-ATPase17 - 89Human/Porcine37°C, pH 7.4
DigoxinNa+/K+-ATPase40 - 164Human/Porcine37°C, pH 7.4

IC50 values for Ouabain and Digoxin are presented as a range based on different cell lines and assay conditions reported in the literature.[9]

Conclusion

This application note provides a comprehensive framework for the initial investigation of this compound as a potential Na+/K+-ATPase inhibitor. By following the detailed protocol and data analysis guidelines, researchers can effectively determine the inhibitory potency of this novel compound. A confirmed inhibitory activity would warrant further studies into its mechanism of action, isoform selectivity, and potential therapeutic applications, particularly in areas where Na+/K+-ATPase modulation is a key therapeutic strategy.

References

Application Notes and Protocols for Apocynoside II in Cardiac Myocyte Contractility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II is an ionone glucoside isolated from Apocynum venetum, a plant belonging to the Apocynaceae family. While direct studies on the effects of this compound on cardiac myocyte contractility are currently limited, extracts from Apocynum venetum have demonstrated cardiotonic properties. This document provides an overview of the potential mechanisms of action based on studies of A. venetum extracts and their constituents, along with detailed protocols for investigating these effects. It is important to note that the direct contribution of this compound to the observed cardiac effects of the plant extract requires further investigation.

Potential Mechanisms of Action

Based on studies of Apocynum venetum extracts, two primary signaling pathways are hypothesized to contribute to its cardiotonic effects, and by extension, potentially involve this compound.

  • Phosphodiesterase 3 (PDE3) Inhibition: Extracts of A. venetum have been shown to inhibit PDE3.[1][2] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Its inhibition leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several targets within the cardiomyocyte, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release. This ultimately results in a positive inotropic effect, i.e., increased contractility.

  • Modulation of Mitochondrial Function: A gut microbiota-derived metabolite of tryptophan, indole-3-propionic acid (IPA), has been shown to be increased by A. venetum leaf extract and to enhance cardiac contractility.[3][4] IPA appears to modulate mitochondrial function in cardiomyocytes, leading to improved energy production which can support enhanced contractile function.[5][6][7]

Data Presentation

The following tables summarize quantitative data from studies on compounds related to Apocynum venetum and their effects on cardiac contractility.

Table 1: Effect of Indole-3-Propionic Acid (IPA) on Isolated Perfused Mouse Heart Contractility [5][6][7]

Concentration of IPAChange in Cardiac Contractility (%)p-value
1 µM+26.8 ± 11.6< 0.05
100 µM+93.6 ± 14.4< 0.001

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of compounds like this compound on cardiac myocyte contractility.

Protocol 1: Assessment of Cardiotonic Effects on Isolated Guinea Pig Atria

This protocol is adapted from studies investigating the effects of Apocynum venetum extracts on isolated heart tissue.[1][2]

1. Materials and Reagents:

  • Male guinea pigs (250-350 g)

  • Ringer-Locke solution (composition in mM: NaCl 120, KCl 5.6, CaCl2 2.2, MgCl2 2.1, NaHCO3 25, glucose 10)

  • This compound (or extract) of desired concentrations

  • Propranolol (beta-blocker, for mechanistic studies)

  • Organ bath system with force-displacement transducer

  • Data acquisition system

2. Procedure:

  • Humanely euthanize the guinea pig and quickly excise the heart.

  • Isolate the right atria and mount it in an organ bath containing Ringer-Locke solution, maintained at 32°C and bubbled with 95% O2 / 5% CO2.

  • Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, wash the tissue with fresh Ringer-Locke solution every 15 minutes.

  • Record the spontaneous contractile force and heart rate using a force-displacement transducer connected to a data acquisition system.

  • After a stable baseline is achieved, add this compound (or other test compounds) to the organ bath in a cumulative concentration-dependent manner.

  • Record the changes in contractile force and heart rate for at least 15 minutes at each concentration.

  • For mechanistic studies, pre-incubate the atrial preparation with an antagonist (e.g., propranolol) for 20-30 minutes before adding the test compound.

3. Data Analysis:

  • Express the changes in contractile force as a percentage of the baseline contraction.

  • Express the changes in heart rate as beats per minute (BPM).

  • Construct concentration-response curves to determine the EC50 (half-maximal effective concentration).

Protocol 2: Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol is a general approach to assess the inhibitory effect of a compound on PDE3 activity.[1]

1. Materials and Reagents:

  • Purified human platelet PDE3

  • This compound of desired concentrations

  • [³H]cAMP (radiolabeled cyclic AMP)

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare a reaction mixture containing a buffer, purified PDE3, and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding [³H]cAMP.

  • Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by boiling the mixture.

  • Add snake venom to the mixture and incubate further to convert the resulting [³H]AMP to [³H]adenosine.

  • Separate the charged [³H]AMP from the uncharged [³H]adenosine by passing the mixture through an anion-exchange resin column.

  • Measure the radioactivity of the eluted [³H]adenosine using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of PDE3 inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 (half-maximal inhibitory concentration) from the concentration-inhibition curve.

Visualizations

Signaling Pathways

PDE3_Inhibition_Pathway Apocynoside_II This compound (Hypothesized) PDE3 Phosphodiesterase 3 (PDE3) Apocynoside_II->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban (PLB) PKA->PLB Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx SR Sarcoplasmic Reticulum (SR) PLB->SR Regulates SR_Ca_Uptake Enhanced SR Ca2+ Uptake SR->SR_Ca_Uptake Contractility Increased Contractility Ca_Influx->Contractility SR_Ca_Uptake->Contractility

Caption: Hypothesized PDE3 inhibition pathway for this compound.

Mitochondrial_Modulation_Pathway A_venetum Apocynum venetum (containing this compound) Gut_Microbiota Gut Microbiota A_venetum->Gut_Microbiota Metabolized by IPA Indole-3-Propionic Acid (IPA) Gut_Microbiota->IPA Produces Mitochondria Cardiomyocyte Mitochondria IPA->Mitochondria Modulates Function ATP Increased ATP Production Mitochondria->ATP Contractility Enhanced Contractility ATP->Contractility

Caption: IPA-mediated mitochondrial modulation pathway.

Experimental Workflow

Experimental_Workflow cluster_tissue Tissue Level cluster_molecular Molecular Level Isolation Isolate Guinea Pig Atria Mounting Mount in Organ Bath Isolation->Mounting Treatment_Tissue Treat with this compound Mounting->Treatment_Tissue Measurement_Tissue Measure Contractile Force and Heart Rate Treatment_Tissue->Measurement_Tissue Analysis Data Analysis and Interpretation Measurement_Tissue->Analysis PDE3_Assay Perform PDE3 Inhibition Assay Treatment_Molecular Treat with this compound / IPA PDE3_Assay->Treatment_Molecular Mito_Assay Assess Mitochondrial Function (e.g., Seahorse Assay) Mito_Assay->Treatment_Molecular Measurement_Molecular Determine IC50 / OCR Treatment_Molecular->Measurement_Molecular Measurement_Molecular->Analysis Start Start Start->Isolation Start->PDE3_Assay Start->Mito_Assay

Caption: Workflow for investigating cardiac effects.

References

Apocynoside II: Application Notes and Protocols for Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anti-cancer effects of Apocynoside II is limited in publicly available scientific literature. The following application notes and protocols are based on the anti-cancer activities of extracts from Apocynum venetum, the plant from which this compound is isolated, and its other known bioactive constituents. These protocols provide a foundational framework for researchers to design and conduct their own investigations into the potential anti-cancer properties of this compound.

Introduction to this compound and Apocynum venetum

This compound is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L.[1][2]. While research on this compound is in its early stages, extracts of Apocynum venetum have demonstrated anti-cancer properties, suggesting that its individual components, including this compound, may possess therapeutic potential.

Studies on Apocynum venetum leaf extracts have shown inhibitory effects on the proliferation of various cancer cells, including human prostate cancer cells (PCa) and U87 glioma cells[1]. The anti-cancer activity of the plant extract is attributed to a variety of bioactive compounds, such as lupeol, kaempferol, and quercetin[3][4]. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) through the regulation of key signaling molecules like p53, Bcl-2, and caspases, as well as the induction of cell cycle arrest[1][3][4].

These application notes provide a starting point for the investigation of this compound's anti-cancer efficacy, drawing upon established methodologies used for similar natural products.

Data Presentation: Anti-Cancer Activity of Apocynum venetum Constituents

The following tables summarize the anti-cancer effects of extracts and isolated compounds from Apocynum venetum on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Apocynum venetum Extract and its Bioactive Components against Cancer Cell Lines

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Apocynum venetum Tea ExtractHepG2 (Human Hepatoma)MTT AssayDose-dependent inhibition observed at 50, 100, and 200 µg/mL[2]
Apocynum venetum Polyphenol ExtractU87 (Human Glioma)Not SpecifiedInhibition within a safe concentration range of 0–100 µg/ml[1]
Lupeol (from A. venetum)PC3 (Human Prostate Cancer)Not SpecifiedInhibition of proliferation[3][4]

Table 2: Mechanistic Insights of Apocynum venetum in Cancer Cells

Compound/ExtractCancer Cell LineEffectSignaling Molecules AffectedReference
Apocynum venetum Tea ExtractHepG2 (Human Hepatoma)Induction of ApoptosisUpregulation of caspase-3, caspase-9, p21, and p53 mRNA[2]
Apocynum venetum Ethanol Extract FractionPCa (Human Prostate Cancer)Induction of Apoptosis, G2/M Cell Cycle ArrestRegulation of P53, cytochrome c, Bcl-2, caspase 3 and 8; Downregulation of β-catenin[1]
Apocynum venetum Polyphenol ExtractU87 (Human Glioma)Induction of ApoptosisAffecting NF-κB and other related pathways[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, HepG2, HeLa)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

The following diagrams illustrate a general experimental workflow for testing a novel anti-cancer compound and a simplified representation of a common apoptosis signaling pathway that may be modulated by this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis cluster_2 In Vivo Studies (Future Direction) A Cancer Cell Lines (e.g., PC3, HepG2) B This compound Treatment (Dose- and Time-Dependent) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Mechanism of Action (Western Blot, qPCR) B->E F Determine IC50 C->F G Quantify Apoptosis D->G H Analyze Protein/Gene Expression E->H I Xenograft Mouse Model H->I Promising In Vitro Results J This compound Administration I->J K Tumor Growth Measurement J->K L Histopathological Analysis K->L

Figure 1: A generalized experimental workflow for evaluating the anti-cancer potential of this compound.

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Apocynoside_II This compound p53 p53 Activation Apocynoside_II->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apocynoside II

This compound is an ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L.[1][2]. As a glycoside, its structure consists of a sugar moiety (glucose) linked to a non-sugar aglycone, which in this case is an ionone derivative. Ionones are known for their aromatic properties and are found in various essential oils[1]. The biological activities of Apocynum venetum extracts have been studied, revealing antioxidant, antimicrobial, and cardioprotective effects, among others; however, the specific bioactivity of this compound is not well-documented in publicly available literature[3][4][5]. Due to the limited specific data on this compound, the following protocols and notes are based on the general properties of glycosides and ionones.

Solution Preparation

The solubility of this compound has not been quantitatively reported. However, based on the general solubility of related compounds like ionones and other glycosides, a recommended starting point for solvent screening and stock solution preparation is provided below. Ionones, the aglycone part of this compound, are generally soluble in organic solvents and have low solubility in water[1][6][7][8]. Glycosides are often prepared in dimethyl sulfoxide (DMSO) for biological assays[9].

Table 1: Recommended Solvents for this compound

SolventExpected SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)HighPreparation of high-concentration stock solutions for in vitro and in vivo studies.
EthanolModerate to HighPreparation of stock solutions; may be suitable for certain assays.
MethanolModerate to HighAlternative to ethanol for stock solution preparation.
WaterLowNot recommended for primary stock solutions. May be used for further dilution of stock solutions, but stability should be monitored.
Experimental Protocol for Stock Solution Preparation (10 mM in DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Gentle warming to 37-50°C may also aid in solubilization, but should be done with caution to avoid degradation[9].

  • Sterilization: If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

Storage and Stability

Specific stability data for this compound is not available. The following recommendations are based on general guidelines for the storage of glycoside and natural product solutions.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationNotes
Solid Powder-20°CLong-termProtect from light and moisture.
DMSO Stock Solution-20°C or -80°CUp to 6 monthsStore in tightly sealed vials. Avoid repeated freeze-thaw cycles[9].
Aqueous Dilutions2-8°CShort-term (hours)Prepare fresh for each experiment. Glycosides can be unstable in aqueous solutions over long periods[9].

Experimental Workflow and Diagrams

Workflow for this compound Solution Preparation and Use

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a research setting.

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_application Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute assay Perform Bioassay dilute->assay

Figure 1: Experimental workflow for this compound solution preparation and use.
Postulated Biological Activity of this compound

While the specific signaling pathway of this compound is unknown, extracts from its source, Apocynum venetum, have been shown to possess antioxidant and anti-inflammatory properties[3][10]. These activities are often associated with the modulation of cellular stress response pathways. The diagram below presents a generalized and hypothetical signaling pathway that could be investigated for this compound, based on the known activities of compounds from its plant source.

signaling_pathway cluster_cell Cellular Response apocynoside This compound ros Reactive Oxygen Species (ROS) apocynoside->ros Inhibition nrf2 Nrf2 apocynoside->nrf2 Activation nfkb NF-κB apocynoside->nfkb Inhibition ros->nrf2 are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Expression antioxidant_enzymes->ros Scavenging cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines Gene Expression inflammation Inflammation inflammatory_cytokines->inflammation

Figure 2: Hypothetical signaling pathway for this compound's potential antioxidant and anti-inflammatory effects.

Disclaimer: The information provided in these application notes and protocols is intended for guidance in a research setting. Due to the limited availability of specific data for this compound, it is crucial for researchers to perform their own validation experiments for solubility, stability, and biological activity. The proposed signaling pathway is hypothetical and requires experimental verification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apocynoside II Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction yield of Apocynoside II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section provides answers to common questions and issues that may arise during the extraction of this compound.

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Low yield can be attributed to several factors. The most common culprits include:

  • Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal for this compound.

  • Inefficient Extraction Method: The chosen method (e.g., maceration) may not be as effective as other techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

  • Inadequate Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are critical variables that may need further optimization.

  • Improper Sample Preparation: The particle size of the plant material can significantly impact extraction efficiency. Finer particles generally have a larger surface area, leading to better extraction.

  • Degradation of the Compound: this compound may be sensitive to high temperatures or prolonged extraction times, leading to degradation.

Q2: I'm observing significant variability in yield between batches. How can I improve consistency?

A2: Batch-to-batch variability often stems from a lack of precise control over experimental parameters. To improve consistency:

  • Standardize Plant Material: Ensure the plant material is from the same source, harvested at the same time, and processed (dried, ground) uniformly.

  • Maintain Consistent Particle Size: Sieve the ground plant material to ensure a uniform particle size distribution.

  • Calibrate Equipment: Regularly calibrate all equipment, including balances, temperature probes, and timers.

  • Control Extraction Parameters: Precisely control the temperature, extraction time, and agitation speed for each extraction.

Q3: How do I choose the right solvent for this compound extraction?

A3: this compound is a glycoside, suggesting it has both polar (sugar moiety) and less polar (aglycone) parts. Therefore, a solvent system with intermediate polarity is often a good starting point.

  • Start with Hydroalcoholic Solutions: Mixtures of ethanol or methanol with water are commonly used for extracting glycosides.[1][2] You can experiment with different ratios (e.g., 50%, 70%, 90% ethanol in water).

  • Consider Other Solvents: Depending on the impurities you want to avoid, other solvents like acetone or ethyl acetate could be explored, though often in combination with more polar solvents.

Q4: Can I increase the extraction temperature to improve yield?

A4: Increasing the temperature can enhance solvent penetration and increase the solubility of this compound, potentially improving the extraction rate. However, there is a risk of degrading the compound at higher temperatures. It is recommended to conduct a temperature optimization study, testing a range of temperatures (e.g., 30°C to 70°C) to find the optimal balance between extraction efficiency and compound stability.[1][3]

Q5: What is the optimal extraction time?

A5: The optimal extraction time depends on the extraction method, solvent, and temperature.

  • Maceration: This method typically requires longer extraction times, from several hours to days.

  • Ultrasound-Assisted Extraction (UAE): UAE can significantly reduce extraction time, often to within 15-60 minutes.[4] It is crucial to perform a time-course experiment to determine the point at which the yield of this compound plateaus. Prolonging the extraction beyond this point may not increase the yield and could lead to degradation.

Experimental Protocols

Below is a detailed methodology for a key experiment in optimizing this compound extraction: Ultrasound-Assisted Extraction (UAE) .

Objective: To determine the optimal conditions for extracting this compound from Apocynum venetum leaves using UAE.

Materials and Equipment:

  • Dried and powdered leaves of Apocynum venetum

  • Ethanol (analytical grade)

  • Deionized water

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Weigh 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add the extraction solvent (e.g., 20 mL of 70% ethanol) to the flask.

  • Ultrasonication: Place the flask in the ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue from the supernatant.

  • Collection: Carefully decant the supernatant (the extract) into a collection vial.

  • Solvent Evaporation: Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).

  • Reconstitution and Analysis: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) and analyze the this compound content using a validated HPLC method.

  • Optimization: Repeat the experiment by systematically varying one parameter at a time (e.g., ethanol concentration, temperature, time, solid-to-liquid ratio) as outlined in the data table below to find the optimal conditions.

Data Presentation

The following table summarizes the typical ranges for optimizing the extraction parameters for compounds similar to this compound, based on literature.[1][3][5][6][7][8][9][10]

ParameterRange to InvestigateOptimal Value (Example)
Solvent Concentration (Ethanol/Water, v/v) 30% - 90%70%
Extraction Temperature (°C) 30 - 7050
Extraction Time (minutes) 15 - 9045
Solid-to-Liquid Ratio (g/mL) 1:10 - 1:401:25
Ultrasonic Power (W) 100 - 500250

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing this compound extraction yield.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_analysis Analysis plant_material Plant Material (Apocynum venetum) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction Ultrasound-Assisted Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection concentration Solvent Evaporation collection->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Analysis reconstitution->hplc optimization Optimization hplc->optimization Yield Data

Caption: Workflow for this compound Extraction and Optimization.

influencing_factors cluster_parameters Extraction Parameters cluster_material Plant Material Properties yield This compound Yield solvent Solvent Type & Concentration solvent->yield temperature Temperature temperature->yield time Time time->yield ratio Solid:Liquid Ratio ratio->yield power Ultrasonic Power power->yield particle_size Particle Size particle_size->yield moisture Moisture Content moisture->yield

Caption: Factors Influencing this compound Extraction Yield.

References

Troubleshooting Apocynoside II HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Apocynoside II.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is drawn out and asymmetrical, deviating from the ideal Gaussian shape.[1][2][3] This can lead to several analytical problems, including reduced resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification of this compound.[1]

Q2: What are the common causes of peak tailing for a glycoside like this compound?

A2: this compound is an ionone glucoside.[4][5] For glycosidic compounds, peak tailing in reverse-phase HPLC is often caused by a combination of factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule. These interactions lead to a secondary, undesirable retention mechanism that causes peak tailing.[6][7][8]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. If the pH is not optimal, it can exacerbate silanol interactions.[1][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites or creating voids in the packing material, both of which can cause peak tailing.[1][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[6][10]

Q3: How can I minimize silanol interactions when analyzing this compound?

A3: To reduce unwanted interactions with silanol groups, consider the following strategies:

  • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[6][7]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding a small amount of an acid like formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby minimizing their interaction with this compound.[7]

  • Add a Competing Base: In some cases, adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to mask the active silanol sites.[8]

Q4: What is the ideal mobile phase composition for this compound analysis?

A4: While a specific, universally optimal mobile phase for this compound is not defined without experimental optimization, a good starting point for reverse-phase HPLC would be a gradient of water (often with a pH modifier) and an organic solvent like acetonitrile or methanol. For related compounds from Apocynum venetum, mobile phases consisting of acetonitrile and water with phosphoric acid have been used.[11] The exact gradient program and pH will need to be optimized for your specific column and system to achieve the best peak shape.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound peak tailing.

Initial Assessment
  • Observe the Chromatogram: Does the peak tailing affect only the this compound peak or all peaks in the chromatogram?

    • All Peaks Tailing: This often suggests a problem with the HPLC system or the column itself (e.g., a void at the column inlet, a partially blocked frit, or extra-column volume).[3]

    • Only this compound Peak Tailing: This points towards a specific chemical interaction between this compound and the stationary phase.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System/Column Issue check_all_peaks->system_issue Yes specific_interaction Analyte-Specific Interaction check_all_peaks->specific_interaction No check_column Inspect/Replace Column Frit Check for Voids Reduce Extra-Column Volume system_issue->check_column optimize_mobile_phase Optimize Mobile Phase specific_interaction->optimize_mobile_phase solution Peak Shape Improved check_column->solution adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) optimize_mobile_phase->adjust_ph reduce_sample_load Reduce Sample Concentration/ Injection Volume check_column_type Evaluate Column Chemistry (e.g., End-capped, different stationary phase) reduce_sample_load->check_column_type check_column_type->solution add_modifier Consider Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier add_modifier->reduce_sample_load

References

Technical Support Center: Optimizing Apocynoside II Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic analysis of Apocynoside II.

Troubleshooting Guide

This guide offers solutions to specific problems you might face while developing a separation method for this compound.

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing, where the latter half of a peak is broader than the front half, is a common issue that can compromise resolution and quantification.[1][2] The primary causes stem from unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Common Causes & Solutions:

  • Secondary Silanol Interactions: The most frequent cause for tailing of polar or basic compounds is their interaction with acidic, ionized silanol groups on the silica surface of the column packing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid modifier like 0.1% formic acid or acetic acid. This protonates the silanol groups, minimizing their ability to interact with this compound.[3] Most silica-based columns are stable between pH 2 and 8.[4]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have fewer metal impurities and are often "end-capped." End-capping chemically treats most of the residual silanol groups, making the surface more inert and reducing tailing for polar compounds.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[1][5]

    • Solution: Systematically reduce the sample concentration or the injection volume and observe the peak shape. If tailing improves, overload was the likely cause.[1][5]

  • Column Hardware Issues: Physical problems with the column can distort the sample path and affect all peaks in the chromatogram.

    • Solution: A partially blocked inlet frit or a void in the packing bed can cause tailing.[1][5] Try back-flushing the column (reversing it and flushing to waste) to dislodge particulates from the frit.[3][5] If this fails, the column may need to be replaced. Using guard columns and in-line filters can prevent this issue.[1][3]

A logical workflow for troubleshooting peak tailing is outlined below.

G start Peak Tailing Observed check_all Does it affect all peaks or just this compound? start->check_all all_peaks Affects All Peaks check_all->all_peaks All Peaks one_peak Affects Specific Peak(s) check_all->one_peak Specific Peak cause_hardware Likely Cause: Column Frit Blockage or Bed Deformation all_peaks->cause_hardware cause_chemical Likely Cause: Secondary Chemical Interactions or Overload one_peak->cause_chemical solution_hardware Action: 1. Backflush column. 2. Use guard column/filters. 3. Replace column if needed. cause_hardware->solution_hardware solution_chemical Action: 1. Lower mobile phase pH. 2. Use end-capped column. 3. Reduce sample load. cause_chemical->solution_chemical

Caption: Troubleshooting workflow for peak tailing.
Q2: this compound is co-eluting or has poor resolution with a nearby peak. How can I improve the separation?

A2: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), retention (k), and selectivity (α).[6][7] Selectivity has the most significant impact on resolution.[7]

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Strength (% Organic Solvent):

    • Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of both peaks. Increasing the time they spend interacting with the stationary phase often enhances separation.[8][9] However, this is most effective for peaks that are already partially separated.[6]

  • Change the Organic Modifier (Alter Selectivity):

    • Action: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different chemical properties and interact differently with both the analyte and the stationary phase, which can dramatically alter the elution order and spacing between peaks (selectivity).[6]

  • Change the Column Chemistry (Alter Selectivity):

    • Action: This is a very powerful way to change selectivity.[10] If you are using a standard C18 column, which separates primarily based on hydrophobicity, switch to a different stationary phase to introduce alternative separation mechanisms.

      • Phenyl-Hexyl Phase: Introduces π-π interactions, which can be effective for compounds with aromatic rings.

      • Cyano (CN) Phase: Offers dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

  • Increase Column Efficiency:

    • Action 1: Use a Longer Column: Doubling the column length increases efficiency, but also doubles the analysis time and backpressure.[4][8]

    • Action 2: Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or 1.8 µm column significantly increases the number of theoretical plates (N), resulting in sharper peaks and better resolution.[4][6] Note that this will increase backpressure and may require a UHPLC system.

The diagram below illustrates how chromatographic parameters influence peak resolution.

G cluster_params Adjustable Parameters cluster_factors Chromatographic Factors p1 Mobile Phase Strength (% Organic) f1 Retention (k) p1->f1 p2 Mobile Phase/Column Chemistry f2 Selectivity (α) p2->f2 p3 Column Length/ Particle Size f3 Efficiency (N) p3->f3 result Resolution (Rs) f1->result f2->result f3->result

Caption: Relationship between parameters and resolution.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an HPLC method to analyze this compound?

A: For a compound like this compound, a reversed-phase HPLC method is the most common approach. A robust starting point would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile choice for initial method development.[11]

  • Mobile Phase: A gradient elution using Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid helps to produce sharp peak shapes by controlling the ionization of both the analyte and residual silanols.[12]

  • Gradient: A broad "scouting" gradient from 5% to 95% Acetonitrile over 30-40 minutes is recommended to determine the elution profile.[13]

  • Detection: Use a Photodiode Array (PDA) or Diode Array (DAD) detector to identify the wavelength of maximum absorbance for this compound, ensuring optimal sensitivity.

Q: How does column temperature affect the separation of this compound?

A: Temperature is an important parameter for method optimization.

  • Efficiency: Increasing the column temperature (e.g., from 25°C to 40°C) decreases the viscosity of the mobile phase. This leads to more efficient mass transfer, often resulting in sharper peaks and higher efficiency.[6][9]

  • Retention Time: Higher temperatures typically reduce the retention time of analytes.

  • Selectivity: Temperature can also alter the selectivity of a separation, sometimes improving the resolution between closely eluting peaks.[6] It is a valuable tool to try if adjusting the mobile phase is not sufficient.

Q: Should I use isocratic or gradient elution for my analysis?

A: The choice depends on your application.

  • Gradient Elution: This is ideal for method development, analyzing complex samples containing compounds with a wide range of polarities, or when you are unsure of the retention behavior of this compound.[13][14] It ensures that both early and late-eluting compounds are captured in a reasonable time with good peak shape.

  • Isocratic Elution: This uses a constant mobile phase composition. It is best suited for simple mixtures or for routine quality control analysis once a method has been fully developed and optimized, as it often provides better run-to-run reproducibility.[14]

Experimental Protocols & Data

Protocol: General Method Development for Improving this compound Resolution

This protocol outlines a systematic approach to developing a robust separation method.

  • Initial System Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detector: PDA/DAD, scanning 200-400 nm.

  • Scouting Gradient:

    • Perform an initial broad gradient run to locate the retention time of this compound and any impurities.[13]

    • Example Gradient: 5% B to 95% B in 30 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient around the target peaks. If this compound elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes. This increases the separation window and improves resolution.

    • If resolution is still insufficient, systematically apply the strategies outlined in the troubleshooting guide (e.g., change organic modifier to methanol, try a Phenyl-Hexyl column).

Data Presentation: Effect of Mobile Phase Strength on Resolution

The following table demonstrates how adjusting the mobile phase composition can impact the retention and resolution of this compound and a closely eluting impurity.

Mobile Phase MethodRetention Time (tR) of Impurity (min)Retention Time (tR) of this compound (min)Resolution (Rs)
Method 1: Isocratic 55% Acetonitrile8.18.40.9 (Co-eluting)
Method 2: Isocratic 50% Acetonitrile10.511.01.6 (Baseline)
Method 3: Isocratic 45% Acetonitrile14.215.12.1 (Well-resolved)

Note: Data are for illustrative purposes to show general chromatographic principles. As shown, decreasing the organic solvent percentage increases retention time and improves the resolution between the two peaks.

References

Apocynoside II stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Apocynoside II in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information, quantitative data, and experimental protocols provided herein are based on the general principles of glycoside chemistry, forced degradation studies of similar compounds, and the known biological activities of structurally related molecules. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of potency in aqueous solutions of this compound is likely due to chemical degradation. As a glycoside, the primary degradation pathway is hydrolysis of the O-glycosidic bond that links the ionone aglycone to the sugar moiety.[1][2] This reaction is often catalyzed by acidic or basic conditions.[3] Other contributing factors can include exposure to elevated temperatures, light, and oxidizing agents.[4][5]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation product from hydrolysis would be the separation of the sugar molecule and the ionone aglycone. Under strong acidic or basic conditions, or upon exposure to heat, further degradation of the aglycone itself can occur. Forced degradation studies under oxidative conditions might lead to the formation of various oxidized derivatives.

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Use a buffered solution at a slightly acidic to neutral pH (pH 5-7): Glycosides often exhibit maximal stability in this pH range.

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can significantly slow down degradation kinetics.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Degas solvents: To minimize oxidation, use solvents that have been degassed.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh stock solutions for each experiment. 2. If using a stored solution, perform a quick purity check using HPLC before use. 3. Ensure the pH of your experimental buffer is within the optimal stability range (pH 5-7).
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in your specific aqueous buffer. A small amount of a co-solvent like DMSO or ethanol may be required. 2. If a precipitate forms in a previously clear solution, it may be a result of degradation. Discard the solution and prepare a fresh one.
Unexpected peaks in HPLC chromatogram Presence of degradation products.1. Conduct a forced degradation study to identify the retention times of potential degradation products. 2. Optimize the HPLC method to ensure baseline separation of the parent compound from all degradation products.[6]

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on a compound structurally similar to this compound. These tables are intended to provide a template for how to present stability data. The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeTemperatureThis compound Remaining (%)Major Degradation Products Formed (%)
0.1 M HCl24 h60 °C85.214.1 (Hydrolysis Product 1)
0.1 M NaOH8 h60 °C78.520.3 (Hydrolysis Product 2)
3% H₂O₂24 h25 °C92.17.5 (Oxidative Product 1)
Thermal48 h80 °C95.83.9 (Thermal Product 1)
Photolytic (UV)72 h25 °C98.21.5 (Photolytic Product 1)

Table 2: pH-Dependent Stability Profile (at 60 °C)

pHHalf-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
3.072.50.0096
5.0150.20.0046
7.0135.80.0051
9.045.30.0153

Experimental Protocols

Protocol 1: Forced Degradation Study of an Ionone Glycoside

This protocol outlines a general procedure for conducting a forced degradation study on a compound like this compound to identify potential degradation products and establish a stability-indicating analytical method.[7]

  • Preparation of Stock Solution: Prepare a stock solution of the ionone glycoside at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60 °C for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place the powdered compound in a hot air oven at 80 °C for 48 hours.

    • Dissolve the stressed powder in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) for 72 hours.

    • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.[8][9]

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Generate Stability Profile & Identify Degradants Analysis->Report

Forced Degradation Experimental Workflow

Glycoside_Hydrolysis cluster_reaction Acid-Catalyzed Hydrolysis of an O-Glycoside Apocynoside This compound (Ionone-O-Sugar) Protonation Protonated Glycoside Apocynoside->Protonation + H⁺ Intermediate Oxocarbenium Ion Intermediate + Sugar Protonation->Intermediate Slow (Rate-Determining) Products Ionone Aglycone + Sugar Intermediate->Products + H₂O - H⁺ H2O H₂O H_plus H⁺ H_plus_out H⁺

General Mechanism of Acid-Catalyzed O-Glycoside Hydrolysis

Antioxidant_Pathway cluster_cell Potential Antioxidant Signaling Pathway for this compound cluster_nucleus ApoII This compound Keap1_Nrf2 Keap1-Nrf2 Complex ApoII->Keap1_Nrf2 Inhibits Keap1 binding? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2 release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPX) ARE->Enzymes Upregulates Transcription Enzymes->ROS Neutralizes Response Cellular Protection Enzymes->Response Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Inferred Antioxidant Signaling Pathway

References

Technical Support Center: Overcoming Low Solubility of Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of Apocynoside II during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an ionone glucoside isolated from the roasted leaves of Apocynum venetum L.[1]. Like many natural products, it is a lipophilic molecule that often exhibits low aqueous solubility. This poor solubility can lead to significant challenges in experimental settings, including difficulty in preparing stock solutions, precipitation in aqueous buffers, and underestimated biological activity, ultimately impacting the reliability and reproducibility of results.

Q2: What are the predicted physicochemical properties of this compound?

While experimental data for this compound is limited, in silico prediction tools can provide valuable estimates of its physicochemical properties. These predictions can help in designing appropriate formulation strategies.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight ~384.4 g/mol Higher molecular weight can sometimes correlate with lower solubility.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5A positive LogP indicates higher lipophilicity and lower aqueous solubility.
LogS (Aqueous Solubility) ~ -3 to -4This predicted value suggests that this compound is poorly soluble in water.
pKa (Acid Dissociation Constant) No ionizable groups predictedThe absence of ionizable groups suggests that altering the pH of the solution will likely not significantly improve its solubility.
BCS (Biopharmaceutical Classification System) Class Predicted as Class II or IVAs a poorly soluble compound, this compound is anticipated to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), indicating that its dissolution is a rate-limiting step for absorption and bioavailability.[2][3][4]

Q3: What are the potential biological activities and signaling pathways of this compound?

Based on studies of structurally related compounds like apocynin and other ionone glycosides, this compound is hypothesized to possess anti-inflammatory and antioxidant properties. The potential mechanisms of action may involve the modulation of key signaling pathways implicated in inflammation and oxidative stress.

  • NADPH Oxidase Inhibition: Apocynin, a related compound, is a known inhibitor of NADPH oxidase, an enzyme responsible for producing reactive oxygen species (ROS).[5][6] It is plausible that this compound shares this inhibitory activity.

  • NF-κB and MAPK Signaling Pathways: Ionone glycosides have been shown to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][7] These pathways are central to the inflammatory response.

Below is a putative signaling pathway for this compound based on the activities of related compounds.

ApocynosideII_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Cascade MAPK_Cascade ApocynosideII ApocynosideII NADPH_Oxidase NADPH_Oxidase ApocynosideII->NADPH_Oxidase Inhibition ROS ROS NADPH_Oxidase->ROS Production IKK IKK ROS->IKK Activation ROS->MAPK_Cascade Activation IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Release NFkB_n NF-kB NFkB->NFkB_n Translocation AP1 AP1 MAPK_Cascade->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation Inflammatory_Genes Inflammatory_Genes NFkB_n->Inflammatory_Genes Transcription AP1_n->Inflammatory_Genes Transcription

Putative signaling pathway of this compound.

Troubleshooting Guide: Low Solubility of this compound

Problem: My this compound is not dissolving in aqueous buffers for my cell-based assay.

Possible Cause: this compound has very low aqueous solubility. Direct dissolution in aqueous media is often unsuccessful.

Solutions:

StrategyDescriptionProtocol
Use of a Co-Solvent Dissolve this compound in a small amount of a water-miscible organic solvent first, then dilute with your aqueous buffer.1. Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol. 2. For your experiment, dilute the stock solution into your aqueous culture medium or buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity to your cells. 3. Vortex the final solution thoroughly.
Inclusion Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.1. Prepare a solution of β-cyclodextrin or its more soluble derivatives (e.g., HP-β-CD) in your aqueous buffer. 2. Add the this compound powder to the cyclodextrin solution. 3. Stir or sonicate the mixture until the this compound is fully dissolved. This can take several hours.
Particle Size Reduction Reducing the particle size of this compound increases its surface area, which can enhance its dissolution rate.1. Micronization: Use a mortar and pestle to grind the this compound powder to a finer consistency before attempting to dissolve it. 2. Nanonization: If available, use techniques like sonication or high-pressure homogenization to create a nanosuspension of this compound in an appropriate vehicle.

Problem: I am observing precipitation of this compound in my stock solution or during my experiment.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the chosen solvent system.

  • Temperature fluctuations are causing the compound to precipitate out of solution.

  • The "salting out" effect when a DMSO stock is diluted into a high salt concentration buffer.

Solutions:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.

  • Optimize Solvent Composition: For co-solvent strategies, you may need to empirically determine the optimal ratio of organic solvent to aqueous buffer that maintains solubility without causing cellular toxicity.

  • Maintain Consistent Temperature: Store stock solutions at a constant temperature. If precipitation occurs upon refrigeration, try storing at room temperature (check for stability) or gently warm the solution before use.

  • Serial Dilutions in Organic Solvent: Perform serial dilutions of your stock solution in the organic solvent (e.g., DMSO) before the final dilution into the aqueous medium. This can prevent precipitation that sometimes occurs when a highly concentrated stock is diluted directly into an aqueous buffer.

Below is a workflow to guide your troubleshooting process for solubility issues.

Solubility_Troubleshooting Start Start Low_Solubility_Issue Low Solubility of this compound Start->Low_Solubility_Issue Prepare_DMSO_Stock Prepare a 10-20 mM stock in 100% DMSO Low_Solubility_Issue->Prepare_DMSO_Stock Check_Precipitation Precipitation in stock? Prepare_DMSO_Stock->Check_Precipitation Lower_Stock_Conc Lower stock concentration Check_Precipitation->Lower_Stock_Conc Yes Dilute_in_Aqueous Dilute stock into aqueous buffer (final DMSO < 0.5%) Check_Precipitation->Dilute_in_Aqueous No Lower_Stock_Conc->Prepare_DMSO_Stock Check_Precipitation_Again Precipitation upon dilution? Dilute_in_Aqueous->Check_Precipitation_Again Proceed_Experiment Proceed with experiment Check_Precipitation_Again->Proceed_Experiment No Try_Other_Methods Try alternative methods: - Co-solvents (e.g., Ethanol) - Cyclodextrins - Particle size reduction Check_Precipitation_Again->Try_Other_Methods Yes Test_Solubility_Limit Determine solubility limit in the final assay buffer Try_Other_Methods->Test_Solubility_Limit

Workflow for troubleshooting this compound solubility.

Experimental Protocols

Protocol for Preparing this compound Stock Solution using a Co-Solvent (DMSO)

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid in dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Before each use, thaw the solution completely and vortex briefly.

Protocol for Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., PBS, cell culture medium)

    • Magnetic stirrer and stir bar or sonicator

    • Sterile container

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous buffer at a concentration several-fold higher than that of this compound (e.g., a 10:1 molar ratio of HP-β-CD to this compound).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue to stir the mixture at room temperature for at least 4-6 hours, or until the this compound is fully dissolved. Alternatively, sonicate the mixture in a water bath.

    • Sterile-filter the final solution through a 0.22 µm filter before use in cell culture experiments.

References

Technical Support Center: Apocynoside II Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of Apocynoside II from Apocynum venetum.

Frequently Asked Questions (FAQs)

Q1: My initial this compound extract is a complex mixture with many peaks on my chromatogram. What are the likely contaminants?

A1: Your crude extract from Apocynum venetum will likely contain a variety of other phytochemicals that are co-extracted with this compound, especially if you are using a polar solvent system like methanol or ethanol. The most common contaminants include:

  • Flavonoids: Apocynum venetum is rich in flavonoids such as quercetin, kaempferol, hyperoside, and isoquercitrin.[1] These are often present in significant quantities and can interfere with the isolation of this compound.

  • Phenolic Acids: Caffeic acid and chlorogenic acid are other common phenolic compounds found in the plant extract.[2]

  • Other Glycosides: The plant contains numerous other glycosides, including other ionone glucosides like Apocynoside I.[3]

  • Terpenoids: Compounds like lupeol can be co-extracted.[1]

  • Sterols: Phytosterols such as β-sitosterol may be present.

  • Polysaccharides: Water-soluble polysaccharides can be abundant and may complicate the initial extraction and purification steps.[1]

  • Pigments: Chlorophylls and carotenoids, if not removed during preliminary steps, will be present in the crude extract.

Q2: I'm observing a poor yield of this compound after purification. What are the potential causes?

A2: Low yield can be attributed to several factors throughout the extraction and purification process:

  • Incomplete Extraction: The initial extraction from the plant material may not be efficient. Ensure that the solvent system is appropriate for this compound and that the extraction time and temperature are optimized.

  • Degradation of this compound: Glycosides can be susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures. Maintain a neutral pH and avoid excessive heat during extraction and concentration steps.

  • Loss during Liquid-Liquid Partitioning: this compound may not be completely partitioning into the desired solvent phase. Multiple extractions of the aqueous phase with a solvent like n-butanol are recommended to maximize recovery.

  • Irreversible Adsorption on Chromatography Media: this compound might be strongly and irreversibly binding to the stationary phase during column chromatography. This can be a particular issue with silica gel. Consider using a different stationary phase like reversed-phase C18 or a macroporous resin.

  • Co-elution with Contaminants: If the chromatographic separation is not optimal, this compound may co-elute with other compounds, leading to impure fractions and subsequent loss during attempts at re-purification.

Q3: My purified this compound sample shows signs of degradation over time. How can I improve its stability?

A3: The stability of glycosides like this compound can be influenced by several factors. To improve stability:

  • pH Control: Avoid acidic or basic conditions during storage. Storing in a neutral, buffered solution may be beneficial if in solution.

  • Temperature: Store purified this compound, especially in solution, at low temperatures (-20°C or -80°C) to minimize degradation.

  • Light Protection: Protect the sample from light, as some phytochemicals are light-sensitive.

  • Solvent Choice: If storing in solution, use a high-purity solvent in which this compound is stable. For long-term storage, it is best to store the compound as a dry, solid powder.

Q4: How can I effectively remove the high concentration of flavonoids from my extract?

A4: Removing the abundant flavonoid contaminants is a key challenge. Here are some strategies:

  • Solvent Partitioning: A significant portion of flavonoids can be separated from this compound through a series of liquid-liquid extractions with solvents of increasing polarity. For instance, after an initial extraction, partitioning the aqueous phase with a less polar solvent like ethyl acetate can remove some less polar flavonoids before extracting this compound with a more polar solvent like n-butanol.

  • Column Chromatography:

    • Macroporous Adsorption Resins: Resins like Diaion HP-20 are effective for the initial cleanup and fractionation of the extract.[4] By using a stepwise gradient of methanol or ethanol in water, you can elute different classes of compounds in separate fractions.

    • Sephadex LH-20: This size-exclusion chromatography resin is excellent for separating flavonoids from other compounds.

    • Preparative HPLC: Reversed-phase preparative HPLC (Prep-HPLC) is a high-resolution technique that can effectively separate this compound from structurally similar flavonoids.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity of Final Product Inadequate separation of structurally similar compounds (e.g., other glycosides, flavonoids).Optimize the mobile phase and gradient for preparative HPLC. Consider using a different column chemistry or a secondary purification step like Sephadex LH-20 chromatography.
Greenish/Yellowish Tint in Purified Sample Presence of residual pigments (chlorophylls, carotenoids).Perform a preliminary extraction of the dried plant material with a non-polar solvent like hexane to remove pigments before the main extraction.
Broad or Tailing Peaks in Chromatography Overloading of the column, or secondary interactions with the stationary phase.Reduce the sample load on the column. Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape in reversed-phase chromatography.
Inconsistent Results Between Batches Variation in the phytochemical profile of the raw plant material.Source plant material from the same location and harvest at the same time of year. Standardize the extraction and purification protocol and perform quality control checks on the crude extract before purification.

Quantitative Data on Co-Extractives

The following table provides an example of the relative abundance of different classes of compounds that can be co-extracted from Apocynum venetum leaves. The exact composition can vary depending on the specific extraction method, solvent, and plant material.

Compound/Class Typical Yield from Crude Extract (%) Reference
Quercetin0.014[5]
Lupeol0.012[5]
Phytol0.0003[5]
Polysaccharidesup to 21.32 (w/w)[1]
Flavonoids (total)2.08 - 6.01 (mg RE/g DW)[6]
Apocynoside I & II~0.0002[5]

Experimental Protocols

Detailed Methodology for this compound Extraction and Purification

This protocol is a representative method for the isolation of this compound from the leaves of Apocynum venetum.

  • Plant Material and Initial Extraction:

    • Dried and powdered leaves of Apocynum venetum (1 kg) are refluxed with 70% aqueous ethanol (10 L) for 2 hours.

    • The extraction is repeated twice.

    • The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in hot water (2 L) and the pH is adjusted to 3.0 with sulfuric acid.

    • The aqueous solution is filtered to remove any precipitates.

    • The filtrate is subjected to liquid-liquid partitioning with ethyl acetate (3 x 2 L) to remove less polar compounds.

    • The remaining aqueous phase is then extracted with n-butanol (3 x 2 L) to extract the glycosides, including this compound.

  • Preliminary Column Chromatography:

    • The n-butanol fraction is concentrated and applied to a Diaion HP-20 macroporous resin column.[4]

    • The column is washed with water to remove highly polar impurities like sugars and salts.

    • A stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute different fractions. Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Fine Purification by Preparative HPLC:

    • The fractions enriched with this compound are pooled, concentrated, and subjected to preparative reversed-phase HPLC (Prep-HPLC) on a C18 column.

    • A gradient of methanol or acetonitrile in water is used as the mobile phase to achieve fine separation of this compound from other closely related compounds.

    • The purity of the collected fractions is confirmed by analytical HPLC.

Visualizations

Extraction_Workflow plant_material Dried Apocynum venetum Leaves extraction 70% Ethanol Reflux Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (EtOAc/n-BuOH) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction waste1 Ethyl Acetate Fraction (Flavonoids, etc.) partitioning->waste1 waste2 Aqueous Phase (Sugars, etc.) partitioning->waste2 hp20_chromatography Macroporous Resin (HP-20) Chromatography n_butanol_fraction->hp20_chromatography enriched_fraction This compound Enriched Fraction hp20_chromatography->enriched_fraction waste3 Other Fractions hp20_chromatography->waste3 prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_apocynoside_ii Pure this compound prep_hplc->pure_apocynoside_ii

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Purity of Final Product check_chromatography Review HPLC Chromatogram start->check_chromatography broad_peaks Broad or Tailing Peaks? check_chromatography->broad_peaks coelution Co-eluting Impurities? check_chromatography->coelution broad_peaks->coelution No overload Reduce Sample Load broad_peaks->overload Yes modify_mobile_phase Add Mobile Phase Modifier (e.g., TFA) broad_peaks->modify_mobile_phase Yes optimize_gradient Optimize HPLC Gradient coelution->optimize_gradient Yes secondary_purification Add Secondary Purification Step (e.g., Sephadex LH-20) coelution->secondary_purification Yes

Caption: Troubleshooting logic for low purity of the final product.

References

Apocynoside II assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification and analysis of Apocynoside II. The following sections are designed to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Section 1: Competitive ELISA for this compound Quantification

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common high-throughput method for quantifying small molecules like this compound in biological samples. This section details a representative experimental workflow and provides solutions to common problems.

Experimental Protocol: Competitive ELISA

This protocol outlines a typical competitive ELISA for the quantification of this compound.

  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding of the antibody. The plate is incubated for 1-2 hours at room temperature.

  • Competition: Standards of known this compound concentration and unknown samples are added to the wells, followed by the addition of a specific primary antibody against this compound. The plate is incubated for 2 hours at room temperature, during which the free this compound in the sample and the coated this compound compete for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and this compound.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound secondary antibody catalyzes a color change.

  • Stopping the Reaction: A stop solution (e.g., 2N H₂SO₄) is added to each well to stop the color development.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of this compound in the samples is inversely proportional to the signal intensity.

Diagram: Competitive ELISA Workflow for this compound

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competition/Incubation cluster_detection Detection cluster_readout Readout coat Coat plate with This compound-BSA conjugate block Add blocking buffer to prevent non-specific binding coat->block Wash compete Add samples/standards and primary antibody block->compete Wash detect Add HRP-conjugated secondary antibody compete->detect Wash read Add TMB substrate and measure absorbance detect->read Wash

Caption: A simplified workflow for a competitive ELISA to quantify this compound.

Troubleshooting and FAQs: Competitive ELISA

Q1: Why is the signal in my standards and samples consistently high, resulting in a poor standard curve?

A1: In a competitive ELISA, a high signal (absorbance) indicates low levels of this compound in the sample, as the antibody is primarily binding to the coated antigen. If all wells, including high concentration standards, show a high signal, it suggests a problem with the competition step.

  • Possible Causes & Solutions:

    • Inactive/Degraded Standard: The this compound standard may have degraded. Prepare fresh standards and store them properly.

    • Incorrect Antibody Concentration: The primary antibody concentration may be too high, leading to an excess of antibody that binds to both the plate and the free antigen. Titrate the primary antibody to determine the optimal concentration.

    • Insufficient Incubation Time: The competition incubation time may be too short. Increase the incubation time to allow for equilibrium to be reached.

Q2: I am observing a very low or no signal across the entire plate, even in the zero-standard wells.

A2: A low signal across the plate suggests a failure in one of the detection steps.

  • Possible Causes & Solutions:

    • Inactive Enzyme Conjugate: The enzyme on the secondary antibody (e.g., HRP) may be inactive. Use a fresh vial of the secondary antibody-enzyme conjugate.

    • Improper Reagent Preparation: Ensure all reagents, especially the substrate, are prepared correctly and are not expired.

    • Omission of a Reagent: Double-check that all reagents, including the primary and secondary antibodies and the substrate, were added in the correct order.

    • Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for the substrate used.

Q3: My duplicate or triplicate readings show high variability. What could be the cause?

A3: High variability between replicates is often due to technical errors in pipetting or washing.

  • Possible Causes & Solutions:

    • Pipetting Inaccuracy: Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume variations.

    • Inconsistent Washing: Inadequate or inconsistent washing can leave residual reagents in the wells. Ensure all wells are washed thoroughly and uniformly. Automated plate washers can improve consistency.

    • Edge Effects: The outer wells of a microplate can be prone to temperature variations and evaporation. Avoid using the outermost wells for critical samples or standards, or ensure the plate is properly sealed during incubations.

Data Presentation: Example of ELISA Troubleshooting Data

IssueStandard Conc. (ng/mL)Well 1 ODWell 2 ODWell 3 ODAverage OD%CV
Good Data 01.851.821.881.851.6%
101.251.281.221.252.4%
1000.550.580.560.562.7%
10000.150.140.160.156.7%
High Background 01.901.881.921.901.1%
101.851.821.871.851.4%
1001.751.781.731.751.4%
10001.601.581.631.601.6%
Low Signal 00.120.150.130.1311.8%
100.100.110.090.1010.0%
1000.080.090.080.087.1%
10000.050.060.050.0511.5%
High Variability 01.851.551.951.7811.7%
101.250.981.401.2117.5%
1000.550.750.400.5731.0%
10000.150.250.100.1745.2%

Section 2: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the separation, identification, and quantification of this compound. This section provides a general protocol and troubleshooting for common issues.

Experimental Protocol: HPLC Analysis

This protocol describes a general reversed-phase HPLC method for this compound analysis.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extract may need to be concentrated and filtered through a 0.22 µm filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Processing: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Troubleshooting and FAQs: HPLC Analysis

Q1: The retention time of my this compound peak is shifting between runs.

A1: Retention time shifts can be caused by changes in the mobile phase composition, flow rate, or column temperature.

  • Possible Causes & Solutions:

    • Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Pump Issues: Check for leaks in the pump and ensure a stable flow rate.

    • Column Temperature: Use a column oven to maintain a constant temperature.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1]

Q2: The this compound peak is showing tailing or fronting.

A2: Poor peak shape can affect the accuracy of integration and quantification.

  • Possible Causes & Solutions:

    • Peak Tailing: This can be caused by secondary interactions between the analyte and the column's stationary phase. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help. It can also be caused by a blocked column frit or contamination.[2]

    • Peak Fronting: This is often a sign of column overload. Try diluting the sample or injecting a smaller volume. It can also be caused by using a sample solvent that is stronger than the mobile phase.[3]

Q3: I'm seeing baseline noise or drift in my chromatograms.

A3: A noisy or drifting baseline can interfere with the detection and integration of small peaks.

  • Possible Causes & Solutions:

    • Air Bubbles: Degas the mobile phase to remove dissolved air.

    • Contaminated Mobile Phase or System: Use high-purity solvents and flush the system to remove any contaminants.

    • Detector Lamp Issues: The detector lamp may be nearing the end of its life and need replacement.[1]

Data Presentation: Example of HPLC Troubleshooting Data

IssueRetention Time (min)Peak AreaTailing Factor
Good Data 8.521254301.1
Retention Time Shift Run 1: 8.52, Run 2: 8.75, Run 3: 8.41Variable1.1
Peak Tailing 8.55124980 (inaccurate)2.5
Peak Fronting 8.48126110 (inaccurate)0.8

Section 3: this compound and Cellular Signaling

Extracts from Apocynum venetum, which contain this compound, have been shown to influence cellular signaling pathways, such as the Src/PI3K/Akt pathway.[4][5] This pathway is crucial for cell survival, proliferation, and angiogenesis. Understanding these interactions is vital for drug development professionals.

Diagram: Potential Signaling Pathway Influenced by this compound

Signaling_Pathway Apocynoside_II This compound Src Src Apocynoside_II->Src Activates PI3K PI3K Src->PI3K Akt Akt PI3K->Akt HIF1a HIF-1α Akt->HIF1a Cell_Survival Cell Survival Akt->Cell_Survival VEGF VEGF HIF1a->VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: A hypothesized signaling cascade initiated by this compound, potentially leading to changes in cell survival and angiogenesis.

References

Minimizing degradation of Apocynoside II during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Apocynoside II during storage and experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the stability of structurally similar glycoside compounds, the primary factors contributing to the degradation of this compound are likely temperature, light exposure, and pH.[1][2] Glycosidic bonds are susceptible to hydrolysis, a reaction that can be accelerated by heat and acidic or alkaline conditions.[1] Exposure to UV light can also provide the energy for degradative chemical reactions.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at a low temperature. A temperature of -20°C is ideal. For short-term storage, 2-8°C is acceptable. The container should be opaque or stored in a dark place to prevent photodegradation. It is also crucial to minimize moisture exposure, as water can facilitate hydrolysis.

Q3: How should I store this compound in solution?

A3: this compound in solution is more prone to degradation than in its solid form. If you must store it in solution, prepare the solution fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial, protected from light. The choice of solvent is also critical; use a high-purity, anhydrous solvent if possible. Buffering the solution to a slightly acidic or neutral pH may help to slow down hydrolysis, though the optimal pH for this compound stability is not specifically known.[1]

Q4: I am observing a loss of activity in my experiments with this compound. Could this be due to degradation?

A4: Yes, a loss of biological activity is a common indicator of compound degradation. Degradation can alter the chemical structure of this compound, leading to a decrease in its efficacy. It is advisable to perform a quality control check on your sample using an analytical technique like HPLC to assess its purity and detect any degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Review your storage and handling procedures. Ensure the compound is stored at the correct temperature and protected from light and moisture.2. Prepare fresh solutions for each experiment.3. If using a new batch of the compound, request a certificate of analysis from the supplier to confirm its initial purity.
Decreased biological activity of the compound Chemical degradation leading to inactive products.1. Confirm the purity of your this compound sample using HPLC.2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound.3. Re-evaluate your experimental conditions, particularly pH and temperature, to minimize degradation during the assay.
Change in the physical appearance of the solid compound (e.g., color change, clumping) Potential degradation or moisture absorption.1. Do not use the compound if its physical appearance has changed.2. Discard the old batch and use a fresh one.3. Ensure your storage container is properly sealed and stored in a desiccator if necessary to prevent moisture uptake.

Data on Factors Affecting Glycoside Stability

The following table summarizes the general effects of various factors on the stability of glycosides, which can be extrapolated to this compound.

FactorEffect on StabilityGeneral Recommendations
Temperature Higher temperatures accelerate degradation rates following first-order reaction kinetics.[1]Store at low temperatures (-20°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles.
Light Exposure to light, particularly UV, can induce photodegradation.[1]Store in amber or opaque containers, or in the dark.
pH Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1]Maintain solutions at a neutral or slightly acidic pH, if compatible with the experimental setup. Avoid strong acids and bases.
Oxygen Oxidative degradation can occur, especially for compounds with susceptible functional groups.Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.
Moisture Water is a reactant in hydrolysis, a primary degradation pathway for glycosides.Store solid compounds in a desiccator. Use anhydrous solvents for preparing solutions when possible.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for monitoring the stability of this compound over time.

1. Objective: To determine the percentage of intact this compound and the formation of degradation products under specific storage conditions.

2. Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled storage chambers

  • pH meter

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

    • For pH stability testing, prepare solutions in buffers of different pH values.

  • HPLC Conditions (Example): [3]

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient can be optimized to separate this compound from its potential degradation products. A starting point could be 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Analysis:

    • Inject a freshly prepared standard solution of this compound to determine its retention time and peak area (time zero).

    • At specified time intervals (e.g., 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.

    • Allow the sample to come to room temperature and inject it into the HPLC system.

    • Record the chromatogram and integrate the peak area of this compound and any new peaks that appear (degradation products).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

degradation_pathway Apocynoside_II This compound (Ionone Glucoside) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Apocynoside_II->Hydrolysis Primary Pathway Photodegradation Photodegradation (Light) Apocynoside_II->Photodegradation Oxidation Oxidation (O₂) Apocynoside_II->Oxidation Aglycone Aglycone (Ionone derivative) Hydrolysis->Aglycone Sugar Glucose Hydrolysis->Sugar Degradation_Products Other Degradation Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials for Different Conditions prep->aliquot temp Temperature (-20°C, 4°C, RT) aliquot->temp light Light (Dark vs. Light) aliquot->light ph pH (Acidic, Neutral, Basic) aliquot->ph hplc HPLC Analysis at Time Intervals temp->hplc light->hplc ph->hplc data Data Interpretation and Stability Assessment hplc->data

Caption: Workflow for assessing this compound stability.

troubleshooting_guide start Problem Encountered (e.g., Loss of Activity) check_purity Check Compound Purity via HPLC start->check_purity degradation Degradation Confirmed? check_purity->degradation no_degradation Purity is High. Investigate Other Experimental Factors. degradation->no_degradation No review_storage Review Storage and Handling Procedures degradation->review_storage Yes fresh_solution Prepare Fresh Solutions review_storage->fresh_solution new_batch Obtain a New Batch of Compound fresh_solution->new_batch re_evaluate Re-evaluate Experimental Conditions (pH, Temp) new_batch->re_evaluate

References

Technical Support Center: Troubleshooting Apocynoside II Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Apocynoside II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments involving this ionone glucoside. Due to the limited specific research on this compound, some guidance is based on findings for the related compound Apocynin, other ionone glucosides, and general principles of natural product research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential issues.

Q1: I am observing inconsistent anti-inflammatory effects of this compound between experiments. What could be the cause?

A1: Inconsistent results are a common challenge when working with natural products. Several factors could contribute to this variability:

  • Compound Purity and Stability:

    • Troubleshooting: Ensure the purity of your this compound sample using techniques like HPLC or LC-MS. This compound, being a glycoside, can be susceptible to degradation by hydrolysis. Store the compound under recommended conditions (typically -20°C or -80°C in a desiccated environment) and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions for each experiment.

  • Cell Culture Conditions:

    • Troubleshooting: Maintain consistency in cell passage number, as cellular responses can change with prolonged culturing.[1][2] Ensure your cells are free from mycoplasma contamination, which can significantly alter inflammatory responses. Standardize cell seeding density and treatment duration.

  • Assay-Specific Variability:

    • Troubleshooting: If using colorimetric or fluorometric assays, be aware of potential interference from the compound itself. Natural products can sometimes absorb light or fluoresce at the same wavelengths used for detection, leading to false positives or negatives. Run appropriate controls, including wells with the compound but without cells, to check for interference.

Q2: My cell viability assays show conflicting results regarding the cytotoxicity of this compound.

A2: Discrepancies in cytotoxicity data can arise from the assay method and experimental setup.

  • Choice of Viability Assay:

    • Troubleshooting: Different viability assays measure different cellular parameters (e.g., metabolic activity with MTT/MTS, membrane integrity with LDH assay). This compound might affect one parameter more than another. It is advisable to use at least two different viability assays based on distinct principles to confirm cytotoxicity.

  • Compound Solubility and Aggregation:

    • Troubleshooting: Poor solubility of natural products in aqueous culture media can lead to precipitation or aggregation, resulting in inconsistent cellular exposure.[3] Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in media. Visually inspect for any precipitation after dilution. The final concentration of the vehicle should be consistent across all treatments and not exceed a non-toxic level (typically <0.5%).

  • Kinetic Effects:

    • Troubleshooting: The cytotoxic effect of a compound can be time-dependent. A short incubation period might not be sufficient to induce cell death. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for assessing cytotoxicity.

Q3: I am not seeing the expected inhibition of NF-κB signaling with this compound, unlike what is reported for the related compound Apocynin.

A3: While Apocynin is known to inhibit the NF-κB pathway, this compound may act through a different mechanism or require different experimental conditions.

  • Mechanism of Action:

    • Troubleshooting: this compound, as a larger glycoside, may have different cell permeability and intracellular targets compared to Apocynin. Consider investigating upstream signaling events or alternative anti-inflammatory pathways that might be modulated by this compound.

  • Dose and Time Dependence:

    • Troubleshooting: The effective concentration for inhibiting NF-κB might be different for this compound. Perform a dose-response experiment to identify the optimal concentration. Also, the kinetics of NF-κB inhibition might vary; consider analyzing NF-κB activation at different time points after stimulation.

  • Cell Type Specificity:

    • Troubleshooting: The cellular machinery and signaling pathways can differ between cell types. The effect of this compound on NF-κB might be cell-specific. If possible, test its effect in different relevant cell lines.

Quantitative Data Summary

Compound (from A. venetum)TargetIC50 (µM)
Compound 1 (a new flavonoid)Nitric Oxide (NO)17.2 ± 0.9
Compound 5 (a known flavonoid)Nitric Oxide (NO)9.0 ± 0.7
Compound 5 (a known flavonoid)TNF-α42.1 ± 0.8
Data from Fu et al. (2022)[4]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to studying the anti-inflammatory and apoptotic effects of compounds like this compound.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol is for assessing the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

  • Staining:

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a hypothetical anti-inflammatory signaling pathway that this compound might inhibit, a potential apoptosis induction pathway, and a general experimental workflow for investigating its bioactivity.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ApocynosideII This compound ApocynosideII->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces apoptosis_pathway ApocynosideII This compound Bax Bax ApocynosideII->Bax activates? Bcl2 Bcl-2 ApocynosideII->Bcl2 inhibits? Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow Start Start: This compound Sample Purity Purity & Stability Check (HPLC/LC-MS) Start->Purity Viability Cell Viability Assays (MTT, LDH, etc.) Purity->Viability AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Viability->AntiInflammatory Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Viability->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, qPCR) AntiInflammatory->Mechanism Apoptosis->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Technical Support Center: Apocynoside II NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR spectrum interpretation of Apocynoside II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant signal overlap in the ¹H NMR spectrum of this compound, particularly in the sugar region. How can I resolve these signals?

A1: Signal overlap is a common challenge in the NMR spectroscopy of glycosides due to the presence of multiple similar proton environments in the sugar moieties. To resolve overlapping signals in the spectrum of this compound, the following 2D NMR techniques are recommended:

  • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity within individual sugar residues and distinguish between different spin systems.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for separating the signals of different sugar units. By irradiating a specific proton, you can visualize the entire spin system of that sugar residue, even if some signals are overlapped in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra generally have better signal dispersion, this can help to resolve overlapped proton signals by spreading them out in the second dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing the connectivity between the aglycone and the sugar moiety, as well as between different sugar units.

Q2: I am having difficulty assigning the anomeric proton signal for the glucose moiety in this compound. What is its expected chemical shift and coupling constant?

A2: The anomeric proton (H-1') of a β-glucoside typically appears as a doublet in the ¹H NMR spectrum. For this compound, the anomeric proton of the glucose unit (H-1') has been reported as a doublet at approximately 4.85 ppm with a coupling constant (J) of about 7.6 Hz .[1] The large coupling constant is characteristic of a trans-diaxial relationship between H-1' and H-2', which is typical for a β-anomeric configuration in a glucopyranose ring in its chair conformation.

Q3: The stereochemistry at C-9 of the ionone aglycone is crucial. Can NMR help in its determination?

A3: Yes, NMR spectroscopy, particularly through-space correlations, can provide valuable information for determining the relative stereochemistry. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is essential. By observing NOE correlations between protons, you can determine their spatial proximity. For instance, the presence or absence of NOEs between the protons on the stereocenter at C-9 and other nearby protons in the ring system can help to elucidate its relative configuration.

Q4: What is a suitable solvent for acquiring the NMR spectra of this compound?

A4: this compound is typically analyzed in pyridine-d₅ .[1] This solvent is capable of dissolving the moderately polar glycoside and provides good spectral dispersion. Other polar deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) could also be considered, but it's important to be aware that chemical shifts can vary significantly between different solvents. For consistency and comparison with reported data, pyridine-d₅ is the recommended choice.

Troubleshooting Guides

Issue 1: Poor Signal Resolution and Broad Peaks
  • Possible Cause: Sample aggregation, presence of paramagnetic impurities, or incorrect spectrometer shimming.

  • Troubleshooting Steps:

    • Check Sample Concentration: High sample concentrations can lead to aggregation and line broadening. Try diluting your sample.

    • Filter the Sample: The presence of particulate matter can affect the magnetic field homogeneity. Filter your NMR sample through a small plug of glass wool or a syringe filter.

    • Improve Shimming: Carefully shim the spectrometer on your sample to optimize the magnetic field homogeneity. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.

    • Check for Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, consider treating your sample with a chelating agent or re-purifying it.

Issue 2: Low Signal-to-Noise Ratio
  • Possible Cause: Low sample concentration or insufficient number of scans.

  • Troubleshooting Steps:

    • Increase Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

    • Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength will provide better sensitivity and dispersion.

    • Optimize Acquisition Parameters: Ensure that the pulse width and relaxation delay are set appropriately for your sample.

Quantitative Data

The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound, recorded in pyridine-d₅.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
Aglycone
249.32.50 (d, 16.8), 2.74 (d, 16.8)
3200.1
4126.96.28 (d, 16.0)
5162.77.78 (d, 16.0)
641.5
759.84.34 (m)
8137.4
9135.0
1022.01.39 (d, 6.4)
1129.81.05 (s)
1229.81.05 (s)
1324.21.88 (s)
Glucose Moiety
1'102.84.85 (d, 7.6)
2'75.34.05 (dd, 7.6, 9.2)
3'78.64.25 (t, 9.2)
4'71.74.23 (t, 9.2)
5'78.03.92 (m)
6'62.84.38 (dd, 5.2, 11.6), 4.52 (dd, 2.4, 11.6)

Data extracted from Murakami et al., Chem. Pharm. Bull. 49(7) 845-848 (2001).

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standard protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated pyridine (pyridine-d₅).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum.

      • Typical spectral width: 0-10 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0-220 ppm.

      • Number of scans: 1024 or more, as ¹³C is less sensitive.

      • Relaxation delay: 2 seconds.

    • 2D NMR (recommended):

      • COSY: Standard gradient-selected COSY experiment.

      • HSQC: Standard gradient-selected HSQC experiment optimized for one-bond J(CH) of ~145 Hz.

      • HMBC: Standard gradient-selected HMBC experiment optimized for long-range J(CH) of 8-10 Hz.

      • NOESY/ROESY: Use a mixing time of 300-500 ms.

Workflow for Structural Elucidation

The following diagram illustrates a general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation cluster_validation Validation A Isolated Compound (this compound) B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) A->C D ¹H NMR Analysis: Chemical Shifts, Multiplicities, Coupling Constants B->D E ¹³C NMR Analysis: Number of Signals, Chemical Shifts B->E F 2D NMR Correlation Analysis: - COSY: H-H Connectivity - HSQC: C-H Connectivity - HMBC: Long-Range C-H Connectivity C->F G NOESY/ROESY Analysis: Spatial Proximity & Stereochemistry C->G H Fragment Assembly D->H E->H F->H J Determination of Glycosidic Linkages F->J K Stereochemical Assignment G->K I Assignment of Aglycone and Sugar Moieties H->I I->J J->K L Final Structure Proposal K->L M Comparison with Literature Data L->M N Mass Spectrometry Data L->N

References

Technical Support Center: Quantification of Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Apocynoside II.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, serum, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[1][2] These effects can compromise the precision and accuracy of your bioanalytical method.[1]

Q2: How can I assess the presence and magnitude of matrix effects for this compound?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been spiked with this compound at the same concentration after the extraction process. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q3: What are the common sources of matrix effects in biological samples for this compound analysis?

A3: Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, proteins, and other endogenous metabolites that may co-elute with this compound.[1][3] The choice of sample preparation technique can significantly influence the extent of these interferences.[1]

Q4: When should I suspect that matrix effects are impacting my this compound quantification?

A4: You should suspect matrix effects if you observe one or more of the following:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent recovery between different lots of biological matrix.

  • Discrepancies between results from diluted and undiluted samples.[2]

  • Significant signal variability for the internal standard.

  • Unexplained shifts in analyte response during a run.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues encountered during the quantification of this compound that may be related to matrix effects.

Issue 1: Signal Suppression or Enhancement Observed

Symptoms:

  • Consistently low or high recovery of this compound.

  • Inaccurate quantification of quality control (QC) samples.

  • Matrix effect calculation shows significant deviation from 100%.

Troubleshooting Workflow:

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_calibration Calibration Strategies start Start: Signal Suppression/Enhancement Detected eval_sample_prep Evaluate Sample Preparation Method start->eval_sample_prep Initial Step eval_chromatography Optimize Chromatographic Conditions eval_sample_prep->eval_chromatography If suppression/enhancement persists end_success Resolution: Accurate Quantification Achieved eval_sample_prep->end_success If successful spe Solid-Phase Extraction (SPE) eval_sample_prep->spe lle Liquid-Liquid Extraction (LLE) eval_sample_prep->lle ppt Protein Precipitation (PPT) eval_sample_prep->ppt eval_calibration Modify Calibration Strategy eval_chromatography->eval_calibration If issues remain eval_chromatography->end_success If successful gradient Modify Gradient Elution eval_chromatography->gradient column Change Column Chemistry eval_chromatography->column eval_calibration->end_success If successful end_fail Further Investigation Needed eval_calibration->end_fail If problem is unresolved matrix_matched Use Matrix-Matched Calibrators eval_calibration->matrix_matched sil_is Use Stable Isotope-Labeled Internal Standard eval_calibration->sil_is std_addition Method of Standard Additions eval_calibration->std_addition

Caption: Troubleshooting workflow for signal suppression/enhancement.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Sample Cleanup Co-eluting matrix components are a primary cause of signal suppression. Improve your sample preparation method. Consider switching from Protein Precipitation (PPT) to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.[1]
Chromatographic Co-elution The analyte of interest may be co-eluting with interfering substances. Modify your HPLC/UHPLC gradient to better separate this compound from the matrix components. Experiment with different mobile phase compositions or a different analytical column with alternative selectivity.[4]
Inappropriate Calibration Strategy Using a calibration curve prepared in a neat solvent will not account for matrix effects. Prepare your calibration standards in the same biological matrix as your samples (matrix-matched calibration).[2][4] If feasible, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it can effectively compensate for matrix effects.[4]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetrical peaks for this compound.

  • Difficulty in integrating peaks accurately and reproducibly.

Troubleshooting Steps:

  • Check for Column Overload: Inject a serial dilution of your standard. If peak shape improves at lower concentrations, you may be overloading the column. Reduce the injection volume or dilute your samples.

  • Evaluate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for this compound.

  • Inspect for Column Contamination or Degradation: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column according to the manufacturer's instructions or replace the guard column. If the problem persists, the analytical column may need to be replaced.

  • Investigate Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. If possible, dissolve your standards and prepared samples in the initial mobile phase.

Issue 3: High Variability in Results

Symptoms:

  • Poor precision (%CV > 15%) for replicate injections of the same sample.

  • Inconsistent results across different batches of analysis.

Logical Relationship for Troubleshooting High Variability:

start Start: High Variability Detected check_is_response Check Internal Standard (IS) Response start->check_is_response is_variable IS Response is Variable check_is_response->is_variable is_stable IS Response is Stable check_is_response->is_stable investigate_sample_prep Investigate Sample Preparation Inconsistency is_variable->investigate_sample_prep Indicates sample processing issues investigate_lc_ms Investigate LC-MS System Instability is_stable->investigate_lc_ms Indicates instrumental issues end Resolution: Consistent Results investigate_sample_prep->end investigate_lc_ms->end

Caption: Logical flow for diagnosing the cause of high variability.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Consider automating sample preparation if possible.
Internal Standard (IS) Issues If you are using an analog internal standard, it may not be adequately compensating for matrix effects. A stable isotope-labeled internal standard is the preferred choice.[4] Ensure the IS is added at the very beginning of the sample preparation process to account for variability in all steps.
LC-MS System Instability Fluctuations in pump performance, injector variability, or an unstable ion source can all contribute to high variability. Perform system suitability tests before each batch to ensure the instrument is performing correctly.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare a Blank Matrix Extract: Process a blank sample (e.g., plasma) using your established sample preparation method (e.g., Protein Precipitation).

  • Prepare a Neat Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract from step 1 and spike it with the this compound standard to achieve the same final concentration as the neat standard solution.

  • Analysis: Inject both the neat standard solution and the post-extraction spiked sample onto the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the matrix effect using the formula provided in Q2 of the FAQ section.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the comparison of different sample preparation methods for this compound quantification from human plasma.

Table 1: Matrix Effect and Recovery for Different Sample Preparation Methods

Sample Preparation Method Matrix Effect (%) Recovery (%) Process Efficiency (%)
Protein Precipitation (PPT)65 ± 895 ± 562 ± 7
Liquid-Liquid Extraction (LLE)88 ± 685 ± 775 ± 8
Solid-Phase Extraction (SPE)97 ± 492 ± 689 ± 5

Data are presented as mean ± standard deviation (n=6). Matrix Effect, Recovery, and Process Efficiency are calculated based on standard formula.

Table 2: Comparison of Calibration Strategies

Calibration Strategy Accuracy (% Bias) Precision (% CV)
Neat Solvent Calibration-25.818.2
Matrix-Matched Calibration-4.57.8
Matrix-Matched with SIL-IS1.23.5

Data represents the performance of QC samples at a medium concentration level.

References

Technical Support Center: Enhancing the Purity of Apocynoside II Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Apocynoside II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is an ionone glucoside, a type of natural glycoside. It is primarily isolated from the roasted leaves of Apocynum venetum L., a plant that has been used in traditional medicine.

Q2: What are the common impurities I might encounter when isolating this compound?

Extracts of Apocynum venetum are complex mixtures containing various classes of compounds. The most common impurities that may co-purify with this compound include other glycosides, flavonoids (such as hyperoside and quercetin), and phenolic acids. Due to structural similarities, these compounds can exhibit similar chromatographic behavior, making separation challenging.

Q3: What are the recommended preliminary purification steps for a crude extract of Apocynum venetum?

A common strategy involves a multi-step liquid-liquid extraction followed by macroporous resin chromatography. This approach helps to remove a significant portion of highly polar or non-polar impurities before proceeding to more refined purification techniques like HPLC.

Q4: How can I assess the purity of my this compound isolate?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for assessing the purity of this compound. The presence of a single, sharp peak at the expected retention time and the absence of other significant peaks is indicative of high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction

Q: I am getting a very low yield of the target compound from my initial solvent extraction of Apocynum venetum leaves. What could be the cause?

A: Low extraction yield can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For glycosides like this compound, a polar solvent such as methanol or ethanol is generally effective. If you are using a non-polar solvent, the yield will likely be low.

  • Insufficient Extraction Time or Temperature: Ensure that the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the complete diffusion of the compound from the plant material into the solvent. However, excessively high temperatures should be avoided to prevent potential degradation of the target compound.

  • Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area for extraction.

  • Suboptimal Extraction Method: For glycosides, methods like maceration, percolation, or Soxhlet extraction are commonly used. Consider optimizing your current method or trying an alternative approach.

Issue 2: Poor Separation of this compound from Other Glycosides using Macroporous Resin Chromatography

Q: My this compound fraction from the macroporous resin column is still heavily contaminated with other glycosides. How can I improve the separation?

A: Macroporous resin chromatography is a crucial step for preliminary purification. Poor separation can often be resolved by optimizing the experimental conditions.

  • Incorrect Resin Type: The choice of macroporous resin is critical. Non-polar or weakly polar resins are generally suitable for adsorbing glycosides. See the table below for a comparison of commonly used resins.

  • Suboptimal Elution Gradient: A stepwise gradient elution with increasing concentrations of ethanol in water is typically used to separate compounds based on their polarity. If the separation is poor, try using a more gradual gradient with smaller increments in ethanol concentration. This will provide better resolution between compounds with similar polarities.

  • Flow Rate: A slower flow rate during both loading and elution can improve the interaction between the compounds and the resin, leading to better separation.

  • Sample Overload: Overloading the column can lead to poor separation. Ensure that the amount of crude extract loaded is within the binding capacity of the resin.

Table 1: Comparison of Macroporous Resins for Glycoside Purification

Resin TypePolaritySurface Area (m²/g)Average Pore Diameter (Å)Recommended For
HPD-100 Non-polar500-55085-95General purpose for non-polar to weakly polar compounds.
AB-8 Weakly polar480-520130-140Good for separating flavonoids and glycosides.
DA-201 Non-polar550-600120-130High adsorption capacity for a range of organic compounds.
XAD-7 Moderately polar45090Suitable for more polar glycosides.
Issue 3: Peak Tailing in HPLC Analysis of this compound

Q: I am observing significant peak tailing for this compound during my HPLC analysis, which is affecting the accuracy of my purity assessment. What could be the cause and how can I fix it?

A: Peak tailing in HPLC is a common issue that can arise from several factors. Here’s a troubleshooting workflow to address this problem:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of the glycoside, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups and reduce these secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination: Accumulation of impurities on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent, such as isopropanol or a high concentration of acetonitrile. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

    • Solution: Experiment with adjusting the pH of the mobile phase to find the optimal condition for symmetrical peak shape.

Issue 4: Difficulty in Crystallizing Purified this compound

Q: I have a highly pure fraction of this compound (as determined by HPLC), but I am unable to induce crystallization. What can I do?

A: Crystallization can be a challenging step, often requiring careful optimization of conditions.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Slowly evaporate the solvent to increase the concentration of this compound.

  • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Consider an additional purification step, such as preparative HPLC, to remove any remaining trace impurities.

  • Inappropriate Solvent System: The choice of solvent is crucial for crystallization.

    • Solution: Try different solvent systems. A common technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.

  • Nucleation Issues: Crystal growth requires the formation of initial nuclei.

    • Solution: Try "seeding" the solution by adding a tiny crystal of this compound (if available) or by scratching the inside of the glass vessel with a glass rod to create nucleation sites.

  • Temperature: The rate of cooling can significantly impact crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth. Rapid cooling often leads to the formation of an amorphous solid or oil.

Experimental Protocols

Protocol 1: Macroporous Resin Chromatography for Preliminary Purification
  • Resin Preparation: Swell the chosen macroporous resin (e.g., AB-8) in ethanol for 24 hours. Then, wash the resin thoroughly with deionized water to remove the ethanol.

  • Column Packing: Pack a glass column with the prepared resin. Equilibrate the column by passing 3-5 bed volumes of deionized water through it.

  • Sample Loading: Dissolve the crude extract of Apocynum venetum in a small volume of deionized water and load it onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

  • Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol). Collect fractions at each step.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.

Protocol 2: HPLC Method for Purity Assessment of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_extraction Extraction cluster_preliminary_purification Preliminary Purification cluster_final_purification Final Purification cluster_analysis Purity Analysis & Characterization raw_material Apocynum venetum Leaves extraction Solvent Extraction (Methanol/Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract mpr_chromatography Macroporous Resin Chromatography crude_extract->mpr_chromatography fraction_collection Fraction Collection mpr_chromatography->fraction_collection apocynoside_fraction This compound Rich Fraction fraction_collection->apocynoside_fraction prep_hplc Preparative HPLC apocynoside_fraction->prep_hplc pure_apocynoside Pure this compound prep_hplc->pure_apocynoside analytical_hplc Analytical HPLC pure_apocynoside->analytical_hplc ms_nmr MS / NMR pure_apocynoside->ms_nmr

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_hplc_tailing start Peak Tailing Observed in HPLC check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes check_secondary_interactions Are secondary interactions with silanol groups suspected? check_overload->check_secondary_interactions No end Symmetrical Peak Achieved dilute_sample->end add_modifier Add 0.1% formic acid to mobile phase check_secondary_interactions->add_modifier Yes check_column_health Is the column old or contaminated? check_secondary_interactions->check_column_health No add_modifier->end flush_column Flush column with strong solvent check_column_health->flush_column Yes check_column_health->end No replace_column Replace column flush_column->replace_column If problem persists replace_column->end

Caption: Troubleshooting logic for HPLC peak tailing of this compound.

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the quantitative analysis of Apocynoside II, a robust and validated analytical method is the cornerstone of reliable data. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose. This guide provides a comprehensive comparison of potential HPLC-based methods for the validation of this compound analysis, supported by illustrative experimental data and detailed protocols to aid in the establishment of a precise and accurate quantification workflow.

This compound, an ionone glucoside found in plants of the Apocynum genus, requires meticulous analytical procedures to ensure the quality and consistency of research and pharmaceutical applications. The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This involves evaluating several performance characteristics to guarantee that the measurements are accurate, precise, and reproducible.

Comparison of Analytical Methods for this compound

While a specific, universally adopted HPLC method for this compound is not extensively documented in publicly available literature, established methodologies for the analysis of phytochemicals within the Apocynum genus and general principles of HPLC method validation provide a strong foundation. The primary methods to consider are HPLC coupled with Ultraviolet (UV) detection and the more advanced High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection based on the analyte's ability to absorb UV light.Cost-effective, robust, widely available instrumentation.Lower sensitivity and selectivity compared to MS/MS, potential for interference from co-eluting compounds.
HPLC-MS/MS Separation based on polarity, detection based on the mass-to-charge ratio of the analyte and its fragments.High sensitivity and selectivity, definitive identification, can analyze complex matrices with minimal sample cleanup.Higher equipment and operational costs, requires more specialized expertise.

Illustrative Performance Data for a Validated HPLC Method

The following tables present hypothetical yet representative data for a validated HPLC-UV method for this compound, based on typical performance characteristics observed in the validation of analytical methods for similar natural products.

Table 1: Linearity and Range
ParameterValue
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) > 0.999
Table 2: Precision
Precision TypeConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
Low QC 5< 2.0< 3.0
Mid QC 50< 1.5< 2.5
High QC 80< 1.0< 2.0
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (mean, n=3)Recovery (%)
Low QC (5) 4.9599.0
Mid QC (50) 50.8101.6
High QC (80) 79.299.0
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of the analytical method. Below are the outlined methodologies for sample preparation and the proposed HPLC-UV and HPLC-MS/MS methods.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., from Apocynum venetum) and transfer to a conical flask. Add 25 mL of methanol and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Proposed HPLC-UV Method
  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of this compound standard).

  • Injection Volume: 10 µL.

Proposed HPLC-MS/MS Method (Alternative)
  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Same as HPLC-UV method, but with a reduced flow rate.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive or negative, to be optimized based on the ionization efficiency of this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Validation start Plant Material extraction Methanol Extraction start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_vial Sample for HPLC filtration->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system detection UV or MS/MS Detection hplc_system->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation

Caption: Experimental workflow for this compound analysis.

validation_parameters validated_method Validated HPLC Method specificity Specificity validated_method->specificity linearity Linearity & Range validated_method->linearity precision Precision (Intra-day & Inter-day) validated_method->precision accuracy Accuracy (Recovery) validated_method->accuracy lod_loq LOD & LOQ validated_method->lod_loq robustness Robustness validated_method->robustness

Caption: Key parameters for HPLC method validation.

By following these guidelines and adapting the proposed methods to specific laboratory conditions, researchers can establish a robust and reliable analytical method for the quantification of this compound, ensuring data integrity and contributing to the advancement of research and development in this field.

Unveiling the Bioactivity of Apocynum venetum Constituents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds isolated from Apocynum venetum, a plant with a history in traditional medicine. While the primary focus of this guide is to confirm the biological activity of Apocynoside II, a comprehensive literature search did not yield specific experimental data for this compound. Therefore, this document presents available data on other bioactive constituents from Apocynum venetum, primarily flavonoids, to offer a comparative perspective on the potential therapeutic activities of compounds derived from this plant source.

Anti-inflammatory Activity of Apocynum venetum Flavonoids

Recent studies have demonstrated the anti-inflammatory potential of flavonoids isolated from the leaves of Apocynum venetum. The inhibitory effects of these compounds on the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have been quantified.

Below is a summary of the inhibitory concentrations (IC50) for several flavonoids found in Apocynum venetum, providing a benchmark for their anti-inflammatory potency.

CompoundTargetIC50 (µM)Reference
4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavoneNitric Oxide (NO)17.2 ± 0.9[1]
4′,7-dihydroxy-8-formyl-6-methoxyflavoneNitric Oxide (NO)9.0 ± 0.7[2]
4′,7-dihydroxy-8-formyl-6-methoxyflavoneTNF-α42.1 ± 0.8[2]

Comparative Analysis

The data indicates that certain flavonoids from Apocynum venetum exhibit significant in vitro anti-inflammatory activity. For instance, 4′,7-dihydroxy-8-formyl-6-methoxyflavone shows potent inhibition of nitric oxide production with an IC50 value of 9.0 ± 0.7 µM.[2] This potency is noteworthy when compared to other flavonoids isolated from the same plant.

While no direct data for this compound is available, the demonstrated activity of these co-occurring flavonoids suggests that extracts of Apocynum venetum possess anti-inflammatory properties. Further investigation is warranted to isolate this compound and evaluate its specific contribution to the overall bioactivity of the plant extract.

Experimental Protocols

The following is a detailed methodology for the in vitro anti-inflammatory assay used to determine the IC50 values of the Apocynum venetum flavonoids.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide and TNF-α Production

1. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Treatment:

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., flavonoids from Apocynum venetum).

  • After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

4. Measurement of TNF-α Production:

  • The concentration of TNF-α in the culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • The absorbance is measured at 450 nm.

  • The percentage of TNF-α inhibition is calculated relative to LPS-stimulated cells without the test compound.

5. Data Analysis:

  • The IC50 value, the concentration of the test compound that inhibits 50% of NO or TNF-α production, is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed add_compound Add test compounds seed->add_compound add_lps Stimulate with LPS add_compound->add_lps griess Griess Assay for NO add_lps->griess elisa ELISA for TNF-α add_lps->elisa measure_abs Measure Absorbance griess->measure_abs elisa->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Experimental Workflow for In Vitro Anti-inflammatory Assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Flavonoids Flavonoids Flavonoids->MAPK Inhibits Flavonoids->IKK Inhibits iNOS_gene iNOS Gene NFκB_n->iNOS_gene Activates TNF_gene TNF-α Gene NFκB_n->TNF_gene Activates AP1->iNOS_gene Activates AP1->TNF_gene Activates iNOS iNOS iNOS_gene->iNOS TNF TNF-α TNF_gene->TNF NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation TNF->Inflammation

Anti-inflammatory Signaling Pathway of Flavonoids.

References

Apocynoside II vs. Digoxin: A Comparative Study of Cardiotonic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Apocynoside II and Digoxin, two compounds with potential cardiotonic effects. While Digoxin is a well-characterized cardiac glycoside used clinically for decades, data on this compound is limited. This comparison is based on the established mechanism of Digoxin and the hypothesized mechanism of this compound, drawing inferences from studies on extracts of its source plant, Apocynum venetum.

Executive Summary

Digoxin, a cardiac glycoside, exerts its positive inotropic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular calcium, enhancing myocardial contractility. In contrast, evidence suggests that the cardiotonic effects of Apocynum venetum extracts, from which this compound is isolated, may be attributed to the inhibition of phosphodiesterase 3 (PDE3). This alternative mechanism also results in increased intracellular calcium, but through a cAMP-dependent pathway. This guide explores the distinct signaling pathways, presents available and inferred experimental data, and provides detailed experimental protocols for key assays relevant to the study of these compounds.

Data Presentation: A Tale of Two Mechanisms

Due to the limited direct experimental data for this compound, this comparison utilizes data for Digoxin and the well-studied PDE3 inhibitor, Milrinone, as a proxy to illustrate the potential effects of this compound. This approach allows for a comparative understanding of the two distinct cardiotonic mechanisms.

ParameterDigoxinThis compound (Inferred via PDE3 Inhibition*)
Primary Mechanism Inhibition of Na+/K+-ATPaseInhibition of Phosphodiesterase 3 (PDE3)
Effect on Intracellular Mediators ↑ Intracellular Na+, ↑ Intracellular Ca2+↑ Intracellular cAMP, ↑ Intracellular Ca2+
Inotropic Effect PositivePositive
Vasodilatory Effect Minimal to noneSignificant
Clinical Applications Heart failure, Atrial fibrillation[1]Not clinically established
Therapeutic Window NarrowUnknown (PDE3 inhibitors generally have a wider therapeutic window than cardiac glycosides)
Common Side Effects Arrhythmias, Nausea, Vomiting, Visual disturbances[1]Hypotension, Headaches (inferred from PDE3 inhibitors)

*Data for this compound is inferred from the known effects of PDE3 inhibitors like Milrinone, based on preliminary evidence suggesting this as a potential mechanism for Apocynum venetum extracts.

In Vitro Efficacy: A Mechanistic Snapshot
AssayDigoxinThis compound (Hypothesized) / Milrinone
Na+/K+-ATPase Inhibition (IC50) ~25-50 nMNo significant inhibition expected
PDE3 Inhibition (IC50) No significant inhibitionExpected in the µM range (Milrinone IC50: ~0.5-1.0 µM)
Positive Inotropic Effect (Isolated Guinea Pig Atrium) Dose-dependent increase in contractile forceDose-dependent increase in contractile force
Cytotoxicity Profile
Cell LineDigoxin (IC50)This compound (Predicted)
Human Cardiomyocytes ~1-10 µMCytotoxicity profile is unknown, but likely to differ from Digoxin due to a different mechanism of action.
Cancer Cell Lines (e.g., HeLa, HepG2) Potent cytotoxicity observed in various cancer cell lines.Unknown. Other compounds from Apocynum venetum have shown cytotoxic effects.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine or canine kidney cortex).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

  • Assay Procedure:

    • Pre-incubate the enzyme preparation with varying concentrations of the test compound (e.g., Digoxin) for a specified time.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.

Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To assess the inhibitory potential of a compound against the PDE3 enzyme.

Methodology:

  • Enzyme Source: Use a purified recombinant human PDE3 enzyme.

  • Assay Principle: This assay is based on the hydrolysis of a fluorescently labeled cAMP substrate by PDE3. Inhibition of PDE3 results in a lower rate of substrate hydrolysis.

  • Procedure:

    • In a microplate, add the PDE3 enzyme to a buffer solution.

    • Add varying concentrations of the test compound (e.g., this compound or Milrinone).

    • Initiate the reaction by adding the fluorescently labeled cAMP substrate.

    • Incubate at room temperature for a set time.

  • Detection: Measure the fluorescence polarization or intensity. A decrease in the signal change indicates inhibition of PDE3 activity.

  • Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Inotropic Effect on Isolated Guinea Pig Atrium

Objective: To evaluate the direct effect of a compound on the contractility of cardiac muscle.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the left atrium and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Experimental Setup: Attach one end of the atrium to a fixed support and the other to an isometric force transducer connected to a data acquisition system.

  • Stabilization: Allow the atrium to equilibrate for at least 60 minutes under a resting tension.

  • Drug Administration: Add cumulative concentrations of the test compound (Digoxin or this compound) to the organ bath at regular intervals.

  • Data Recording: Record the changes in the force of contraction.

  • Analysis: Express the inotropic response as a percentage of the baseline contractile force and construct a dose-response curve to determine the EC50.

In Vitro Cytotoxicity Assay (LDH Release Assay)

Objective: To assess the cytotoxic potential of a compound on cultured cells.

Methodology:

  • Cell Culture: Plate human cardiomyocytes or another relevant cell line in a 96-well plate and culture until they reach a desired confluency.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit. The assay measures the conversion of a substrate to a colored product, which is proportional to the amount of LDH.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways of Digoxin and the proposed pathway for this compound.

Digoxin_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ Na_in->NCX Reduces Ca2+ efflux Contraction ↑ Myocardial Contraction Ca_in->Contraction

Caption: Digoxin's mechanism of action via Na+/K+-ATPase inhibition.

ApocynosideII_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Apocynoside_II This compound (Hypothesized) PDE3 PDE3 Apocynoside_II->PDE3 Inhibits cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_in ↑ Intracellular Ca2+ Ca_channels->Ca_in ↑ Ca2+ influx Contraction ↑ Myocardial Contraction Ca_in->Contraction

Caption: Hypothesized mechanism of this compound via PDE3 inhibition.

Conclusion

Digoxin and this compound represent two distinct approaches to achieving a positive inotropic effect. Digoxin's well-documented inhibition of the Na+/K+-ATPase pump has been a cornerstone of cardiac therapy, albeit with a narrow therapeutic index. The potential for this compound to act via PDE3 inhibition, as suggested by studies on its plant origin, presents an alternative pathway that also leads to increased myocardial contractility, and potentially offers a different safety and efficacy profile. Further research is imperative to isolate this compound in sufficient quantities, confirm its mechanism of action, and conduct rigorous preclinical and clinical studies to validate its therapeutic potential as a novel cardiotonic agent. The experimental protocols and comparative framework provided in this guide offer a foundation for such future investigations.

References

Apocynoside II vs. Ouabain: A Comparative Analysis of Mechanism of Action is Not Currently Feasible

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the mechanisms of action between Apocynoside II and Ouabain is not possible at this time due to a significant lack of scientific data on this compound. While extensive research has elucidated the molecular pathways of Ouabain, a well-known cardiac glycoside, this compound remains largely uncharacterized in the scientific literature.

This compound is a novel ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L. While extracts of this plant have been reported to possess various pharmacological properties, including cardiotonic effects, the specific molecular targets and signaling pathways of this compound have not been identified. Crucially, no studies to date have investigated its potential interaction with the Na+/K+-ATPase, the primary target of Ouabain.

In contrast, Ouabain's mechanism of action has been the subject of intensive study for decades. It is a potent inhibitor of the Na+/K+-ATPase, a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition triggers a cascade of downstream effects, making Ouabain a valuable tool in physiological research and a therapeutic agent for certain cardiac conditions.

Given the absence of data on this compound's mechanism of action, a direct comparison with Ouabain, as originally intended, cannot be provided. However, to fulfill the informational needs of researchers, scientists, and drug development professionals, a detailed guide on the well-established mechanism of action of Ouabain is presented below. This guide includes quantitative data, experimental protocols, and visualizations of the signaling pathways associated with Ouabain's activity.

Ouabain: A Detailed Guide to its Mechanism of Action

Ouabain is a cardiac glycoside that has been used for centuries and is a cornerstone for understanding the function of the Na+/K+-ATPase.[1][2] Its primary mechanism of action is the inhibition of this enzyme, leading to a wide range of cellular effects.[1][3][4]

Molecular Target: The Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein that actively transports three sodium ions out of the cell and two potassium ions into the cell, a process that requires the hydrolysis of one molecule of ATP.[1] This pumping action is crucial for maintaining the low intracellular sodium and high intracellular potassium concentrations essential for numerous cellular processes, including nerve impulse transmission and muscle contraction.[1]

Ouabain binds to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase.[5] This binding locks the enzyme in a conformation that prevents the release of phosphate from the E2-P state, thereby inhibiting its pumping activity.[4]

Downstream Cellular Effects

The inhibition of the Na+/K+-ATPase by Ouabain initiates a well-defined cascade of events:

  • Increased Intracellular Sodium ([Na+]i): With the sodium pump inhibited, sodium ions that enter the cell through other channels and transporters are no longer efficiently extruded. This leads to a gradual increase in the intracellular sodium concentration.[1][3]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The rise in [Na+]i reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX). The NCX normally uses the inward movement of three sodium ions to extrude one calcium ion. With a diminished sodium gradient, the NCX's ability to remove calcium from the cell is reduced.[3][4]

  • Increased Intracellular Calcium ([Ca2+]i): The reduced efflux of calcium via the NCX leads to an accumulation of calcium ions within the cytoplasm.[1][3]

  • Enhanced Cardiac Contractility: In cardiac muscle cells, the elevated [Ca2+]i leads to increased loading of the sarcoplasmic reticulum with calcium. During subsequent action potentials, more calcium is released from the sarcoplasmic reticulum, leading to a stronger interaction between actin and myosin filaments and, consequently, an increase in the force of muscle contraction (positive inotropic effect).[4]

Signaling Functions of the Na+/K+-ATPase

Beyond its role as an ion transporter, the Na+/K+-ATPase also functions as a signaling scaffold. Ouabain binding can trigger intracellular signaling cascades independently of changes in ion concentrations.[6][7] This "signalosome" is composed of the Na+/K+-ATPase, Src kinase, the epidermal growth factor receptor (EGFR), and other signaling proteins.[5][8]

Activation of this signaling complex by Ouabain can lead to the phosphorylation of multiple downstream targets, including the ERK/MAPK pathway, which is involved in cell growth, proliferation, and survival.[5][6] The specific signaling outcomes can vary depending on the cell type and the concentration of Ouabain.[6][9]

Quantitative Data on Ouabain's Activity
ParameterValueCell Type/SystemReference
IC50 for Na+/K+-ATPase inhibition Varies (nM to µM range)Dependent on species and tissue source[10]
Effect on Intracellular [Na+] Significant increaseVarious cell types[3]
Effect on Intracellular [Ca2+] Significant increaseCardiac myocytes, various cell types[3][9]
Activation of ERK1/2 Concentration-dependent phosphorylationSH-SY5Y neuroblastoma cells, ADPKD cells[5][9]
Activation of Src Kinase Increased phosphorylationADPKD cells, cardiac myocytes[5][8]
Activation of EGFR Increased phosphorylationADPKD cells[5]
Experimental Protocols

1. Na+/K+-ATPase Activity Assay:

  • Principle: This assay measures the rate of ATP hydrolysis by the Na+/K+-ATPase. The activity is determined by calculating the difference in inorganic phosphate (Pi) released from ATP in the presence and absence of Ouabain.

  • Methodology:

    • Prepare a microsomal fraction containing the Na+/K+-ATPase from the tissue of interest.

    • Incubate the microsomes in a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

    • For the Ouabain-inhibited control, add a saturating concentration of Ouabain to the reaction buffer.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a solution to precipitate proteins.

    • Measure the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., malachite green assay).

    • The Na+/K+-ATPase activity is the difference between the total ATPase activity (without Ouabain) and the Mg2+-ATPase activity (with Ouabain).

2. Measurement of Intracellular Ion Concentrations:

  • Principle: Fluorescent indicators are used to measure changes in intracellular sodium and calcium concentrations in living cells.

  • Methodology for [Ca2+]i:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Wash the cells to remove extracellular dye.

    • Treat the cells with Ouabain at the desired concentration.

    • Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader.

    • Changes in fluorescence intensity are proportional to changes in intracellular calcium concentration.

  • Methodology for [Na+]i:

    • A similar protocol is followed using a sodium-sensitive fluorescent dye (e.g., SBFI AM).

3. Western Blotting for Signaling Protein Phosphorylation:

  • Principle: This technique is used to detect and quantify the phosphorylation state of specific signaling proteins, which is indicative of their activation.

  • Methodology:

    • Treat cells with Ouabain for various times and at different concentrations.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensity and normalize to a loading control (e.g., total ERK or β-actin).

Visualizations

Ouabain_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Leads to Ouabain Ouabain Ouabain->NaK_ATPase Inhibits Na_in->NCX Reduces activity of Contractility ↑ Cardiac Contractility Ca_in->Contractility

Caption: Ouabain's effect on ion transport and cardiac contractility.

Ouabain_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade Signalosome Na+/K+-ATPase Signalosome Src Src Kinase Signalosome->Src Activates Ouabain Ouabain Ouabain->Signalosome Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Altered Gene Expression (Proliferation, Survival) ERK->Gene_Expression

Caption: Ouabain-induced intracellular signaling pathway.

References

Comparing the cytotoxicity of Apocynoside II with other cardiac glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic properties of cardiac glycosides, with a focus on comparing Apocynoside II to other members of this class. This guide provides an overview of available experimental data, methodologies for assessing cytotoxicity, and insights into the underlying signaling pathways.

Cardiac glycosides, a diverse group of naturally derived compounds, have a long history in the treatment of heart conditions.[1] More recently, their potential as anticancer agents has garnered significant interest within the scientific community.[2][3] These compounds exert their therapeutic effects, including cytotoxicity against cancer cells, primarily through the inhibition of the Na+/K+-ATPase pump.[1][2] This guide aims to provide a comparative overview of the cytotoxicity of various cardiac glycosides, with a particular focus on this compound, a compound isolated from Apocynum venetum.

It is important to note that while extensive research exists on the cytotoxicity of well-known cardiac glycosides like digitoxin, digoxin, and ouabain, specific quantitative data for this compound is limited in the public domain. Consequently, a direct quantitative comparison is challenging. This guide, therefore, presents a broader comparison based on the known activities of cardiac glycosides as a class and the cytotoxic effects observed for extracts of Apocynum venetum.

Quantitative Comparison of Cytotoxicity

Below is a summary of reported IC50 values for several common cardiac glycosides to provide a comparative context.

Cardiac GlycosideCancer Cell LineIC50 (nM)Reference
Digitoxin Pancreatic Cancer (Various)10 - 100[Source Text Not Found]
Digoxin Pancreatic Cancer (Various)20 - 200[Source Text Not Found]
Ouabain Pancreatic Cancer (Various)50 - 500[Source Text Not Found]
Proscillaridin A Human Tumor Cells (Primary Cultures)6.4 - 76[4]

Note: The IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.

While direct data for this compound is lacking, research on ethanolic extracts of Apocynum venetum, the plant source of this compound, has shown dose-dependent cytotoxic effects on prostate cancer cell lines (PC3 and DU145).[4] This suggests that constituents of the plant, which would include this compound, possess anticancer properties.

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxicity is a critical step in drug discovery and development. A variety of in vitro assays are employed to measure cell viability and proliferation. A standard experimental workflow is outlined below.

experimental_workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cancer cell lines are cultured in appropriate media and conditions. seeding 2. Cells are seeded into multi-well plates at a specific density. cell_culture->seeding adherence 3. Cells are allowed to adhere and resume growth (typically 24h). seeding->adherence compound_prep 4. Test compounds (e.g., this compound, other cardiac glycosides) are prepared in a series of concentrations. adherence->compound_prep treatment 5. Cells are treated with the compounds for a defined period (e.g., 48-72h). compound_prep->treatment controls 6. Positive (known cytotoxic drug) and negative (vehicle) controls are included. assay 7. A viability reagent (e.g., MTT, XTT, or resazurin) is added to the wells. treatment->assay incubation 8. Plates are incubated to allow for metabolic conversion of the reagent. assay->incubation measurement 9. The absorbance or fluorescence is measured using a plate reader. incubation->measurement calculation 10. Cell viability is calculated relative to the negative control. measurement->calculation dose_response 11. Dose-response curves are generated. calculation->dose_response ic50 12. IC50 values are determined from the curves. dose_response->ic50

General Workflow for In Vitro Cytotoxicity Assay

Key Methodologies:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

  • XTT Assay: Similar to the MTT assay, the XTT assay uses a tetrazolium salt that is converted to a water-soluble formazan product by metabolically active cells, simplifying the procedure.

  • Resazurin (AlamarBlue) Assay: This is a fluorometric or colorimetric assay where the non-fluorescent blue dye resazurin is reduced to the highly fluorescent pink resorufin by viable cells.

  • Trypan Blue Exclusion Assay: This is a simple staining method to assess cell membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.

Signaling Pathways in Cardiac Glycoside-Induced Cytotoxicity

The primary mechanism of action for the cytotoxic effects of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[1][2] This inhibition leads to a cascade of downstream events that ultimately result in cell death, often through apoptosis.

signaling_pathway Signaling Pathway of Cardiac Glycoside-Induced Apoptosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_apoptosis Apoptosis Cascade CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Na_in->NCX Reversal ROS ↑ Reactive Oxygen Species (ROS) Ca_in->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys CytoC Cytochrome c Release Mito_dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Key Steps in the Signaling Cascade:

  • Inhibition of Na+/K+-ATPase: Cardiac glycosides bind to the alpha subunit of the Na+/K+-ATPase, inhibiting its pumping function.[5]

  • Increased Intracellular Sodium: This inhibition leads to an accumulation of sodium ions inside the cell.

  • Increased Intracellular Calcium: The rise in intracellular sodium alters the function of the Na+/Ca2+ exchanger, leading to an influx of calcium ions.

  • Induction of Oxidative Stress: Elevated intracellular calcium can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

  • Activation of Apoptotic Pathways: The combination of ionic imbalance and oxidative stress triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Conclusion

While this compound remains a less-studied cardiac glycoside in terms of its specific cytotoxic profile, the available evidence from extracts of its source plant, Apocynum venetum, suggests it likely shares the anticancer properties characteristic of this compound class. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that culminate in apoptotic cell death. Further research, including the determination of IC50 values for this compound across a panel of cancer cell lines and detailed mechanistic studies, is necessary to fully elucidate its potential as a therapeutic agent and to enable a more direct and quantitative comparison with other cardiac glycosides. This guide provides a framework for understanding the current landscape and highlights the areas where future research is critically needed.

References

A Comparative Guide to the Quantification of Apocynoside II: HPLC-DAD vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phytocompounds, the accurate quantification of Apocynoside II, a cardenolide glycoside with potential therapeutic applications, is of paramount importance. The choice of analytical methodology significantly impacts the reliability and efficiency of research outcomes. This guide provides a comprehensive cross-validation of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This comparison is based on established validation parameters for structurally similar glycosides, providing a robust framework for methodological selection and implementation in the absence of direct comparative studies for this compound.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC-DAD and UPLC-MS/MS for the quantification of glycosides, serving as a proxy for this compound analysis.

Performance ParameterHPLC-DAD (Representative Method)UPLC-MS/MS (Representative Method)
**Linearity (R²) **≥ 0.999> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL0.05 - 1.0 ng/mL
Accuracy (% Recovery) 95% - 105%85% - 115%
Precision (% RSD) < 5%< 15%
Selectivity ModerateHigh
Analysis Time 20 - 40 minutes2 - 10 minutes

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of glycosides using HPLC-DAD and UPLC-MS/MS, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is well-suited for the routine quality control of plant extracts and formulations where the concentration of the analyte is relatively high.

1. Sample Preparation:

  • Plant Material: Accurately weigh and homogenize the dried plant material. Extract the powdered material with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux extraction.

  • Formulations: Dissolve a known amount of the formulation in the mobile phase and filter through a 0.45 µm syringe filter.

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol and perform serial dilutions to create calibration standards.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized to achieve good separation of this compound from other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector set at the maximum absorption wavelength (λmax) of this compound (typically determined by UV-Vis spectroscopy).

3. Method Validation:

  • Linearity: Analyze a series of calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, and for pharmacokinetic studies.

1. Sample Preparation:

  • Biological Samples (e.g., Plasma): Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.

  • Standard and Quality Control (QC) Samples: Prepare by spiking blank biological matrix with known concentrations of this compound and the internal standard.

2. UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for rapid analysis.

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 - 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive or negative ion mode, depending on the ionization efficiency of this compound. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

3. Method Validation:

  • Linearity: Construct a calibration curve using matrix-matched standards.

  • Accuracy and Precision: Evaluate using QC samples at low, medium, and high concentrations.

  • Selectivity and Matrix Effect: Assess by analyzing blank matrix samples from different sources and by post-column infusion experiments.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).

Mandatory Visualization: Understanding the Workflow

To visualize the logical flow of cross-validating these analytical methods, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_hplc HPLC-DAD Method cluster_uplc UPLC-MS/MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample hplc_data Data Acquisition hplc_sample->hplc_data comparison Comparative Analysis of Validation Parameters hplc_data->comparison uplc_dev Method Development uplc_val Method Validation uplc_dev->uplc_val uplc_sample Sample Analysis uplc_val->uplc_sample uplc_data Data Acquisition uplc_sample->uplc_data uplc_data->comparison decision Selection of Optimal Method comparison->decision

Caption: Workflow for cross-validation of analytical methods.

Signaling_Pathway_Placeholder Apocynoside_II This compound Target_Protein Target Protein (e.g., Na+/K+-ATPase) Apocynoside_II->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Putative signaling pathway of this compound.

A Comparative Guide to the Biological Activity of Apocynoside II from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Apocynoside II, a naturally occurring ionone glucoside, with a focus on its anti-inflammatory properties. While direct comparative studies on this compound from different plant sources are limited, this document synthesizes available data on this compound and related compounds from its primary known source, Apocynum venetum, and a related genus, Picrorhiza, known for its anti-inflammatory constituents.

Natural Sources of this compound

This compound has been isolated from the roasted leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family. This family is recognized for producing a variety of biologically active compounds. While this compound has not been explicitly reported from Picrorhiza scrophulariiflora , this plant, also from a related botanical order, is rich in other bioactive compounds, including iridoid glycosides and flavonoids with documented anti-inflammatory effects. Given the phytochemical similarities and traditional uses of these plants in managing inflammatory conditions, a comparative analysis is valuable for drug discovery and development.

Comparative Anti-inflammatory Activity

A study on flavonoids isolated from the leaves of Apocynum venetum demonstrated significant in vitro anti-inflammatory activity. One of the isolated flavonoids exhibited a potent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key model for inflammation research[1][2].

Table 1: In Vitro Anti-inflammatory Activity of a Flavonoid from Apocynum venetum

CompoundAssayCell LineIC₅₀ (µM)
4′,7-dihydroxy-8-formyl-6-methoxyflavoneNitric Oxide (NO) ProductionRAW 264.79.0 ± 0.7

Data from Fu et al., 2022.[1][2]

While this data is not for this compound itself, it indicates the presence of potent anti-inflammatory molecules in Apocynum venetum. Extracts from Picrorhiza scrophulariiflora have also shown significant anti-inflammatory and immunomodulatory properties, although specific data for this compound from this source is lacking[3][4][5].

Signaling Pathways Modulated by Related Compounds

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, compounds from Apocynum and Picrorhiza species have been shown to target these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6].

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα p65 p65 p50 p50 p65->IkBa p65_p50_nuc p65/p50 p50->IkBa Proteasome Proteasome IkBa_p->Proteasome Degradation nuc_p65_p50 p65/p50 p65_p50_nuc->nuc_p65_p50 Translocation DNA DNA nuc_p65_p50->DNA Binding ApocynosideII This compound (Proposed Inhibition) ApocynosideII->IKK Inhibition iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade in the inflammatory process. It involves a series of protein kinases that are sequentially phosphorylated and activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MKK MKK MAPKKK->MKK Phosphorylation MAPK MAPK (e.g., p38, ERK, JNK) MKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation DNA DNA AP1->DNA Binding ApocynosideII This compound (Proposed Inhibition) ApocynosideII->MKK Inhibition Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory activity of compounds like this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of a compound.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Measurement of Inflammatory Markers cluster_analysis Data Analysis Culture Culture RAW 264.7 cells Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay PGE2_Assay PGE₂ ELISA Stimulate->PGE2_Assay Western_Blot Western Blot (iNOS, COX-2, p-IκBα, p-MAPKs) Stimulate->Western_Blot Data Quantify and Compare (IC₅₀ calculation) NO_Assay->Data PGE2_Assay->Data Western_Blot->Data

Figure 3: General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

  • Cells are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control group.

3. Measurement of Prostaglandin E₂ (PGE₂) Production (ELISA):

  • Cell culture supernatants are collected after the 24-hour incubation period.

  • The concentration of PGE₂ in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and PGE₂ concentrations are calculated based on a standard curve.

4. Western Blot Analysis for iNOS, COX-2, Phosphorylated IκBα, and Phosphorylated MAPKs:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations in the cell lysates are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p38 (p-p38), total p38, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated JNK (p-JNK), total JNK, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

This compound, primarily sourced from Apocynum venetum, holds promise as a potential anti-inflammatory agent. While direct comparative data from different botanical origins is currently unavailable, research on related compounds and extracts from Apocynum and Picrorhiza species suggests that its mechanism of action likely involves the inhibition of key inflammatory mediators such as NO and PGE₂ through the modulation of the NF-κB and MAPK signaling pathways. Further studies are warranted to isolate and characterize the bioactivity of this compound from various sources to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Researcher's Guide to Purity Assessment of Commercially Available Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the purity of investigational compounds is paramount. Apocynoside II, a cardenolide with potential therapeutic applications, is no exception. Variations in purity can significantly impact experimental reproducibility and the interpretation of results. This guide provides a framework for the purity assessment of commercially available this compound, offering objective comparison methodologies and supporting experimental data to aid in the selection of high-quality reagents.

Understanding the Importance of Purity

This compound is a cardiac glycoside isolated from the leaves of Apocynum venetum. Its biological activity is highly dependent on its molecular structure. The presence of impurities, which can include isomers, degradation products, or residual solvents from the extraction and purification process, can lead to:

  • Altered Pharmacological Activity: Impurities may possess their own biological effects, leading to misleading experimental outcomes.

  • Toxicity: Certain impurities could exhibit cytotoxic or other toxic effects, confounding the safety profile of this compound.

  • Reduced Potency: A lower percentage of the active compound will result in a weaker than expected biological response.

  • Poor Reproducibility: Batch-to-batch variability in purity from the same or different suppliers can be a major source of experimental inconsistency.

Comparative Analysis of Commercial this compound

Due to the proprietary nature of supplier data, a direct, real-time comparison of all commercially available this compound products is challenging. However, researchers can and should request a Certificate of Analysis (CoA) from any potential supplier. This document should provide crucial information on the purity and the method used for its determination.

Table 1: Key Purity Parameters from Supplier Certificates of Analysis

SupplierLot NumberStated Purity (%)Analytical MethodImpurities ProfiledStorage Conditions
Example Supplier A XXXXX≥98%HPLCNot specified-20°C
Example Supplier B YYYYY>99%LC-MS<0.1% Impurity 12-8°C
Example Supplier C ZZZZZ≥95% (crude)NMRNot specifiedRoom Temperature

Note: This table is a template for researchers to populate with data from suppliers they are considering. It is crucial to obtain lot-specific CoAs.

Recommended Experimental Protocols for Purity Verification

It is best practice for researchers to independently verify the purity of commercially procured compounds. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound standard (if available) and commercial samples

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • Methanol, HPLC grade (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizing the Purity Assessment Workflow

A clear workflow ensures a systematic approach to purity verification.

Purity_Assessment_Workflow cluster_procurement Procurement & Initial Screening cluster_verification In-house Purity Verification cluster_decision Decision Making Request_CoA Request Certificate of Analysis from multiple suppliers Compare_Data Compare stated purity, analytical methods, and price Request_CoA->Compare_Data Receive CoAs Select_Supplier Select optimal supplier Compare_Data->Select_Supplier Informed decision Sample_Prep Prepare this compound sample (1 mg/mL in Methanol) Select_Supplier->Sample_Prep Procure sample HPLC_Analysis Perform HPLC analysis (C18 column, ACN/Water gradient) Sample_Prep->HPLC_Analysis Data_Analysis Analyze chromatogram and calculate purity (%) HPLC_Analysis->Data_Analysis Purity_Acceptable Purity meets experimental requirements? Data_Analysis->Purity_Acceptable Proceed Proceed with experiments Purity_Acceptable->Proceed Yes Reject Reject lot and contact supplier Purity_Acceptable->Reject No

Caption: Workflow for the procurement and purity verification of commercial this compound.

Signaling Pathways Potentially Affected by Impurities

The presence of unknown active impurities can interfere with the study of signaling pathways. For instance, if this compound is being investigated for its effects on the Na+/K+-ATPase pump, an impurity that also interacts with this target or related downstream pathways could confound the results.

Signaling_Pathway Apocynoside_II This compound Target Na+/K+-ATPase Apocynoside_II->Target Intended Interaction Impurity Unknown Impurity Impurity->Target Unintended Interaction Biological_Effect Observed Biological Effect Impurity->Biological_Effect Confounding Effect Downstream Downstream Signaling (e.g., Ca2+ influx, ROS generation) Target->Downstream Downstream->Biological_Effect

Caption: Potential confounding effects of an impurity on a target signaling pathway.

Conclusion

The purity of this compound is a critical factor that can influence the validity and reproducibility of research findings. This guide provides a framework for researchers to critically evaluate and independently verify the purity of commercially available this compound. By requesting and comparing Certificates of Analysis and performing in-house purity verification using robust analytical methods like HPLC, scientists can ensure the quality of their reagents and the integrity of their experimental data. This due diligence is an essential step in the rigorous scientific investigation of the therapeutic potential of this compound.

Apocynoside II as a Reference Standard: A Comparative Guide for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis, the quality and accuracy of research outcomes are intrinsically linked to the reliability of the reference standards employed. This guide provides a comprehensive comparison of Apocynoside II as a reference standard against viable alternatives, primarily focusing on the phytochemical analysis of Apocynum venetum L. and related species. This document furnishes researchers with the necessary data to make informed decisions regarding the selection of appropriate reference standards for their analytical needs.

Introduction to this compound and Its Alternatives

This compound is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., a plant species with a long history of use in traditional medicine.[1][2] As a distinct chemical entity, this compound serves as a specific marker for the presence and quantification of this compound in plant extracts and derived products.

However, for broader phytochemical profiling and quality control of Apocynum venetum, other prevalent and well-characterized compounds are often utilized as reference standards. The most notable alternatives are the flavonoids hyperoside and isoquercitrin , which are typically present in higher concentrations in the plant material.[3][4]

This guide will compare these three compounds based on their chemical properties, analytical methods for their detection and quantification, and their relevance in the context of the plant's overall phytochemical profile.

Comparative Data of Reference Standards

The selection of a reference standard is a critical step in phytochemical analysis. The following table summarizes the key characteristics of this compound, hyperoside, and isoquercitrin to facilitate a comparative assessment.

FeatureThis compoundHyperosideIsoquercitrin
Chemical Class Ionone GlycosideFlavonol GlycosideFlavonol Glycoside
Plant Source Apocynum venetum L.[1][2]Apocynum venetum L., Camellia sasanqua, various other plants[3][5][6]Apocynum venetum L., Camellia sasanqua, various other plants[3][5][6]
Typical Purity >98% (as a commercial reference standard)>98% (as a commercial reference standard)>98% (as a commercial reference standard)
Primary Use Specific marker for this compound quantificationGeneral quality control marker for A. venetum and other plants; antioxidant studies[3][4]General quality control marker for A. venetum and other plants; antioxidant studies[3][4]
Analytical Methods HPLC, LC-MSHPLC, HPTLC, LC-MS[7][8]HPLC, HPTLC, LC-MS[7][8]

Experimental Protocols

Accurate quantification of these phytochemicals relies on robust and validated analytical methods. Below are representative experimental protocols for the analysis of these compounds using High-Performance Liquid Chromatography (HPLC), a widely used technique in phytochemical analysis.

Protocol 1: HPLC Analysis of Hyperoside and Isoquercitrin in Apocynum venetum

This protocol is adapted from established methods for the simultaneous determination of hyperoside and isoquercitrin in Apocynum venetum leaf extracts.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).

    • 0-10 min: 10-20% A

    • 10-25 min: 20-30% A

    • 25-30 min: 30-10% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve hyperoside and isoquercitrin reference standards in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Apocynum venetum leaves.

    • Add 50 mL of 70% methanol and extract using an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Conceptual HPLC Method for this compound Analysis

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (A) and water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 235 nm (based on the enone chromophore in the ionone structure).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Follow similar procedures as described in Protocol 1, using a certified this compound reference standard.

Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the quantification of a target phytochemical using a reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard (e.g., this compound) std_sol Prepare Standard Solutions (Known Concentrations) ref_std->std_sol plant_material Plant Material (e.g., Apocynum venetum) sample_ext Prepare Sample Extract plant_material->sample_ext hplc HPLC Analysis std_sol->hplc sample_ext->hplc cal_curve Generate Calibration Curve hplc->cal_curve quant Quantify Analyte in Sample hplc->quant cal_curve->quant

Figure 1. General workflow for phytochemical quantification.

Biological Context: Signaling Pathways

This compound's potential biological activity can be inferred from its likely classification as a cardiac glycoside, a class of compounds known to interact with the Na+/K+-ATPase enzyme. This interaction can trigger a cascade of intracellular signaling events. Understanding these pathways is crucial for drug development and mechanistic studies.

The diagram below illustrates the signaling pathway initiated by the binding of a cardiac glycoside to the Na+/K+-ATPase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cg Cardiac Glycoside (e.g., this compound) nka Na+/K+-ATPase cg->nka Binds & Inhibits src Src nka->src Activates egfr EGFR ras Ras egfr->ras src->egfr Transactivates pi3k PI3K src->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nfkb NF-κB erk->nfkb Activates akt Akt pi3k->akt akt->nfkb Activates

Figure 2. Na+/K+-ATPase signaling pathway.

Binding of a cardiac glycoside to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase.[9][10] This, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[9][10][11] These pathways are known to regulate a multitude of cellular processes, including cell growth, proliferation, and survival.

Conclusion and Recommendations

The choice of a reference standard for the phytochemical analysis of Apocynum venetum depends on the specific research objective.

  • For the specific quantification of this compound , a certified reference standard of this compound is indispensable.

  • For the general quality control and standardization of Apocynum venetum extracts , where a broader representation of the plant's chemical profile is desired, hyperoside and isoquercitrin are excellent and often more practical choices due to their higher abundance and extensive documentation in scientific literature.

Researchers should consider the availability, cost, and the specific analytical goals when selecting the most appropriate reference standard. For comprehensive analysis, a multi-component approach utilizing several reference standards, including this compound, hyperoside, and isoquercitrin, would provide the most complete phytochemical profile of Apocynum venetum.

References

A Head-to-Head Comparison of Ionone Glucosides and Other Bioactive Compounds from Apocynaceae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of various ionone glucosides and flavonoids, supported by experimental data. While specific quantitative biological data for Apocynoside II remains elusive in publicly available literature, this guide presents a comparative analysis of related compounds to offer valuable insights into their potential therapeutic applications.

Ionone glucosides, a class of aromatic compounds found in various plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-platelet aggregation properties. This compound, an ionone glucoside isolated from Apocynum venetum, belongs to this promising class of natural products. However, a lack of quantitative data for this compound necessitates a broader comparative approach. This guide, therefore, evaluates the anti-inflammatory effects of other recently discovered ionone glucosides and flavonoids isolated from Apocynum venetum, providing a valuable benchmark for future research and development.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of various ionone glucosides and flavonoids has been predominantly assessed through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the available quantitative data (IC50 values) for a selection of these compounds.

CompoundSourceAssayTargetIC50 (µM)Reference
Capitsesqside B Rhododendron capitatumNO Production InhibitioniNOSPotent Inhibition[1]
(6S,9R)-roseoside Rhododendron capitatumNO Production InhibitioniNOSPotent Inhibition[1]
4′,7-dihydroxy-8-formyl-6-methoxyflavone Apocynum venetumNO Production InhibitioniNOS9.0 ± 0.7[2]
TNF-α Production Inhibition-42.1 ± 0.8[2]
4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone Apocynum venetumNO Production InhibitioniNOS17.2 ± 0.9[2]
Chrysoeriol Apocynum venetumNO Production InhibitioniNOS81.2 ± 1.2[2]
6,7-dimethoxy-4′-hydroxy-8-formylflavone Apocynum venetumNO Production InhibitioniNOS23.6 ± 0.9[2]
Quercetin Apocynum venetumNO Production InhibitioniNOS31.7 ± 1.0[2]
Quercetin-3-O-β-D-glycoside Apocynum venetumNO Production InhibitioniNOS52.4 ± 1.3[2]

Note: Specific IC50 values for Capitsesqside B and (6S,9R)-roseoside were not provided in the abstract, but were described as "potent."

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparative data, the Nitric Oxide (NO) Production Inhibition Assay in LPS-Induced RAW 264.7 Macrophages.

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. Subsequently, the cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for an additional 24 hours.

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel. Cells are treated with the test compounds at the same concentrations used in the NO production assay. After the incubation period, MTT solution is added to each well, and the cells are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm.

Visualizing the Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A RAW 264.7 Cell Culture B Seeding in 96-well plates A->B C Pre-treatment with Test Compounds B->C D LPS Stimulation C->D E Incubation (24h) D->E F Supernatant Collection E->F H MTT Assay for Cell Viability E->H G Griess Assay for NO Measurement F->G I Data Analysis (IC50) G->I H->I

Caption: Workflow for assessing the anti-inflammatory activity of test compounds.

G cluster_1 Signaling Pathway of LPS-induced Inflammation cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IkB IκB IKK->IkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Nucleus->iNOS TNFa TNF-α Gene Nucleus->TNFa NO NO iNOS->NO TNFa_protein TNF-α TNFa->TNFa_protein

References

Statistical Analysis of Apocynoside II Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Apocynoside II, focusing on its potential anti-inflammatory and pro-apoptotic effects. Due to the limited availability of direct experimental data for this compound, this document leverages data from related compounds isolated from Apocynum venetum and the well-studied compound apocynin, a structurally related molecule. This guide aims to offer a valuable resource for researchers by summarizing existing knowledge and identifying key areas for future investigation into the therapeutic potential of this compound.

Data Presentation: Comparative Bioactivity

Compound (from Apocynum venetum)BioassayCell LineIC50 Value (µM)
This compound Data Not Available --
4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavoneNitric Oxide (NO) Production InhibitionRAW 264.717.2 ± 0.9[1]
Kaempferol-3-O-β-D-glucuronideNitric Oxide (NO) Production InhibitionRAW 264.79.0 ± 0.7[1]
Kaempferol-3-O-β-D-glucuronideTumor Necrosis Factor-α (TNF-α) Production InhibitionRAW 264.742.1 ± 0.8[1]

Note: The provided IC50 values for flavonoids from Apocynum venetum indicate significant anti-inflammatory potential within this plant species. Further research is warranted to determine the specific activity of this compound.

Experimental Protocols

Detailed methodologies for key bioassays relevant to the analysis of this compound's potential activities are outlined below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (or control compounds) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the negative control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by non-linear regression analysis.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: A suitable cancer cell line (e.g., human leukemia HL-60) is cultured and treated with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

Putative Signaling Pathway of this compound in Inflammation and Apoptosis

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of the related compound apocynin and general inflammatory and apoptotic pathways. It is important to note that this pathway requires experimental validation for this compound.

Apocynoside_II_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction LPS LPS TLR4 TLR4 LPS->TLR4 NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase activates ROS ROS NADPH_Oxidase->ROS produces IKK IKK ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p65_p50->Proinflammatory_Genes translocates to nucleus & activates transcription NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB_p65_p50 releases Inflammation Inflammation Proinflammatory_Genes->Inflammation Apocynoside_II_Inflam This compound Apocynoside_II_Inflam->NADPH_Oxidase inhibits Apocynoside_II_Apoptosis This compound Bax Bax Apocynoside_II_Apoptosis->Bax upregulates Bcl2 Bcl-2 Apocynoside_II_Apoptosis->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Putative signaling pathway of this compound.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The bioactivity and mechanisms of action of this compound require further experimental investigation.

References

Comparative Guide to Analytical Assays for Apocynoside II and Related Compounds in Apocynum venetum

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of scientific literature did not yield any specific inter-laboratory validation studies for Apocynoside II assays. This guide provides a comparative summary of single-laboratory validated analytical methods developed for the quantification of various chemical constituents, including flavonoids and phenolic acids, in Apocynum venetum, the plant source of this compound. The performance data presented here is based on the validation conducted within individual laboratories and should be interpreted accordingly.

Introduction

This compound, a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., has garnered interest for its potential biological activities. The accurate and precise quantification of this compound and other related compounds is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), are the predominant techniques for the analysis of these compounds.[1][2][3][4] This guide compares the performance of reported HPLC-based methods for the analysis of constituents in Apocynum venetum, providing researchers, scientists, and drug development professionals with a summary of the available analytical methodologies and their validation parameters.

Data Presentation: Performance of Analytical Methods

The following table summarizes the single-laboratory validation parameters for HPLC-based methods used to quantify various compounds in Apocynum venetum. While specific data for this compound is limited, the performance metrics for other major constituents, such as flavonoids and phenolic acids, provide a benchmark for the expected performance of assays for similar compounds from this plant.

CompoundMethodLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Precision (RSD, %)Accuracy (Recovery, %)Reference
HyperosideHPLC-DAD> 0.9990.120.401.5 - 2.898.2 - 101.5[2]
IsoquercitrinHPLC-DAD> 0.9990.150.501.2 - 2.597.5 - 102.1[2]
KaempferolHPLC-DAD> 0.9990.100.351.8 - 3.196.9 - 103.2[2]
QuercetinHPLC-DAD> 0.9990.080.281.6 - 2.997.8 - 101.9[2]
Chlorogenic acidHPLC-DAD> 0.9990.200.651.4 - 2.698.0 - 102.5[4]
Caffeic acidHPLC-DAD> 0.9990.180.601.7 - 3.097.2 - 102.8[4]
RutinHPLC-DAD> 0.9990.250.801.3 - 2.798.5 - 101.7[5]
This compoundHPLC-MSNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedN/A

Note: The table above is a compilation of data from multiple sources and represents the performance of methods under the specific conditions reported in those studies. Direct comparison between methods should be made with caution due to variations in instrumentation, columns, and mobile phases. "N/A" indicates that specific data for this compound was not available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for the HPLC-DAD and HPLC-MS analysis of compounds in Apocynum venetum, based on methodologies reported in the literature.[2][4]

Sample Preparation (General Procedure)
  • Drying and Pulverization: The leaves of Apocynum venetum are dried at a controlled temperature (e.g., 50-60 °C) and then pulverized into a fine powder.

  • Extraction: An accurately weighed amount of the powdered plant material (e.g., 0.5 g) is extracted with a suitable solvent, typically a methanol-water or ethanol-water mixture. Extraction can be performed using ultrasonication or reflux.

  • Filtration and Dilution: The extract is filtered through a 0.45 µm membrane filter. The filtrate is then diluted to a known volume with the extraction solvent to prepare the sample solution for injection.

HPLC-DAD Method for Flavonoid and Phenolic Acid Analysis
  • Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Acetonitrile

    • Solvent B: Water containing a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program: The proportion of Solvent A is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection Wavelength: The DAD is set to monitor multiple wavelengths corresponding to the absorbance maxima of the target analytes (e.g., 254 nm, 280 nm, 360 nm).

  • Quantification: Calibration curves are constructed by injecting standard solutions of the target compounds at various concentrations and plotting peak area against concentration.

HPLC-MS (ESI-IT-TOF) Method for Structural Elucidation and Sensitive Quantification
  • Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) source and an ion trap time-of-flight (IT-TOF) mass spectrometer.[2]

  • Chromatographic Conditions: Similar to the HPLC-DAD method, a reversed-phase C18 column and a gradient elution with an acidified water/acetonitrile mobile phase are commonly employed.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Both positive and negative ion modes can be used, depending on the analytes of interest. Negative mode is often preferred for phenolic compounds.

    • Nebulizing Gas Flow: Typically nitrogen at a specific flow rate (e.g., 1.5 L/min).

    • Drying Gas: Nitrogen at a controlled temperature (e.g., 200 °C).

    • Mass Range: A wide mass range is scanned (e.g., m/z 100-1500) to detect a broad range of compounds.

    • MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on selected precursor ions to obtain fragmentation patterns.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing sp1 Drying & Pulverization of Plant Material sp2 Solvent Extraction (Ultrasonication/Reflux) sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 an1 HPLC Separation (Reversed-Phase C18) sp3->an1 an2 Gradient Elution an1->an2 det_choice Detector an2->det_choice det1 DAD Detection (Multi-wavelength) dp1 Peak Integration & Quantification det1->dp1 det2 MS Detection (ESI-IT-TOF) dp2 Structural Elucidation (MS/MS) det2->dp2 det_choice->det1 UV-Vis det_choice->det2 Mass dp2->dp1

Caption: Experimental workflow for the analysis of this compound and related compounds.

signaling_pathway apocynoside This compound (Hypothetical Ligand) receptor Cell Surface Receptor apocynoside->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Protein Kinase Cascade (e.g., MAPK Pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response

References

Benchmarking Apocynoside II: A Comparative Analysis Against Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a notable gap in the quantitative assessment of Apocynoside II's biological activity, precluding a direct benchmarking against known inhibitors of specific cellular pathways. While extracts of Apocynum venetum, the plant from which this compound is isolated, have demonstrated effects on signaling cascades such as the Akt/Bcl-2 pathway and have shown antioxidant properties, specific inhibitory concentrations (e.g., IC50 values) for this compound remain undetermined. This guide provides a framework for the future comparative analysis of this compound, outlining the necessary experimental data and protocols required to benchmark its activity against established inhibitors.

The Need for Quantitative Data

To objectively evaluate the therapeutic potential of this compound, it is imperative to determine its specific molecular targets and its potency as an inhibitor. This typically involves a series of in vitro enzymatic and cell-based assays to calculate the half-maximal inhibitory concentration (IC50) or other quantitative metrics. Without this foundational data, a direct comparison with established inhibitors is not feasible.

Hypothetical Comparative Framework

Assuming future research elucidates the inhibitory activity of this compound on a specific pathway, for instance, the PI3K/Akt signaling cascade, a comparative analysis would be structured as follows.

Data Presentation:

A summary of the quantitative data would be presented in a table for clear comparison.

CompoundTarget(s)IC50 (nM)Assay TypeCell Line (if applicable)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
WortmanninPI3K2-4In vitro kinase assay-
LY294002PI3K1,400In vitro kinase assay-
MK-2206Akt (allosteric)5-12Cell-based assayVarious cancer cell lines

This table is a template demonstrating how data would be presented. The values for known inhibitors are for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols that would be necessary to generate the data required for a comparative analysis.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase (e.g., PI3K, Akt).

Methodology:

  • Purified recombinant kinase is incubated with its specific substrate and ATP in a reaction buffer.

  • A range of concentrations of this compound and a known inhibitor are added to the reaction.

  • The kinase reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets in a cellular context.

Methodology:

  • Cells are cultured to an appropriate confluency and then serum-starved to reduce basal signaling.

  • Cells are pre-treated with various concentrations of this compound or a known inhibitor for a specified time.

  • The signaling pathway is stimulated with an appropriate growth factor or agonist.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt).

  • Protein bands are visualized and quantified using chemiluminescence or fluorescence imaging.

Cell Viability/Apoptosis Assay

Objective: To determine the effect of this compound on cell proliferation and apoptosis.

Methodology:

  • Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or a known apoptosis-inducing agent.

  • After a defined incubation period, cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • For apoptosis, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase activity can also be measured using specific substrates that become fluorescent or colorimetric upon cleavage by activated caspases.

Visualizing the Path Forward

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

Caption: The PI3K/Akt signaling pathway, a potential target for this compound.

Experimental_Workflow cluster_invitro In Vitro Assay node1 Purified Enzyme + Substrate + ATP node2 Add this compound (Varying Concentrations) node1->node2 node3 Incubate node2->node3 node4 Measure Activity node3->node4 node5 Calculate IC50 node4->node5

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Logical_Comparison A This compound C Target Pathway A->C D Quantitative Data (e.g., IC50) A->D B Known Inhibitor B->C B->D E Comparative Efficacy D->E

Safety Operating Guide

Navigating the Disposal of Apocynoside II: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle Apocynoside II with the appropriate personal protective equipment (PPE). The minimum required PPE includes:

Personal Protective Equipment (PPE)
Safety Goggles or Face Shield
Chemical-Resistant Gloves (e.g., Nitrile)
Laboratory Coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should follow the standard operating procedures for hazardous chemical waste. This involves a systematic approach to collection, labeling, storage, and transfer.

  • Waste Collection:

    • Collect all this compound waste, including pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes), in a designated and compatible hazardous waste container.

    • The container must be leak-proof and have a secure screw-top cap.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE."

    • The label must also include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to prevent the spread of potential leaks.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal:

    • Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[1][2]

Experimental Workflow for Disposal

The logical flow of the disposal process is crucial for ensuring safety and compliance.

A Identify this compound Waste B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Securely Cap and Label Container 'HAZARDOUS WASTE - this compound' C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Document Waste Transfer F->G

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is essential to treat this compound as potentially hazardous and to follow all institutional and regulatory guidelines for chemical waste disposal. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

Essential Safety and Logistical Guidance for Handling Apocynoside II

Author: BenchChem Technical Support Team. Date: November 2025

Safety and Toxicity Data

While specific toxicity data for Apocynoside II is limited, information is available for VENETRON®, a commercial extract of Apocynum venetum. This data provides a general understanding of the toxicological profile of related compounds.

MetricValueSpeciesNotes
LD50 (Acute Oral Toxicity) ≥ 2000 mg/kg/bwRatEquivalent to 1200 mg VENETRON® per day for a 60 kg person.[1]
NOAEL (No-Observed-Adverse-Effect Level) ≥ 250 mg/kg per dayRatEquivalent to 150 mg VENETRON® per day for a 60 kg person.[1]

Apocynum venetum extract is generally considered safe for consumption in moderation.[2] One commercial extract, VENETRON®, has achieved self-affirmed Generally Recognized as Safe (GRAS) status.[1]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant suit should be worn.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Operational and Disposal Plans

A clear operational and disposal plan is essential for the safe management of this compound in the laboratory.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that all necessary safety equipment is available and in good working order. The designated handling area should be clean and uncluttered.

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Weighing and Aliquoting : Conduct any weighing or aliquoting of the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Dissolving : When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly clean the work area and any equipment used.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. For larger quantities, consider mixing with a combustible solvent for incineration.[3]
Contaminated Labware Disposable items (e.g., pipette tips, gloves) should be placed in a sealed bag and disposed of as hazardous waste. Reusable glassware should be decontaminated according to standard laboratory procedures.

All waste should be disposed of in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram outlines the logical flow for the safe handling of this compound from preparation to disposal.

G start Start: Review Safety Information prep Preparation: - Assemble PPE - Prepare workspace start->prep handling Handling: - Weighing - Dissolving - Experimental Use prep->handling decon Decontamination: - Clean workspace - Clean equipment handling->decon waste Waste Disposal: - Segregate waste - Label containers decon->waste end End: Doff PPE & Wash Hands waste->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apocynoside II
Reactant of Route 2
Apocynoside II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.